molecular formula C20H19BrN2O5 B1449991 Fmoc-Dap(bromoacetyl)-OH CAS No. 1448613-98-6

Fmoc-Dap(bromoacetyl)-OH

Cat. No.: B1449991
CAS No.: 1448613-98-6
M. Wt: 447.3 g/mol
InChI Key: VZUGXNHUTRFKJJ-UHFFFAOYSA-N
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Description

Fmoc-Dap(bromoacetyl)-OH is a useful research compound. Its molecular formula is C20H19BrN2O5 and its molecular weight is 447.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-bromoacetyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O5/c21-9-18(24)22-10-17(19(25)26)23-20(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,24)(H,23,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUGXNHUTRFKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Application of Fmoc-Dap(bromoacetyl)-OH: A Technical Guide for Advanced Peptide and Bioconjugate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Frontiers in Peptide Chemistry

In the landscape of modern drug discovery and chemical biology, the ability to craft bespoke peptides and bioconjugates with precisely defined architectures is paramount. Non-canonical amino acids serve as the master keys to unlocking functionalities beyond the native 20 proteinogenic building blocks. Among these, N-α-(9-Fluorenylmethyloxycarbonyl)-N-β-(bromoacetyl)-L-2,3-diaminopropionic acid (Fmoc-Dap(bromoacetyl)-OH) has emerged as a powerful and versatile tool. This guide provides an in-depth exploration of its core utility, grounded in field-proven insights and detailed methodologies, to empower researchers in the synthesis of complex cyclic peptides, site-specifically modified proteins, and innovative antibody-drug conjugates (ADCs).

At its core, this compound is a bifunctional amino acid derivative engineered for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides the conventional, base-labile protection of the α-amino group, allowing for iterative peptide chain elongation. The true power of this reagent, however, lies in its β-amino bromoacetyl moiety. This α-haloacetyl group is a highly chemoselective electrophile, primed for reaction with specific nucleophiles, most notably the sulfhydryl (thiol) group of cysteine residues. This targeted reactivity enables the formation of stable thioether bonds, a cornerstone of modern bioconjugation strategies.[1][2]

This guide will dissect the causality behind the experimental choices when utilizing this compound, from its initial incorporation into a peptide sequence to its subsequent deployment in sophisticated conjugation and cyclization reactions.

Chemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is the foundation for its successful application.

PropertyValueSource
Molecular Formula C₂₀H₁₉BrN₂O₅[Chem-Impex]
Molecular Weight 447.29 g/mol [Chem-Impex]
Appearance White to off-white powder[Chem-Impex]
Purity ≥ 95% (HPLC)[Chem-Impex]
Storage Conditions 0 - 8 °C, desiccated[Chem-Impex]

Handling and Storage: this compound is a moisture-sensitive and light-sensitive reagent. It should be stored under inert gas in a desiccator at the recommended temperature. When handling, it is crucial to use personal protective equipment, including gloves and safety glasses. For weighing and dispensing, allow the container to equilibrate to room temperature before opening to prevent condensation.

Mechanism of Action: The Bromoacetyl Group as a Chemoselective Handle

The bromoacetyl group is the key functional element of this compound, acting as a potent and selective alkylating agent. Its reactivity is governed by the principles of nucleophilic substitution, where a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion.

The exceptional utility of the bromoacetyl group stems from its high reactivity towards soft nucleophiles, particularly the thiol group of cysteine, under specific pH conditions. This reaction, forming a stable thioether linkage, is significantly faster than its reaction with other nucleophilic amino acid side chains, such as the ε-amino group of lysine or the imidazole of histidine, especially under controlled pH.[3]

A critical aspect of its application is the differential reactivity of the bromoacetyl group compared to other electrophiles like maleimides. Studies have shown that maleimides react efficiently with thiols at a pH of 6.5, while the bromoacetyl group's reaction is significantly slower at this pH. By raising the pH to 9.0, the bromoacetyl group becomes highly reactive with thiols, while maintaining chemoselectivity.[3] This pH-dependent reactivity allows for orthogonal conjugation strategies when both functionalities are present in a system.

Thioether_Bond_Formation cluster_reactants Reactants cluster_products Products Peptide_Br Peptide-Dap(bromoacetyl) Thioether Thioether Bond (Peptide-Dap-S-R) Peptide_Br->Thioether Nucleophilic Attack (pH ~8-9) Cysteine Cysteine Residue (R-SH) Cysteine->Thioether HBr HBr

Caption: Mechanism of thioether bond formation.

Experimental Protocols

The following protocols are designed to be self-validating systems, with built-in checkpoints and rationales for each step.

Protocol 1: Incorporation of this compound into a Peptide Sequence via Automated SPPS

This protocol outlines the procedure for incorporating this compound into a growing peptide chain on a standard automated peptide synthesizer.

Rationale: The bromoacetyl group is stable to the standard conditions of Fmoc SPPS, including piperidine treatment for Fmoc deprotection and TFA for final cleavage.[2] Standard coupling reagents can be used; however, to minimize any potential side reactions, a pre-activation step is recommended.

Materials:

  • This compound

  • Appropriate resin for peptide synthesis (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)

  • Standard Fmoc-protected amino acids

  • Coupling reagent (e.g., HCTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Fmoc deprotection solution (20% piperidine in DMF)

  • Solvents: DMF, DCM (peptide synthesis grade)

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in the reaction vessel of the automated synthesizer.[4]

  • Standard Fmoc-SPPS Cycles: Perform the standard cycles of Fmoc deprotection and coupling for the amino acids preceding the desired incorporation site of this compound.

  • This compound Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), a second coupling may be necessary.[5]

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.

  • Final Cleavage and Deprotection: After completion of the synthesis, wash the resin thoroughly with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). The bromoacetyl group is stable to these conditions.[2]

  • Purification: Purify the crude bromoacetylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_AA Couple Standard Fmoc-Amino Acid Deprotect1->Couple_AA Wash1 Wash Couple_AA->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_Dap Couple Activated This compound Deprotect2->Couple_Dap Wash2 Wash Couple_Dap->Wash2 Deprotect3 Fmoc Deprotection Wash2->Deprotect3 Couple_Next_AA Couple Next Fmoc-Amino Acid Deprotect3->Couple_Next_AA Wash3 Wash Couple_Next_AA->Wash3 Repeat Repeat Cycles Wash3->Repeat Repeat->Deprotect3 More Residues Cleave Cleavage from Resin (TFA Cocktail) Repeat->Cleave Synthesis Complete Purify RP-HPLC Purification Cleave->Purify

Caption: Automated SPPS workflow for incorporating this compound.

Protocol 2: On-Resin Cyclization with a Cysteine Residue

This protocol describes the intramolecular reaction between the bromoacetyl group of a Dap residue and a cysteine residue within the same peptide sequence, while the peptide is still attached to the solid support.

Rationale: On-resin cyclization often leads to higher yields of the desired cyclic monomer by minimizing intermolecular polymerization, which can be a significant side reaction in solution-phase cyclization.[7] The reaction is performed under basic conditions to deprotonate the cysteine thiol, making it a potent nucleophile.

Materials:

  • Peptide-resin containing both a Dap(bromoacetyl) residue and a cysteine residue (with a side-chain protecting group that can be selectively removed, e.g., Mmt).

  • Selective deprotection solution for the cysteine protecting group (e.g., 1-2% TFA in DCM for Mmt).

  • Cyclization buffer: DMF containing a non-nucleophilic base (e.g., 1-5% DIPEA).

Procedure:

  • Selective Cysteine Deprotection: Swell the peptide-resin in DCM. Treat the resin with the selective deprotection solution (e.g., 2% TFA in DCM) for 2-3 minutes, repeating until the yellow color of the trityl cation is no longer observed in the effluent.

  • Neutralization: Wash the resin thoroughly with DCM, followed by DMF. Neutralize the resin with a 10% DIPEA solution in DMF.

  • Cyclization: Add the cyclization buffer (DMF with 1-5% DIPEA) to the resin. The reaction is typically performed at a high dilution to favor intramolecular cyclization. Agitate the reaction mixture at room temperature for 4-24 hours.

  • Monitoring: The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS. The cyclic peptide will have the same mass as the linear precursor but will typically exhibit a different retention time on RP-HPLC.

  • Final Cleavage and Purification: Once the cyclization is complete, wash the resin, cleave the cyclic peptide from the support, and purify by RP-HPLC as described in Protocol 1.

Protocol 3: Solution-Phase Conjugation to a Cysteine-Containing Peptide or Protein

This protocol details the conjugation of a purified bromoacetylated peptide to a cysteine-containing molecule in solution.

Rationale: This method is ideal for conjugating a peptide to a larger biomolecule, such as a protein or antibody, that cannot be synthesized on a solid support. The reaction conditions are optimized for selectivity and to maintain the integrity of the biomolecule.

Materials:

  • Purified bromoacetylated peptide.

  • Purified cysteine-containing peptide or protein.

  • Conjugation buffer: Phosphate or bicarbonate buffer, pH 8.0-8.5.

  • (Optional) Reducing agent (e.g., TCEP) if the protein's cysteines are in disulfide bonds.

Procedure:

  • Preparation of Reactants: Dissolve the bromoacetylated peptide in the conjugation buffer. If conjugating to a protein with disulfide-bonded cysteines, pre-treat the protein with a reducing agent like TCEP to expose the free thiols, followed by removal of the reducing agent.

  • Conjugation Reaction: Add the bromoacetylated peptide (typically in 5-10 fold molar excess) to the solution of the cysteine-containing molecule. Incubate the reaction mixture at room temperature for 2-4 hours.

  • Quenching: The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with any excess bromoacetylated peptide.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography or ion-exchange chromatography to separate the conjugate from unreacted peptide and protein.

  • Characterization: Confirm the successful conjugation and determine the conjugation ratio by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[1][8]

Applications in Drug Development and Research

The unique properties of this compound open up a vast array of applications:

  • Cyclic Peptides: Constraining a peptide's conformation through cyclization can significantly enhance its metabolic stability, receptor binding affinity, and selectivity. The thioether linkage formed via the bromoacetyl-cysteine reaction is highly stable, making it superior to disulfide bonds in reducing environments.[9][10]

  • Antibody-Drug Conjugates (ADCs): While not a direct component of the payload, this compound can be used to synthesize peptide-based linkers. A peptide linker containing a Dap(bromoacetyl) residue can be conjugated to a cysteine residue on a cytotoxic drug. The resulting peptide-drug conjugate can then be attached to an antibody, creating a sophisticated ADC.[11][12]

  • Peptide-Protein Conjugates: Bromoacetylated peptides can be used to site-specifically label proteins with probes, such as fluorophores or biotin, for biochemical and cellular imaging studies. They can also be used to create synthetic peptide immunogens by conjugation to carrier proteins.[13]

Troubleshooting and Key Considerations

  • Side Reactions: During SPPS, potential side reactions in Fmoc chemistry, such as aspartimide formation, should be considered, especially in long or difficult sequences.[14] While the bromoacetyl group is generally stable, prolonged exposure to strong bases could potentially lead to side reactions. Using efficient coupling reagents and minimizing reaction times is advisable.

  • Purity of Starting Material: The purity of this compound is critical. Impurities can lead to failed couplings and difficult-to-remove byproducts in the final peptide.

  • Monitoring Reactions: Consistent monitoring of coupling reactions (e.g., Kaiser test) and cyclization/conjugation reactions (LC-MS) is essential for optimizing protocols and ensuring high yields of the desired product.

Conclusion

This compound is more than just a modified amino acid; it is a strategic tool that provides chemists with precise control over peptide and bioconjugate architecture. Its seamless integration into Fmoc-SPPS, combined with the chemoselective reactivity of the bromoacetyl group, enables the creation of robust cyclic peptides and site-specifically modified biomolecules that are crucial for advancing therapeutic and diagnostic research. By understanding the underlying chemical principles and adhering to validated protocols, researchers can effectively harness the power of this versatile building block to engineer the next generation of peptide-based innovations.

References

  • Flanigan, K. M., et al. (2017). Structural Insights into Thioether Bond Formation in the Biosynthesis of Sactipeptides. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, T., et al. (2015). IgG1 Thioether Bond Formation in Vivo. Journal of Biological Chemistry. Available at: [Link]

  • Briand, J. P., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry. Available at: [Link]

  • McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters. Available at: [Link]

  • Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical Biochemistry. Available at: [Link]

  • St. Amant, A. H., et al. (2021). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Organic Chemistry. Available at: [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Kolodny, N., & Robey, F. A. (1990). Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. Analytical Biochemistry. Available at: [Link]

  • Creative Biolabs. (n.d.). Conjugation Based on Cysteine Residues. Creative Biolabs. Available at: [Link]

  • Gurrath, M. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. ResearchGate. Available at: [Link]

  • AAPPTec. (n.d.). Peptide Purification. AAPPTec. Available at: [Link]

  • Adluri, B., et al. (2017). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. ACS Omega. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • Wu, Y., et al. (2020). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. The Royal Society of Chemistry. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Available at: [Link]

  • Robey, F. A., et al. (1995). Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein. Bioconjugate Chemistry. Available at: [Link]

  • Creative Biolabs. (n.d.). Conjugation Based on Cysteine Residues. Creative Biolabs. Available at: [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Available at: [Link]

  • Google Patents. (2008). Methods for the synthesis of cyclic peptides. Google Patents.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Amblard, F., et al. (2006). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Molecular Biotechnology. Available at: [Link]

  • Wadhwani, P., et al. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Cells. Available at: [Link]

  • Andersen, A. S., et al. (2014). Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. Bioconjugate Chemistry. Available at: [Link]

Sources

A Technical Guide to Fm-Dap(bromoacetyl)-OH: Mechanism and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise, covalent linkage of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern drug development, diagnostics, and fundamental biological research. Among the chemical tools available for this purpose, haloacetyl reagents stand out for their reliability and specificity. This technical guide provides an in-depth examination of Fmoc-Dap(bromoacetyl)-OH, a versatile amino acid derivative designed for site-specific bioconjugation. We will explore the core mechanism of action, provide field-proven experimental protocols for its incorporation into peptides and subsequent conjugation, and discuss critical considerations for troubleshooting and optimizing workflows. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the power of bromoacetyl chemistry for creating well-defined bioconjugates.

Introduction to Bromoacetyl Chemistry in Bioconjugation

The creation of stable, well-defined bioconjugates, such as Antibody-Drug Conjugates (ADCs), requires robust and selective chemical ligation strategies.[1][2] The goal is to form a stable covalent bond between a biomolecule and a payload (e.g., a small molecule drug, a fluorescent probe, or another peptide) at a specific, predetermined site. This site-specificity is crucial for ensuring homogeneity, reproducibility, and optimal biological activity of the final conjugate.

The bromoacetyl group is a powerful electrophilic handle for achieving such site-specific modifications. It belongs to the class of α-haloacetyl reagents, which are known to react efficiently with nucleophilic side chains of amino acids. This compound is a specialized building block that combines three key features:

  • An Fmoc (9-fluorenylmethoxycarbonyl) group , which allows for its seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[3][4][5]

  • A diaminopropionic acid (Dap) core , which serves as the amino acid scaffold.[6][7]

  • A bromoacetyl moiety attached to the side-chain amine, which acts as the reactive handle for bioconjugation.

This trifunctional design allows a researcher to first build a custom peptide sequence and then, at a precise location defined by the Dap residue, introduce a highly reactive electrophile ready for conjugation.

Core Mechanism of Action: Bromoacetyl-Mediated Alkylation

The utility of the bromoacetyl group lies in its ability to act as an efficient alkylating agent in a classic SN2 (bimolecular nucleophilic substitution) reaction. The carbon atom attached to the bromine is electron-deficient due to the electronegativity of both the bromine and the adjacent carbonyl group, making it highly susceptible to attack by nucleophiles.

The Primary Reaction: Thioether Bond Formation with Cysteine

In biological systems, the most potent and commonly targeted nucleophile is the deprotonated thiol group (thiolate, R-S⁻) of a cysteine residue.[8][9] The high nucleophilicity of the thiolate allows for a rapid and highly selective reaction with the bromoacetyl group to form a stable and irreversible thioether bond.[10][11]

The reaction proceeds as follows:

  • Deprotonation: The thiol side chain of a cysteine residue (pKa ~8.3) must be in its deprotonated thiolate form to act as an effective nucleophile. This is achieved by performing the reaction in a buffer with a pH at or slightly above the pKa.

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of the bromoacetyl group.

  • Displacement: The bromide ion is displaced as a leaving group, resulting in the formation of a stable thioether linkage. The resulting modified cysteine is S-carboxymethylcysteine.[10]

Mechanism of Cysteine Alkylation by a Bromoacetyl Group.
Influence of pH on Reaction Kinetics and Specificity

pH is the most critical parameter for controlling the speed and selectivity of the conjugation reaction.

  • pH 6.5-7.5: In this range, the reaction with thiols is favored. While the concentration of the reactive thiolate form is lower, there is sufficient reactivity for conjugation to proceed, while minimizing side reactions with other nucleophiles like histidines and amines.[] Maleimide chemistry, another popular thiol-reactive strategy, is often faster at this pH, a factor to consider when choosing a reagent.[13][14]

  • pH > 8.0: As the pH increases, the reaction rate with cysteines accelerates due to a higher concentration of the thiolate anion.[15] However, the potential for off-target reactions also increases significantly.

  • pH < 6.0: The reaction is very slow as the thiol group is predominantly in its protonated (R-SH) state, which is a poor nucleophile.[16]

Potential Side Reactions

While highly selective for cysteines under controlled pH, the bromoacetyl group can react with other nucleophilic amino acid side chains, particularly at higher pH values:

  • Histidine: The imidazole side chain of histidine (pKa ~6.0) can be alkylated. This reaction is generally slower than the reaction with cysteine but can become competitive at pH values above 7.

  • Lysine: The ε-amino group of lysine (pKa ~10.5) is a potent nucleophile when deprotonated. Reaction with lysine is generally slow at neutral pH but becomes a significant concern at pH > 8.5.[13][14]

  • Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium ion, though this is less common than reactions with Cys or His.

Table 1: pH-Dependence of Bromoacetyl Reactivity

Nucleophile (Amino Acid)pKa of Side ChainOptimal pH for ReactionReactivity vs. Cysteine (at pH 7)
Cysteine (Thiol) ~8.37.0 - 8.5High (Primary Target)
Histidine (Imidazole) ~6.0> 7.0Moderate
Lysine (Amine) ~10.5> 8.5Low
N-terminus (α-Amine) ~8.0> 8.0Low

Synthesis of Bromoacetyl-Modified Peptides via SPPS

The first stage of the workflow involves synthesizing the peptide of interest with the this compound building block incorporated at the desired position. This is achieved using standard Fmoc solid-phase peptide synthesis.[5][17]

Protocol: Incorporation of this compound

This protocol assumes a standard Fmoc-SPPS workflow on an automated synthesizer or manual reaction vessel.

  • Resin Preparation: Select a suitable resin based on the desired C-terminus (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[5] Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Standard Chain Elongation: Synthesize the peptide sequence C-terminal to N-terminal using standard Fmoc-amino acids. Each cycle consists of:

    • Fmoc Deprotection: Removal of the Fmoc group with a solution of 20% piperidine in DMF.

    • Washing: Thorough washing of the resin with DMF.

    • Amino Acid Coupling: Activation of the incoming Fmoc-amino acid with a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) and coupling to the free N-terminus on the resin.[18]

  • Incorporation of this compound: At the desired position in the sequence, use this compound as the incoming amino acid.

    • Causality: The bromoacetyl group is stable to the standard basic conditions of Fmoc deprotection and the neutral/slightly basic conditions of coupling. It is also stable to the final acidic cleavage from the resin.[11][19]

    • Activation: Dissolve this compound (1.5-3 eq.) and a coupling agent like HCTU (1.5-2.9 eq.) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (3-6 eq.) to activate the carboxylic acid.

    • Coupling: Add the activated solution to the resin and allow it to react for 1-2 hours.

    • Validation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling.

  • Completion of Synthesis: Continue the chain elongation until the full peptide sequence is assembled.

  • Cleavage and Deprotection:

    • Wash the completed peptide-resin with dichloromethane (DCM) and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

    • Expert Insight: The bromoacetyl group is stable to strong acids like TFA and even HF.[11][19]

  • Purification and Characterization:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the bromoacetylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the product by mass spectrometry (LC-MS).

Workflow for Synthesis of a Bromoacetyl-Modified Peptide.

Bioconjugation Protocol: Linking to Biomolecules

Once the purified bromoacetyl-peptide is obtained, the next stage is the conjugation to a cysteine-containing biomolecule, such as a protein or antibody.

Pre-Conjugation Considerations
  • Buffer Selection: A phosphate or bicarbonate buffer at a pH between 7.0 and 8.0 is typically used.[15] Avoid buffers containing nucleophiles (e.g., Tris or glycine) as they can react with the bromoacetyl group.

  • Analyte Preparation: If the target cysteine(s) on the protein are involved in disulfide bonds, they must first be reduced. Use a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed prior to conjugation. DTT (dithiothreitol) can also be used but must be removed (e.g., by dialysis or desalting column) before adding the bromoacetyl-peptide, as its free thiols will react.

  • Stoichiometry: The molar ratio of the bromoacetyl-peptide to the target biomolecule will depend on the desired degree of labeling. A 5- to 20-fold molar excess of the peptide is a common starting point.

Protocol: Conjugation to a Cysteine-Containing Protein
  • Dissolution: Dissolve the purified bromoacetyl-peptide in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO) before adding it to the aqueous buffer to prevent precipitation.

  • Protein Preparation: Dissolve the target protein in the chosen conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4). If reduction is needed, add TCEP and incubate according to standard protocols.

  • Conjugation Reaction: Add the dissolved bromoacetyl-peptide solution to the protein solution. Incubate the reaction at room temperature or 4°C. The reaction time can range from 2 to 24 hours.

    • Monitoring: The progress of the reaction can be monitored by analyzing small aliquots over time using LC-MS to observe the formation of the conjugate and consumption of the starting materials.

  • Quenching the Reaction: After the desired level of conjugation is achieved, any remaining unreacted bromoacetyl groups must be quenched to prevent further reaction during storage or downstream use.

    • Mechanism: This is done by adding a small molecule with a highly reactive thiol, such as 2-mercaptoethanol or N-acetyl-cysteine, in excess. An aqueous solution of a mild base like sodium bicarbonate can also be used to hydrolyze the bromoacetyl group.[20]

  • Purification of the Bioconjugate: Remove the excess peptide, quenching reagent, and any byproducts from the final conjugate. The appropriate method depends on the size of the biomolecule:

    • Size Exclusion Chromatography (SEC): Ideal for separating the large protein conjugate from smaller reactants.

    • Dialysis / Tangential Flow Filtration (TFF): Suitable for buffer exchange and removing small molecules from large protein conjugates.

  • Analysis and Characterization: Characterize the final conjugate to confirm its identity, purity, and the degree of labeling (drug-to-antibody ratio, DAR, in the case of ADCs). Common techniques include:

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the conjugate.

    • Hydrophobic Interaction Chromatography (HIC): Often used to separate species with different DARs.

    • SDS-PAGE: To visualize the increase in molecular weight upon conjugation.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Peptide Dissolve Bromoacetyl- Peptide (DMSO/DMF) Mix Combine Peptide and Protein Solutions Peptide->Mix Protein Prepare Protein in Buffer (pH 7.0-8.0) Reduce Reduce Disulfides (if necessary, TCEP) Protein->Reduce Reduce->Mix Incubate Incubate (2-24h) Monitor Progress (LC-MS) Mix->Incubate Quench Quench Excess Reagent (e.g., Mercaptoethanol) Incubate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Analyze Characterize Final Product (MS, HIC, SDS-PAGE) Purify->Analyze Final Purified Bioconjugate Analyze->Final

General Workflow for Bioconjugation.

Troubleshooting and Advanced Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low Conjugation Efficiency - Insufficiently reduced protein (disulfides still present).- Incorrect pH (too low).- Bromoacetyl group hydrolyzed before reaction.- Confirm complete reduction using Ellman's reagent.- Increase buffer pH to 7.5-8.0.- Prepare bromoacetyl-peptide solution immediately before use. Avoid prolonged storage in aqueous buffers.[15]
Off-Target Labeling - Reaction pH is too high, leading to reaction with lysine or histidine.- Long reaction times.- Lower the conjugation pH to 7.0-7.2.- Reduce the reaction time; monitor closely to stop the reaction once the desired product is formed.
Precipitation during Reaction - Poor solubility of the peptide or payload.- Aggregation of the protein conjugate.- Increase the percentage of organic co-solvent (e.g., DMSO) up to 10-20%, if the protein can tolerate it.- Optimize buffer conditions (e.g., add stabilizing excipients).
Heterogeneous Product (Multiple DARs) - Reaction with multiple available cysteines.- Incomplete reaction.- For site-specificity, protein engineering to introduce a single reactive cysteine is the best approach.- Optimize stoichiometry and reaction time to drive the reaction to a specific DAR.

Conclusion

This compound is a highly effective and versatile reagent for the site-specific modification of biomolecules. Its strength lies in the robust and selective reaction of the bromoacetyl group with cysteine residues, forming a stable thioether bond that is ideal for applications requiring high stability, such as the development of antibody-drug conjugates.[1][2] By understanding the underlying chemical mechanism and carefully controlling reaction parameters, particularly pH, researchers can successfully synthesize precisely defined peptide-biomolecule conjugates. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this powerful bioconjugation strategy.

References

  • Shafer, J. A., et al. (1966). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. PubMed. Available at: [Link]

  • Jackson, D. Y. (2021). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry. Available at: [Link]

  • Robey, F. A., & Fields, R. L. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. Google Patents (US5066716A).
  • Jackson, D. Y. (2021). The medicinal chemistry evolution of antibody–drug conjugates. PubMed Central (PMC). Available at: [Link]

  • Briand, J. P., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. PubMed. Available at: [Link]

  • Robey, F. A. (1992). Amino acid derivative and bromoacetyl modified peptides. Google Patents (WO1992022318A1).
  • Fields, G. B. (2004). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • ResearchGate. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). Fmoc Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. Available at: [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

  • Robey, F. A., & Fields, R. L. (1991). Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. PubMed. Available at: [Link]

  • Organic Syntheses. 2-Butenoic acid, 2,3-dibromo-, (2E)-. Organic Syntheses Procedure. Available at: [Link]

  • Gururaja, T. L., et al. (1995). Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein. PubMed. Available at: [Link]

  • Supporting Information for Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles. Available at: [Link]

  • ResearchGate. (2020). Scheme 6. Synthesis of N-bromoacetyl arginine and subesquent reaction.... ResearchGate. Available at: [Link]

  • Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central (PMC). Available at: [Link]

  • ResearchGate. (2015). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. ResearchGate. Available at: [Link]

  • Aapptec Peptides. Fmoc-Dap-OH [181954-34-7]. Aapptec Peptides. Available at: [Link]

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An In-depth Technical Guide to the Reactivity of the Bromoacetyl Group on Fmoc-Dap(bromoacetyl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of Fmoc-Dap(bromoacetyl)-OH in Peptide Chemistry

In the landscape of modern drug discovery and development, the strategic modification of peptides is paramount to enhancing their therapeutic potential. Non-canonical amino acids serve as powerful tools in this endeavor, offering unique functionalities for creating complex peptide architectures with improved stability, potency, and target specificity. Among these, Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap) derivatives provide a versatile scaffold for such modifications. This guide focuses on a particularly valuable building block: This compound .

The introduction of a bromoacetyl group onto the side chain of the Dap residue furnishes a highly reactive and selective electrophilic handle. This functional group is a cornerstone of bioconjugation chemistry, enabling the covalent linkage of peptides to other molecules, the formation of cyclic peptides, and the synthesis of peptide polymers.[1][2] The strategic placement of the bromoacetyl group on the Dap side chain, combined with the utility of Fmoc-based solid-phase peptide synthesis (SPPS), provides researchers with precise control over the site of modification, opening avenues for the creation of novel peptide-based therapeutics and research tools.[3] This guide will provide an in-depth exploration of the core reactivity of the bromoacetyl group on this compound, offering both mechanistic insights and practical, field-proven protocols for its effective utilization.

Core Directive: Understanding the Electrophilic Nature of the Bromoacetyl Group

The reactivity of the bromoacetyl group is fundamentally governed by the electrophilic character of the carbon atom adjacent to the carbonyl group, which is further activated by the electron-withdrawing bromine atom. This makes it a prime target for nucleophilic attack, most notably by the sulfhydryl group of cysteine residues.[1][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a stable thioether bond and the displacement of the bromide ion.[5]

Chemoselectivity and pH Dependence: A Tale of Two Nucleophiles

The bromoacetyl group exhibits remarkable chemoselectivity, with a strong preference for reacting with soft nucleophiles like thiols over harder nucleophiles such as amines.[6][7] This selectivity is, however, highly dependent on the pH of the reaction medium.

  • Reaction with Thiols (Cysteine): The reaction with sulfhydryl groups is most efficient at neutral to slightly basic pH (pH 7-9).[8] At these pH values, the thiol group is partially deprotonated to the more nucleophilic thiolate anion (-S⁻), which readily attacks the electrophilic carbon of the bromoacetyl group.[5] Studies have shown that while the reaction can proceed at pH 6.5, the rate is significantly faster at higher pH values, such as 9.0.[6][9]

  • Reaction with Amines (Lysine, N-terminus): While the bromoacetyl group is generally selective for thiols, at pH values above 8.5, the deprotonated primary amines (such as the ε-amino group of lysine or the N-terminal α-amino group) can compete with thiols as nucleophiles.[6][7] This can lead to undesired side reactions if not carefully controlled. However, this reactivity can also be exploited for specific conjugation strategies where a thiol is not available.

This differential reactivity allows for orthogonal conjugation strategies. For instance, a molecule with both a maleimide and a bromoacetyl group can be sequentially reacted with two different thiol-containing molecules by first reacting the maleimide at pH 6.5 and then the bromoacetyl group at pH 9.0.[6][9]

Stability Profile: A Robust Handle for Peptide Synthesis

A key advantage of the bromoacetyl group is its stability under the conditions of both Boc- and Fmoc-based solid-phase peptide synthesis. It is notably stable to the harsh acidic conditions used for peptide cleavage from the resin in Boc-based SPPS, such as treatment with anhydrous hydrogen fluoride (HF).[1][2] In the context of Fmoc-SPPS, the bromoacetyl group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).[10] However, prolonged exposure to aqueous basic conditions should be avoided to prevent hydrolysis of the bromoacetyl group. Bromoacetylated peptides are generally stable in aqueous buffers for up to a day at 25°C when no nucleophiles are present.[11]

Experimental Protocols: Harnessing the Reactivity of this compound

The following protocols provide a framework for the incorporation of this compound into a peptide sequence and its subsequent reaction with a cysteine-containing peptide to form a cyclic peptide.

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • Coupling reagent (e.g., HCTU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Dimethylformamide (DMF)

  • Deprotection solution (20% piperidine in DMF)

  • Kaiser test kit

Procedure:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group.[12]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, pre-activate this compound (3 equivalents relative to the resin loading) with HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.[10]

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines.[10] If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycle for the subsequent amino acids in the sequence.

Protocol 2: On-Resin Cyclization with a Cysteine Residue

This protocol describes the formation of a thioether linkage between the bromoacetyl group of the Dap residue and the sulfhydryl group of a cysteine residue within the same peptide sequence while the peptide is still attached to the resin.

Materials:

  • Resin-bound peptide containing both Dap(bromoacetyl) and Cys residues

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Cyclization Reaction: Add a solution of DIPEA (5 equivalents) in DMF to the resin. Agitate the mixture at room temperature. The reaction progress can be monitored by taking small samples of the resin, cleaving the peptide, and analyzing it by HPLC-MS. The reaction is typically complete within 2-4 hours.

  • Washing: After the cyclization is complete, wash the resin thoroughly with DMF to remove the base.

  • Final Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5).[10]

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Data Presentation and Visualization

Table 1: pH Dependence of Bromoacetyl Group Reactivity with Nucleophiles
NucleophileOptimal pH RangeReaction ProductRate at pH 6.5 vs. 9.0
Thiol (Cysteine)7.0 - 9.0ThioetherSignificantly faster at pH 9.0[6][9]
Amine (Lysine)> 8.5Secondary AmineNegligible at pH < 8.0[6][7]
Imidazole (Histidine)> 6.0Alkylated ImidazoleSlower than with thiols[6]
Diagrams

G cluster_0 S_N2 Reaction Mechanism Bromoacetyl_Peptide Peptide-Dap(COCH₂Br) Transition_State [R-S---CH₂(Br)---CO-Dap-Peptide]⁻ Bromoacetyl_Peptide->Transition_State Nucleophilic Attack Thiolate R-S⁻ Thiolate->Transition_State Thioether_Product Peptide-Dap(COCH₂-S-R) Transition_State->Thioether_Product Bromide_Ion Br⁻ Transition_State->Bromide_Ion

Caption: SN2 reaction mechanism of a bromoacetylated peptide with a thiolate nucleophile.

G cluster_1 On-Resin Peptide Cyclization Workflow start Start: Resin-Bound Linear Peptide (with Dap(bromoacetyl) and Cys) swell Swell Resin in DMF start->swell cyclize Add Base (e.g., DIPEA) in DMF (pH > 7) swell->cyclize wash1 Wash with DMF cyclize->wash1 cleave Cleave and Deprotect (e.g., Reagent K) wash1->cleave purify Purify by RP-HPLC cleave->purify end End: Purified Cyclic Peptide purify->end

Caption: Workflow for on-resin cyclization of a peptide containing Dap(bromoacetyl) and Cysteine.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through in-process monitoring. The use of the Kaiser test provides a reliable qualitative assessment of the completion of the coupling reaction for this compound.[10] Furthermore, the progress of the cyclization reaction can be quantitatively monitored by HPLC-MS analysis of small aliquots of cleaved peptide. The disappearance of the starting linear peptide and the appearance of the cyclic product with the expected mass provides definitive confirmation of a successful reaction. The final purified product should be characterized by high-resolution mass spectrometry to confirm its identity and purity.

Conclusion: A Versatile Tool for Advanced Peptide Design

This compound is a powerful and versatile building block for the synthesis of complex and modified peptides. The bromoacetyl group's high reactivity and selectivity for sulfhydryl groups, coupled with its stability under standard SPPS conditions, make it an invaluable tool for researchers in drug discovery and chemical biology. By understanding the fundamental principles of its reactivity and employing the robust protocols outlined in this guide, scientists can confidently leverage this compound to create novel cyclic peptides, peptide-protein conjugates, and other advanced peptide architectures with significant therapeutic and diagnostic potential.

References

  • Google Patents.
  • Schelté, P., Boeckler, C., Frisch, B., & Schuber, F. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate chemistry, 11(1), 118–126. [Link]

  • Inman, J. K., Highet, P. F., Kolodny, N., & Robey, F. A. (1991). Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. Bioconjugate chemistry, 2(6), 458–463. [Link]

  • ResearchGate. Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF. [Link]

  • Semantic Scholar. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. [Link]

  • Google Patents.
  • ACS Publications. Synthesis of N.alpha.-(tert-butoxycarbonyl)-N.epsilon.-[N-(bromoacetyl)-.beta.-alanyl]-L-lysine: Its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. [Link]

  • Springer Nature Experiments. Bromoacetylated Synthetic Peptides. [Link]

  • Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0. [Link]

  • National Institutes of Health. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]

  • PubMed. Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein. [Link]

  • PubMed. Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. [Link]

  • ResearchGate. Selectivity of labeled bromoethylamine for protein alkylation. [Link]

  • National Institutes of Health. Decarboxylative Alkylation: An Approach to Site-Selective Bioconjugation of Native Proteins via Oxidation Potentials. [Link]

  • PubChem. Fmoc-Dap-OH. [Link]

  • Supporting Information. Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles. [Link]

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A Senior Application Scientist's Guide to Fmoc-Dap(bromoacetyl)-OH: Precision Engineering of Peptides with Electrophilic Handles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide science, enabling the development of sophisticated therapeutics, diagnostics, and research tools.[1] Among the arsenal of specialized building blocks, N-α-Fmoc-N-β-bromoacetyl-L-diaminopropionic acid, commonly known as Fmoc-Dap(bromoacetyl)-OH, has emerged as a powerful reagent for introducing a precisely positioned electrophilic handle into a peptide sequence.[2][3] This guide provides an in-depth technical overview of this compound, from its fundamental chemical properties to its practical application in solid-phase peptide synthesis (SPPS). We will explore the underlying principles of its reactivity, provide field-proven protocols for its incorporation and subsequent conjugation, and discuss its applications in the construction of complex peptide architectures such as cyclic peptides and antibody-peptide conjugates.

Introduction: The Imperative for Site-Specific Peptide Modification

The functional landscape of a peptide is not solely defined by its primary sequence but also by its three-dimensional structure and its capacity for interaction with other molecules. The ability to introduce specific modifications at predetermined sites opens up a vast design space for peptide engineers. These modifications can enhance therapeutic properties like stability, potency, and selectivity.[1] Site-selective installation of an electrophilic handle, a reactive group that attracts and reacts with electron-rich nucleophiles, is a particularly effective strategy for achieving controlled bioconjugation.[4][5] The bromoacetyl group, an α-haloacetyl functionality, serves as a stable yet reactive electrophilic moiety, making it an ideal candidate for this purpose.[6]

This compound provides a convenient and efficient means of incorporating this bromoacetyl handle into a growing peptide chain during standard Fmoc-based solid-phase peptide synthesis (SPPS).[3] The diaminopropionic acid (Dap) scaffold offers a side chain that, when functionalized with the bromoacetyl group, extends a reactive electrophile from the peptide backbone, poised for subsequent chemical ligation.

Chemical Properties and Reactivity Profile

Understanding the chemical nature of this compound is paramount to its successful application. The molecule's utility is derived from the interplay of its constituent parts: the Fmoc-protected α-amine, the carboxylic acid, and the bromoacetylated β-amino side chain.

PropertyDescription
Molecular Formula C20H19BrN2O5[3]
Molecular Weight 447.29 g/mol [3]
Appearance White to off-white powder[3]
Solubility Soluble in common SPPS solvents like DMF and NMP.
Storage Store at 2-8°C to maintain stability.[3]

The key to the functionality of this compound lies in the bromoacetyl group. This group is a potent electrophile due to the electron-withdrawing nature of the bromine atom and the adjacent carbonyl group, making the α-carbon susceptible to nucleophilic attack.

Chemoselectivity of the Bromoacetyl Group

The bromoacetyl group exhibits remarkable chemoselectivity, reacting preferentially with soft nucleophiles, most notably the thiol group of cysteine residues.[6][7] This reaction proceeds via an SN2 mechanism to form a stable thioether bond. The high selectivity for thiols allows for directed conjugation even in the presence of other nucleophilic side chains, such as the ε-amino group of lysine or the imidazole ring of histidine, especially when the reaction pH is controlled.[8] While the reaction can occur with other nucleophiles, the rate is significantly slower, allowing for a high degree of specificity under optimized conditions.

Strategic Incorporation into Peptides via Fmoc-SPPS

The incorporation of this compound into a peptide sequence follows the standard workflow of Fmoc-based solid-phase peptide synthesis.[9] The Fmoc group on the α-amine is temporarily masked, allowing for the sequential addition of amino acids to the growing peptide chain attached to a solid support.

spss_workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling: This compound + Activation Reagent Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Continue Chain Elongation cyclization_workflow Start Linear Peptide with Dap(bromoacetyl) and Cys Cleavage Cleavage from Resin & Deprotection (e.g., TFA cocktail) Start->Cleavage Purification RP-HPLC Purification of Linear Precursor Cleavage->Purification Cyclization Cyclization in Solution (pH 7-8) Purification->Cyclization Final_Purification Final RP-HPLC Purification Cyclization->Final_Purification Cyclic_Peptide Cyclic Peptide Final_Purification->Cyclic_Peptide

Caption: Workflow for the synthesis of a cyclic peptide via intramolecular thioether linkage.

The concentration of the peptide during the cyclization reaction is a critical parameter to control. High concentrations can favor intermolecular reactions, leading to dimerization or polymerization. [7][10]Therefore, cyclization is typically performed under high dilution conditions.

Site-Specific Conjugation: Building Complex Biomolecules

The bromoacetyl handle is an excellent tool for the site-specific conjugation of peptides to other molecules, including proteins, fluorescent dyes, and polyethylene glycol (PEG). A prominent application is the development of antibody-peptide conjugates, where the peptide is attached to a specific site on an antibody, often through an engineered cysteine residue. [11][12]This approach leverages the long half-life and targeting capabilities of the antibody to deliver the peptide payload.

Reaction Conditions for Thiol-Bromoacetyl Conjugation:

ParameterRecommended ConditionRationale
pH 7.0 - 8.5At this pH, the thiol group is sufficiently deprotonated to be nucleophilic, while minimizing the reactivity of other nucleophiles like amines. [8]
Temperature Room Temperature (20-25°C)The reaction proceeds efficiently at ambient temperature.
Solvent Aqueous buffer (e.g., phosphate or bicarbonate)Maintains pH and solubilizes the reactants.
Stoichiometry Slight excess of the bromoacetylated peptideDrives the reaction to completion.

Trustworthiness and Self-Validating Protocols

The protocols described herein are designed to be self-validating through in-process controls. The use of the Kaiser test at critical junctures of the SPPS workflow provides qualitative feedback on the completion of deprotection and coupling steps. For the final product, a combination of analytical techniques is essential to confirm the identity and purity of the bromoacetylated peptide and its conjugates.

Analytical Methods for Characterization:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude and purified peptides.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Amino Acid Analysis: Can be used to quantify the amount of S-carboxymethylcysteine formed after hydrolysis of a thioether-linked conjugate, thereby determining the peptide-to-carrier ratio. [10][13]

Conclusion: A Versatile Tool for Peptide Innovation

This compound is a valuable and versatile building block for the site-specific introduction of an electrophilic handle into synthetic peptides. Its compatibility with standard Fmoc-SPPS protocols, coupled with the chemoselective reactivity of the bromoacetyl group, empowers researchers to design and construct complex peptide architectures with a high degree of control. From enhancing the therapeutic potential of peptides through cyclization to creating targeted drug delivery systems via bioconjugation, this compound continues to be a key enabler of innovation in peptide science and drug development.

References

  • Frisch, B., et al. (1996). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 7(2), 180-186. [Link]

  • Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical Biochemistry, 177(2), 373-377. [Link]

  • Bernardim, B., et al. (2018). Site-selective installation of an electrophilic handle on proteins for bioconjugation. Reactive and Functional Polymers, 128, 56-61. [Link]

  • Kalia, J., & Raines, R. T. (2008). Advances in bioconjugation. Current Organic Chemistry, 12(1), 1-19. [Link]

  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876-884. [Link]

  • Baca, M., et al. (1995). Chemical ligation of cysteine-containing peptides: synthesis of a 22 kDa tethered dimer of HIV-1 protease. Journal of the American Chemical Society, 117(7), 1881-1887. [Link]

  • U.S. Patent No. 5,066,716. (1991).
  • Zhang, D., et al. (2021). Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. Journal of the American Chemical Society, 143(31), 12023-12029. [Link]

  • Payne, R. J., & Otting, G. (2013). Site-selective modification of peptides and proteins via interception of free-radical-mediated dechalcogenation. Angewandte Chemie International Edition, 52(49), 12932-12935. [Link]

  • DeForest, C. A., & Tirrell, D. A. (2015). Site-Selective Protein Modification: From Functionalized Proteins to Functional Biomaterials. Advanced Materials, 27(41), 6489-6496. [Link]

  • WIPO Patent No. WO/1992/022318. (1992).
  • Aapptec. Fmoc-Dap-OH [181954-34-7]. [Link]

  • Seyer, R., et al. (1993). Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein. Journal of Biological Chemistry, 268(21), 15558-15564. [Link]

  • RayBiotech. Fmoc-Dap(Boc)-OH. [Link]

  • Sebestin, M., & Lebl, M. (2001). Ligation methods for peptide and protein synthesis with applications to b-peptide assemblies. Journal of Peptide Science, 7(1), 1-18. [Link]

  • Cambridge Bioscience. Fmoc-Dap-OH. [Link]

  • Li, Y., et al. (2020). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Organic & Biomolecular Chemistry, 18(45), 9175-9180. [Link]

  • Kimura, T., et al. (2020). Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. mAbs, 12(1), 1794687. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Collen, D., et al. (2020). Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. mAbs, 12(1), 1794687. [Link]

  • Kolodny, N., & Robey, F. A. (1990). Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. Analytical Biochemistry, 187(1), 136-140. [Link]

  • Aus-Karns, R., et al. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 17(8), 9140-9147. [Link]

  • PubChem. Fmoc-Dap-OH. [Link]

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synthesis and purification of Fmoc-Dap(bromoacetyl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Synthesis and Purification of Fmoc-Dap(bromoacetyl)-OH

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of N-α-Fmoc-N-β-(bromoacetyl)-L-2,3-diaminopropionic acid (this compound). This valuable bifunctional building block is instrumental in peptide chemistry and drug development for creating specifically modified peptides, cyclic constructs, and antibody-drug conjugates (ADCs). The bromoacetyl moiety serves as a potent electrophile for covalent modification of nucleophilic residues such as cysteine. This document moves beyond a simple recitation of steps to elaborate on the chemical principles and strategic decisions behind the protocol, offering researchers a robust framework for achieving high-yield, high-purity synthesis. We will cover the two-step synthesis from an orthogonally protected precursor, detailed purification strategies, and essential analytical validation techniques.

Introduction: The Strategic Value of this compound

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide design, enabling the creation of therapeutics with enhanced stability, potency, and novel functionalities.[1][2] Among these, L-2,3-diaminopropionic acid (Dap) provides a versatile scaffold for introducing side-chain modifications.[3] The title compound, this compound, is particularly strategic due to its bromoacetyl group—a reactive handle for irreversible alkylation of soft nucleophiles, most notably the thiol group of cysteine residues to form a stable thioether bond.

This guide details a synthetic route starting from the commercially available, orthogonally protected Fmoc-Dap(Boc)-OH.[4][5] The use of an acid-labile tert-butyloxycarbonyl (Boc) group for the side-chain amine and a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amine is critical. This orthogonal strategy allows for the selective deprotection of the side chain, enabling its specific functionalization while the α-amine remains protected for subsequent steps in solid-phase peptide synthesis (SPPS).

Section 1: The Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound is efficiently achieved in two principal steps: (1) selective, acid-mediated deprotection of the N-β-Boc group, followed by (2) bromoacetylation of the liberated side-chain amine.

Step 1: Selective Boc Deprotection

The Boc group is readily cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), leaving the Fmoc group intact.[6] The mechanism involves protonation of the Boc carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton.

Step 2: N-β-Bromoacetylation

The free β-amino group of the resulting Fmoc-Dap-OH intermediate is a nucleophile that can be acylated. For this transformation, bromoacetic anhydride is an excellent reagent.[7] Compared to bromoacetyl chloride, the anhydride is often preferred as it is a solid that is easier to handle, and the bromoacetic acid byproduct is typically more straightforward to remove during work-up than HCl.[7][8] The reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride.[9] A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is essential to neutralize the bromoacetic acid formed during the reaction, driving the equilibrium towards the product.

Below is a diagram illustrating the complete synthetic workflow.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Deprotection cluster_step2 Step 2: Functionalization cluster_purification Purification & Isolation Start Fmoc-Dap(Boc)-OH Deprotection Selective Boc Removal Start->Deprotection  TFA / DCM Intermediate Fmoc-Dap-OH (Intermediate) Deprotection->Intermediate Acylation Bromoacetylation Intermediate->Acylation  Bromoacetic Anhydride  DIPEA, DCM Crude Crude Product Mixture Acylation->Crude Purification Flash Chromatography Crude->Purification  Aqueous Work-up First Final This compound Purification->Final

Caption: Overall workflow for the synthesis of this compound.

Section 2: Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Table 1: Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Properties
Fmoc-L-Dap(Boc)-OH162558-25-0426.46White solid, starting material.[4]
Trifluoroacetic Acid (TFA)76-05-1114.02Corrosive, strong acid.
Dichloromethane (DCM)75-09-284.93Anhydrous grade, volatile solvent.
Bromoacetic Anhydride13094-51-4259.88Moisture-sensitive, corrosive solid.[10][11]
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Non-nucleophilic base, liquid.
Ethyl Acetate (EtOAc)141-78-688.11Solvent for chromatography.
Hexanes110-54-3 (n-Hexane)VariesSolvent for chromatography.
Sodium Bicarbonate (NaHCO₃)144-55-884.01Weak base for aqueous wash.
Sodium Sulfate (Na₂SO₄)7757-82-6142.04Anhydrous, for drying organic layers.
Protocol 2.1: Synthesis of Fmoc-Dap-OH Intermediate
  • Reaction Setup: To a round-bottom flask, add Fmoc-L-Dap(Boc)-OH (1.0 eq.). Dissolve it in dichloromethane (DCM, approx. 10 mL per gram of starting material).

  • Boc Deprotection: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 1.0 eq. relative to DCM volume, e.g., 10 mL for 10 mL of DCM) dropwise over 15 minutes.

    • Expert Insight: The high concentration of TFA ensures rapid and complete deprotection. Cooling is not strictly necessary for the reaction itself but helps control the solvent evaporation if the reaction warms.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), ensuring the starting material spot has been fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting oil or semi-solid is the crude TFA salt of Fmoc-Dap-OH.

    • Trustworthiness: It is crucial to co-evaporate with a solvent like toluene (3x) to azeotropically remove residual TFA, which can interfere with the subsequent step. The crude intermediate is used directly without further purification.

Protocol 2.2: Synthesis of this compound
  • Reaction Setup: Place the crude Fmoc-Dap-OH TFA salt from the previous step into a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon). Dissolve the crude material in anhydrous DCM (approx. 20 mL per gram of initial starting material).

  • Neutralization & Reagent Addition: Cool the solution to 0 °C. Add DIPEA (3.0 eq.) dropwise to neutralize the TFA salt and to act as the base for the acylation. The solution should become basic (check with pH paper on a withdrawn aliquot). In a separate flask, dissolve bromoacetic anhydride (1.2 eq.) in a minimum amount of anhydrous DCM and add this solution dropwise to the reaction mixture.[7]

    • Expert Insight: Using a slight excess of the anhydride ensures complete acylation. Adding it as a solution helps with controlled addition and prevents clumping. Anhydrous conditions are critical to prevent hydrolysis of the anhydride.[8]

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the formation of the product and consumption of the intermediate by TLC (Typical mobile phase: 5-10% Methanol in DCM).

Section 3: Purification and Characterization

A robust purification strategy is essential to isolate the target compound from byproducts and excess reagents.

Purification_Workflow Crude Crude Reaction Mixture (Post-Acylation) Dilute Dilute with Ethyl Acetate Crude->Dilute Wash1 Wash with 1 M HCl (aq) (Removes DIPEA) Dilute->Wash1 Wash2 Wash with sat. NaHCO₃ (aq) (Removes Bromoacetic Acid) Wash1->Wash2 Wash3 Wash with Brine (Removes residual water) Wash2->Wash3 Dry Dry over Na₂SO₄ Wash3->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Flash Chromatography Concentrate->Chromatography Combine Combine Pure Fractions Chromatography->Combine FinalEvap Evaporate Solvent Combine->FinalEvap Product Pure this compound FinalEvap->Product

Caption: Detailed workflow for the purification of this compound.
3.1: Aqueous Work-up Protocol
  • Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with:

    • 1 M HCl (2x) to remove DIPEA.

    • Saturated NaHCO₃ solution (2x) to remove excess bromoacetic acid.

    • Brine (1x) to remove residual water and salts.

  • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid product.

3.2: Chromatographic Purification

The crude product is purified by flash column chromatography on silica gel.

Table 2: Typical Flash Chromatography Parameters
ParameterSpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for polarity-based separation of small organic molecules.
Mobile Phase Gradient elution, e.g., 20% to 60% Ethyl Acetate in Hexanes, or 0% to 5% Methanol in DCM.A gradient allows for efficient separation of the product from less polar starting materials and more polar impurities.
Monitoring TLC with UV visualization (254 nm) and/or a potassium permanganate stain.The Fmoc group is UV-active, facilitating fraction tracking.
3.3: Analytical Validation

The purity and identity of the final product must be rigorously confirmed.

Table 3: Expected Analytical Data for this compound
Analysis MethodExpected Result
Appearance White to off-white solid.
Molecular Formula C₂₀H₁₉BrN₂O₅[12]
Molecular Weight 447.29 g/mol [12]
Mass Spec (ESI+) Expected m/z: 447.05 [M+H]⁺, 469.03 [M+Na]⁺.
RP-HPLC Purity ≥95%. A single major peak should be observed under standard conditions (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA).[13]
¹H NMR Characteristic peaks for Fmoc group (aromatics ~7.2-7.8 ppm), Dap backbone protons, and a distinct singlet for the bromoacetyl -CH₂- group (~3.8-4.0 ppm).

Section 4: Troubleshooting and Expert Insights

ProblemPotential CauseRecommended Solution
Incomplete Boc Deprotection Insufficient TFA or reaction time; aged TFA.Use fresh, high-purity TFA. Increase reaction time to 3-4 hours and re-monitor by TLC.
Low Yield in Bromoacetylation Step Moisture in the reaction; inefficient neutralization; degraded anhydride.Ensure all glassware is oven-dried and the reaction is run under inert gas. Use freshly opened anhydrous solvents and high-quality reagents.
Multiple Products Observed Di-acylation (on α-amine if partial Fmoc loss occurred); side reactions.Ensure the crude intermediate is handled without exposure to basic conditions that could compromise the Fmoc group.[14] Purify carefully by chromatography.
Product is an Oil, Not a Solid Presence of residual solvent or impurities.Triturate the crude product with cold diethyl ether or a hexanes/ether mixture to induce precipitation/crystallization.[1] Ensure product is dried under high vacuum.

Conclusion

The successful synthesis of this compound is readily achievable through a well-controlled, two-step process involving selective deprotection and targeted acylation. The keys to success are the use of high-quality, anhydrous reagents, careful monitoring of each reaction step, and a meticulous purification strategy. The resulting high-purity building block is a powerful tool for chemists and drug developers, enabling the precise installation of a reactive bromoacetyl handle for advanced peptide modification and bioconjugation strategies.

References

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Fields, G.B. (1997). Methods for Removing the Fmoc Group. In: Methods in Molecular Biology, vol 73. Humana Press. [Link]

  • Rastogi, S. K., et al. (2006). Practical and Efficient Synthesis of Orthogonally Protected α‐2,3‐Diaminopropionic Acid (2,3‐Dap), 2,4‐Diaminobutanoic Acid (2,4‐Dab), and their N‐Methylated Derivatives. Synthetic Communications, 36(19), 2859-2864. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

  • Piras, M., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1297. [Link]

  • Piras, M., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. PubMed. [Link]

  • Sforza, F., et al. (2016). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. ResearchGate. [Link]

  • Organic Syntheses Procedure. ACYLATION OF (1S,5R,7S)-10,10-DIMETHYL-3-THIA-4-AZATRICYCLO[5.2.1.01,5]DECAN-2-ONE WITH BROMOACETYL BROMIDE. [Link]

  • Thomson, R.J. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 17(1), 210-217. [Link]

  • Wu, Y., et al. (2021). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. The Royal Society of Chemistry. [Link]

  • Aapptec Peptides. Fmoc-Dap-OH [181954-34-7]. [Link]

  • Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0. [Link]

  • Wu, Y., et al. (2021). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 19(21), 4655-4659. [Link]

  • Leslie, J. M. (2020). Acylation using an anhydride. YouTube. [Link]

  • Organic Syntheses Procedure. 2-BROMOALLYLAMINE. [Link]

  • PubChem. Bromoacetic anhydride. National Institutes of Health. [Link]

  • Cambridge Bioscience. This compound - Bachem AG. [Link]

  • Aapptec Peptides. Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2. [Link]

  • Activotec. Fmoc-L-Dap(Boc)-OH. [Link]

  • Arkat USA. Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. [Link]

  • Basu, K., et al. (2010). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 122(4), 605-609. [Link]

  • ResearchGate. Organocatalyzed approach for N-acetylation of amines using EtOAc or BuOAc. [Link]

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A Technical Guide to Fmoc-Dap(bromoacetyl)-OH: Synthesis, Application, and Commercial Sourcing

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Tool for Bioconjugation

In the landscape of peptide chemistry and drug development, the ability to selectively modify peptides and proteins is paramount. This has led to the development of a wide array of chemical tools designed for precision and efficiency. Among these, Fmoc-Dap(bromoacetyl)-OH emerges as a key heterobifunctional crosslinker. This building block, an N-α-Fmoc-protected L-2,3-diaminopropionic acid derivative with a bromoacetyl group on the side-chain amine, provides a strategic advantage for researchers. The fluorenylmethyloxycarbonyl (Fmoc) group offers temporary protection of the alpha-amino group, suitable for solid-phase peptide synthesis (SPPS), while the bromoacetyl group serves as a reactive handle for covalent modification of nucleophilic residues, most notably cysteine thiols.

This guide provides an in-depth exploration of this compound, covering its chemical properties, commercial availability, and practical applications in bioconjugation and the synthesis of complex peptide architectures.

Chemical Properties and Mechanism of Action

This compound is characterized by the following chemical structure and properties:

  • Molecular Formula: C20H19BrN2O5[1]

  • Molecular Weight: 447.28 g/mol [1]

  • CAS Number: 1448613-98-6[1][2]

The utility of this reagent is rooted in the distinct reactivity of its functional groups. The Fmoc group is stable under acidic conditions but is readily cleaved by a mild base, typically piperidine, a standard step in Fmoc-based SPPS. The bromoacetyl group, on the other hand, is an α-halo ketone, making it an excellent electrophile for alkylating nucleophiles such as the thiol group of cysteine residues via a nucleophilic substitution reaction. This reaction proceeds readily at or near neutral pH, forming a stable thioether bond.

The workflow for utilizing this compound in peptide synthesis and subsequent conjugation is depicted below:

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Bioconjugation A 1. Resin Loading B 2. Fmoc Deprotection (Piperidine) A->B C 3. Coupling of Fmoc-AA-OH B->C D 4. Repeat steps 2 & 3 C->D E 5. Incorporation of This compound D->E F 6. Final Fmoc Deprotection E->F G 7. Cleavage & Deprotection (e.g., TFA) F->G H Peptide with free side-chain bromoacetyl group G->H J Conjugation Reaction (Thioether bond formation) H->J I Thiol-containing molecule (e.g., Cysteine on a protein) I->J K Purified Peptide Conjugate J->K

Figure 1: Workflow for peptide synthesis and bioconjugation using this compound.

Commercial Suppliers and Cost

Obtaining high-quality reagents is critical for successful research outcomes. This compound is available from a number of specialized chemical suppliers. While pricing is subject to change and often dependent on the quantity purchased, the following table provides an overview of known suppliers. Researchers are advised to request a quote directly from the suppliers for the most current pricing.

SupplierProduct NameCAS NumberAdditional Notes
This compound1448613-98-6Provides basic chemical properties.[1][2]

Note: The availability and pricing from the listed suppliers may vary. It is recommended to contact them directly for current information. The landscape of chemical suppliers is dynamic, and other vendors may also offer this product.

While direct listings for this compound can be limited, several major suppliers offer a wide range of other Fmoc-Dap derivatives, indicating their capability in this area of chemistry. These include:

  • Sigma-Aldrich (Merck): Offers various Fmoc-Dap derivatives like Fmoc-Dap-OH and Fmoc-Dap(Boc)-OH.

  • Bachem AG: A well-established supplier of amino acid derivatives, including Fmoc-Dap-OH.[3]

  • Advanced ChemTech: Provides a portfolio of amino acids for peptide synthesis, including various Dap derivatives.[4]

  • ChemPep: Lists a variety of Fmoc-D-Dap and Fmoc-Dap derivatives.[5][6]

  • Activotec: Supplies Fmoc-L-Dap(Boc)-OH among other unusual amino acids.[7]

  • Aapptec Peptides: Offers Fmoc-Dap-OH and Fmoc-Dap(Boc)-OH.[8][9]

  • RayBiotech: Carries Fmoc-Dap(Boc)-OH.[10]

  • BLD Pharm: Lists Fmoc-Dap(Boc)-OH.[11]

The availability of these related compounds from major suppliers suggests that custom synthesis of this compound may also be an option.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in several areas of research and development:

  • Peptide Labeling: The bromoacetyl group allows for the straightforward attachment of reporter molecules, such as fluorophores or biotin, to a specific site within a peptide sequence.

  • Protein Conjugation: Peptides containing a bromoacetylated Dap residue can be covalently linked to proteins, often through surface-exposed cysteine residues, to create novel fusion proteins or antibody-drug conjugates (ADCs). A new procedure for site-specific conjugation of cyclic peptides to protein carriers has been developed using a similar bromoacetyl-derivatized amino acid.[12]

  • Synthesis of Cyclic Peptides: The side chain can be used as an anchor point for cyclization, a strategy often employed to enhance the stability and bioactivity of peptides.

  • Development of Peptide-Based Probes: By conjugating a peptide with a known binding affinity to a detectable label, researchers can create probes for studying biological processes.

Experimental Protocol: Incorporation of this compound into a Peptide and Subsequent Conjugation

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing this compound and its subsequent conjugation to a cysteine-containing peptide or protein.

Part 1: Solid-Phase Peptide Synthesis

This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin.

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the standard Fmoc-protected amino acid (3 eq.) with a coupling reagent such as HCTU (2.9 eq.) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

  • Washing: Wash the resin with DMF (3 times).

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence.

  • Incorporation of this compound: Couple this compound using the same procedure as for other amino acids (step 4).

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

G A Resin Swelling (DMF) B Fmoc Deprotection (20% Piperidine/DMF) A->B C Wash (DMF, DCM) B->C D Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) C->D E Kaiser Test D->E E->D Positive F Wash (DMF) E->F Negative G Repeat for Sequence F->G H Couple this compound G->H I Final Fmoc Deprotection H->I J Cleavage & Deprotection (TFA Cocktail) I->J K Purification (RP-HPLC) J->K

Figure 2: Step-by-step workflow for the solid-phase synthesis of a peptide incorporating this compound.

Part 2: Conjugation to a Cysteine-Containing Molecule
  • Dissolution: Dissolve the purified bromoacetylated peptide and the cysteine-containing molecule (e.g., protein or another peptide) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. The buffer should be degassed to minimize oxidation of the thiol.

  • Reaction: Mix the two components at a desired molar ratio (e.g., 1.5:1 excess of the bromoacetylated peptide). Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.

  • Quenching: Quench any unreacted bromoacetyl groups by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) to separate the conjugate from unreacted peptide and protein, or RP-HPLC for smaller conjugates.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to confirm the precise mass of the conjugate.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of modified peptides and bioconjugates. Its ability to be incorporated into peptides using standard Fmoc-SPPS protocols, combined with the specific reactivity of the bromoacetyl group towards thiols, provides a robust method for creating complex biomolecules. While direct commercial availability may require inquiry, the presence of numerous suppliers for related compounds underscores the maturity of this class of reagents. For researchers in drug discovery and chemical biology, this compound offers a reliable means to advance the design and synthesis of novel peptide-based therapeutics and research tools.

References

  • RayBiotech. Fmoc-Dap(Boc)-OH. [Link]

  • Cambridge Bioscience. Fmoc-Dap-OH - Bachem AG. [Link]

  • Gurfinkel, M., et al. (1995). Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein. Bioconjugate Chemistry, 6(3), 269-277. [Link]

  • Aapptec Peptides. Fmoc-Dap-OH [181954-34-7]. [Link]

  • Aapptec Peptides. Boc-Dap(Fmoc)-OH [122235-70-5]. [Link]

  • Activotec. Fmoc-L-Dap(Boc)-OH. [Link]

  • Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0. [Link]

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Methodological & Application

On-Resin Cysteine Alkylation with Fmoc-Dap(bromoacetyl)-OH: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Precision Engineering of Peptides through Site-Specific Cysteine Modification

In the landscape of therapeutic peptide and protein development, the ability to introduce specific modifications is paramount for enhancing stability, modulating activity, and enabling novel functionalities. Cysteine, with its uniquely nucleophilic thiol side chain, presents a prime target for such modifications. On-resin alkylation of cysteine residues during solid-phase peptide synthesis (SPPS) offers a powerful strategy for the site-specific installation of various moieties. This guide provides an in-depth exploration of on-resin cysteine alkylation utilizing the versatile bifunctional reagent, Nα-Fmoc-L-2,3-diaminopropionic acid(bromoacetyl)-OH (Fmoc-Dap(bromoacetyl)-OH).

This compound serves as a unique building block that, once incorporated into a peptide sequence, presents a reactive bromoacetyl group on its side chain. This electrophilic handle is poised for the selective alkylation of a cysteine thiol, enabling the formation of stable thioether linkages. This approach is instrumental in creating cyclic peptides, branched structures, and peptide conjugates with precisely controlled architectures. This document will detail the synthesis of this key reagent, provide a comprehensive protocol for its application in on-resin cysteine alkylation, delve into the underlying chemical principles, and offer practical guidance for troubleshooting and analysis.

Synthesis of this compound: A Preparative Protocol

The synthesis of this compound involves the acylation of the side-chain amino group of commercially available Nα-Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH). The following protocol is a general procedure based on standard acylation methodologies.

Materials:

  • Nα-Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap-OH)

  • Bromoacetyl bromide or Bromoacetic anhydride

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • Dissolution: Dissolve Fmoc-Dap-OH (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Basification: Cool the solution to 0 °C in an ice bath and add DIPEA (2-3 equivalents) dropwise while stirring.

  • Acylation: In a separate flask, dissolve bromoacetyl bromide or bromoacetic anhydride (1.1-1.5 equivalents) in anhydrous DCM or THF. Add this solution dropwise to the stirring Fmoc-Dap-OH solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water or saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.

    • Wash the combined organic layers sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

On-Resin Cysteine Alkylation: A Step-by-Step Protocol

This protocol outlines the procedure for the on-resin alkylation of a cysteine-containing peptide with a pre-incorporated this compound residue. It is assumed that the peptide has been synthesized on a solid support using standard Fmoc-SPPS chemistry.

Core Principle: The nucleophilic thiol side chain of a deprotected cysteine residue attacks the electrophilic methylene carbon of the bromoacetyl group on the Dap side chain, forming a stable thioether bond in a bimolecular nucleophilic substitution (SN2) reaction.

Experimental Workflow Diagram

On_Resin_Alkylation_Workflow cluster_SPPS Standard Fmoc-SPPS cluster_Alkylation On-Resin Alkylation cluster_Finalization Final Steps SPPS_Start Start with Resin Incorp_Cys Incorporate Fmoc-Cys(Trt)-OH SPPS_Start->Incorp_Cys Elongation1 Peptide Elongation Incorp_Cys->Elongation1 Incorp_Dap Incorporate this compound Elongation1->Incorp_Dap Elongation2 Further Elongation (optional) Incorp_Dap->Elongation2 Deprotect_Cys Selective Cys(Trt) Deprotection Elongation2->Deprotect_Cys Wash1 Wash Resin Deprotect_Cys->Wash1 Alkylation_Step Intramolecular Alkylation (Base-catalyzed) Wash1->Alkylation_Step Wash2 Wash Resin Alkylation_Step->Wash2 Cleavage Cleavage from Resin & Global Deprotection Wash2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, etc.) Purification->Analysis

Caption: Workflow for on-resin cysteine alkylation.

Materials:

  • Peptide-resin containing both a Trityl (Trt)-protected cysteine and an this compound residue.

  • Dichloromethane (DCM), peptide synthesis grade.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Trifluoroacetic acid (TFA).

  • Triisopropylsilane (TIS).

  • N,N-Diisopropylethylamine (DIPEA).

  • Standard cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5).[1]

  • Diethyl ether or methyl tert-butyl ether (MTBE), cold.

Protocol:

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3 x resin volume).

  • Selective Cysteine Deprotection:

    • Prepare a solution of 1-2% TFA and 2-5% TIS in DCM.

    • Treat the resin with this solution for 2 minutes, repeating the treatment 5-10 times. The trityl cation released will be scavenged by TIS, appearing as a yellow-orange color.

    • Rationale: Mild acidic conditions are used to selectively remove the acid-labile Trt group from the cysteine side chain while keeping other acid-labile protecting groups (like Boc) and the peptide-resin linkage intact. TIS is crucial to prevent re-attachment of the trityl group to other nucleophilic residues.

  • Washing: Wash the resin thoroughly with DCM (5 x resin volume) to remove the deprotection reagents and scavenged byproducts. Follow with washes with DMF (3 x resin volume).

  • On-Resin Alkylation:

    • Swell the resin in DMF.

    • Add a solution of 2-4 equivalents of DIPEA in DMF to the resin.

    • Agitate the mixture at room temperature for 2-12 hours.

    • Rationale: The addition of a non-nucleophilic base like DIPEA deprotonates the cysteine thiol to the more nucleophilic thiolate anion, which then readily attacks the bromoacetyl group. The reaction is typically performed in a polar aprotic solvent like DMF to ensure good resin swelling and reagent solubility.

  • Monitoring the Reaction: The progress of the on-resin alkylation can be monitored by cleaving a small amount of resin and analyzing the peptide by LC-MS. A successful reaction will show a mass shift corresponding to the loss of HBr from the linear peptide to form the cyclized or modified product.

  • Final Washing: After the reaction is complete, wash the resin thoroughly with DMF (5 x resin volume) and DCM (5 x resin volume) to remove excess base and any byproducts.

  • Cleavage and Global Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with a standard cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether or MTBE.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Chemical Principles and Mechanistic Insights

The on-resin alkylation of cysteine with a bromoacetyl moiety is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Reaction Mechanism Diagram

Caption: SN2 mechanism of cysteine alkylation.

The reaction is highly dependent on the pH of the reaction medium. The thiol group of cysteine has a pKa of approximately 8.3-8.6. At neutral or acidic pH, the thiol is protonated and is a relatively weak nucleophile. However, in the presence of a base, the thiol is deprotonated to the more nucleophilic thiolate anion (RS⁻)[2]. This is why the addition of a non-nucleophilic base like DIPEA is crucial for efficient alkylation. Studies have shown that the reaction rate between thiols and bromoacetyl groups increases significantly at higher pH values[3].

The reactivity of haloacetyl groups follows the order I > Br > Cl, which corresponds to the leaving group ability of the halide. Bromoacetyl groups offer a good balance of reactivity and stability for on-resin applications[4][5].

Data Presentation: Key Parameters for On-Resin Alkylation

ParameterRecommended ConditionRationale and Considerations
Cysteine Protecting Group Trityl (Trt)Acid-labile, allowing for selective deprotection on-resin with mild TFA conditions.
Deprotection of Cys(Trt) 1-2% TFA, 2-5% TIS in DCMMild acid prevents premature cleavage from acid-sensitive resins. TIS is essential to scavenge the trityl cation.
Alkylation Base N,N-Diisopropylethylamine (DIPEA)A non-nucleophilic, sterically hindered base that efficiently deprotonates the thiol without competing in the alkylation reaction.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that promotes SN2 reactions and ensures good swelling of the resin.
Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate without promoting side reactions.
Reaction Time 2-12 hoursSequence-dependent; should be monitored for completion.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Alkylation - Incomplete deprotection of Cys(Trt).- Insufficient base.- Steric hindrance around the reaction sites.- Increase the number of TFA/TIS treatments or the duration of each treatment.- Increase the equivalents of DIPEA.- Increase reaction time and/or slightly elevate the temperature (e.g., to 40°C).
Side Reactions - Alkylation of other nucleophilic residues (e.g., His, Lys, Met) if the bromoacetyl group is highly accessible and reaction times are prolonged.[6]- Racemization of the cysteine residue.- Use the minimum necessary reaction time.- Ensure the pH is not excessively high.- Perform the reaction at room temperature.
Low Yield of Final Peptide - Premature cleavage from the resin during Cys(Trt) deprotection.- Adsorption of the peptide to the resin.- Ensure the TFA concentration for deprotection is low (1-2%).- Use a resin appropriate for the peptide sequence.- Ensure thorough washing steps.

Analytical Techniques for Monitoring and Characterization

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for monitoring the on-resin reaction by analyzing a small cleaved sample. It is also used to assess the purity of the final product and confirm its molecular weight[7][8][9].

  • Tandem Mass Spectrometry (MS/MS): Used for sequencing the final peptide and confirming the location of the thioether linkage.

  • High-Performance Liquid Chromatography (HPLC): Used for the purification of the crude peptide and for assessing its purity.

Conclusion

The use of this compound in conjunction with on-resin cysteine alkylation provides a robust and versatile method for the synthesis of structurally complex and modified peptides. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can achieve high yields of well-defined peptide constructs. The protocols and guidelines presented in this document are intended to serve as a comprehensive resource for scientists and drug development professionals engaged in the exciting field of peptide engineering.

References

  • Stathopoulos, P., Papas, S., Pappas, C., & Mousis, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1345–1351.
  • D'Hondt, M., Bracke, N., Taevernier, L., Gevaert, B., Verbeke, F., Wynendaele, E., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 2-30.
  • Synthesis protocols. (n.d.). Peptideweb.com.
  • Frisch, B., Boeckler, C., & Schuber, F. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
  • Request PDF. (n.d.). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs.
  • BenchChem. (2025). Step-by-Step Guide for Incorporating Fmoc-Dap(Adpoc)-OH in Peptide Synthesis.
  • Academia.edu. (n.d.). (PDF) Side reactions in the SPPS of Cys-containing peptides.
  • Creative Proteomics. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis.
  • Douat, C., et al. (2001). Solid-phase synthesis of peptides containing the S-(N-bromoacetyl-aminoethyl)-cysteine residue. Journal of Peptide Science, 7(9), 463-470.
  • Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. (2021). Analytical Biochemistry, 619, 114137.
  • BenchChem. (2025). A Comparative Guide to Cysteine Alkylating Reagents for Researchers and Drug Development Professionals.
  • UPLC-MSE for Identification and Quantification of Protein Modifications. (n.d.).
  • Identification of Protein Modifications. (n.d.). QB3/Chemistry Mass Spectrometry Facility, UC Berkeley.
  • Do Cysteine thiol groups respond to the pH changes? (2015).
  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (2017). Journal of Proteomics, 158, 43-51.
  • Hudson, D. (1988). Methodological improvements in solid-phase peptide synthesis. Journal of Organic Chemistry, 53(4), 617-624.
  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (2014). Journal of Proteome Research, 13(10), 4345-4354.
  • Histone Modification Screening using Liquid Chromatography, Trapped Ion Mobility Spectrometry, and Time-Of-Flight Mass Spectrometry. (2021). Journal of Visualized Experiments, (171).
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep Inc.
  • Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors. (2023). Food Chemistry, 404, 134588.
  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. (2015). Molecular & Cellular Proteomics, 14(11), 3000-3010.
  • Methods for the determination and quantification of the reactive thiol proteome. (2014). Free Radical Biology and Medicine, 68, 273-283.
  • BenchChem. (2025). An In-Depth Technical Guide to the Utilization of Fmoc-L-Dap(Pentynoyl)
  • BenchChem. (2025). An In-depth Technical Guide to Fmoc-L-Dap(Pentynoyl)-OH in Peptide Synthesis.
  • Introduction to approaches and tools for the evaluation of protein cysteine oxidation. (2019). Redox Biology, 23, 101131.
  • Amino acid derivative and bromoacetyl modified peptides. (1992).
  • Planning a Peptide Synthesis. (n.d.). AAPPTec.

Sources

Application Notes and Protocols for the Synthesis of Stapled Peptides Using Fmoc-Dap(bromoacetyl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Promise of Conformational Constraint in Peptide Therapeutics

The therapeutic potential of peptides is often hampered by their conformational flexibility and susceptibility to proteolytic degradation.[1][2][3] Peptide stapling has emerged as a powerful strategy to address these limitations by introducing a covalent cross-link that locks the peptide into a specific, bioactive conformation, often an α-helix.[4][5][6] This conformational constraint can lead to enhanced target affinity, increased proteolytic resistance, and improved cell permeability, thereby transforming a labile peptide into a robust therapeutic candidate.[3][7]

This application note provides a detailed guide to the synthesis of stapled peptides utilizing a thioether linkage, formed through the reaction of a bromoacetyl moiety and a cysteine thiol. Specifically, we will focus on the use of the custom amino acid Fmoc-Dap(bromoacetyl)-OH as a key building block in standard Fmoc-based solid-phase peptide synthesis (SPPS). This method offers a reliable and efficient means of producing stapled peptides for a wide range of research and drug discovery applications.

The Chemistry: Thioether Stapling via Bromoacetylation

The core of this stapling methodology lies in the chemoselective reaction between an electrophilic bromoacetyl group and a nucleophilic thiol group. The bromoacetyl group, introduced via this compound, serves as a stable yet reactive handle for intramolecular cyclization.[8][9] The thiol is typically provided by a cysteine residue strategically placed within the peptide sequence.

The reaction proceeds via an SN2 mechanism, where the thiolate anion of the cysteine side chain attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide and forming a stable thioether bond.[10][11] This reaction is highly efficient and orthogonal to most other functional groups present in peptides, allowing for clean and specific cyclization on the solid support.[11]

Strategic Considerations for Peptide Design

Successful peptide stapling requires careful consideration of the peptide sequence and the placement of the reactive amino acids. For α-helical peptides, the amino acids to be cross-linked are typically positioned at i and i+4 or i and i+7 to ensure they reside on the same face of the helix.[6] The choice of which residue will be this compound and which will be cysteine depends on the specific structural goals of the project.

Key Design Principles:

  • Helical Propensity: The underlying peptide sequence should have a natural tendency to adopt an α-helical conformation.

  • Staple Position: The placement of the staple should reinforce the desired secondary structure without disrupting key binding interactions with the target protein.

  • Solubility: The final stapled peptide should have sufficient aqueous solubility for biological assays. This can be modulated by the inclusion of charged or polar amino acids.

Experimental Workflow Overview

The synthesis of a thioether-stapled peptide using this compound can be broken down into four main stages, as illustrated in the workflow diagram below.

G cluster_0 Peptide Synthesis & Stapling Workflow Start Start SPPS 1. Solid-Phase Peptide Synthesis Start->SPPS Initiate Synthesis Incorporate_Dap Incorporate this compound SPPS->Incorporate_Dap At position 'i' Incorporate_Cys Incorporate Fmoc-Cys(Trt)-OH Incorporate_Dap->Incorporate_Cys At position 'i+n' On_Resin_Cyclization 2. On-Resin Cyclization Incorporate_Cys->On_Resin_Cyclization After linear sequence assembly Cleavage 3. Cleavage and Deprotection On_Resin_Cyclization->Cleavage Formation of thioether staple Purification 4. Purification and Analysis Cleavage->Purification Release from resin Final_Product Purified Stapled Peptide Purification->Final_Product Isolate pure product

Caption: Overall workflow for the synthesis of stapled peptides using this compound.

Detailed Protocols

Part 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes a standard manual or automated Fmoc-SPPS workflow.[12][13][14]

Materials and Reagents:

ReagentSupplierGrade
Rink Amide Resine.g., NovaBiochem100-200 mesh
Fmoc-protected amino acidsVariousPeptide synthesis grade
This compound Custom synthesis/Vendor>98% purity
HBTU/HATUVariousPeptide synthesis grade
N,N-Diisopropylethylamine (DIPEA)VariousPeptide synthesis grade
PiperidineVariousACS grade
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
Dichloromethane (DCM)VariousACS grade

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the Fmoc-amino acid with HBTU/HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Capping (Optional but Recommended): After coupling, cap any unreacted amines with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Incorporation of this compound and Fmoc-Cys(Trt)-OH: These specialized amino acids are incorporated using the same coupling protocol as standard amino acids. Ensure the trityl (Trt) protecting group is used for the cysteine side chain to prevent premature side reactions.

Part 2: On-Resin Cyclization

This is the key stapling step. The reaction is performed after the linear peptide has been fully assembled and the N-terminal Fmoc group has been removed.

G Linear_Peptide Linear Peptide on Resin -NH-CH(SideChain-SH)-CO- ... -NH-CH(SideChain-CH2-NH-CO-CH2-Br)-CO- Resin Cyclization_Step DIPEA in DMF Linear_Peptide:f1->Cyclization_Step Linear_Peptide:f3->Cyclization_Step Stapled_Peptide Stapled Peptide on Resin -NH-CH(SideChain-S-CH2-CO-NH-CH2-SideChain)-CH-NH- Resin Cyclization_Step->Stapled_Peptide:f1

Caption: On-resin cyclization via thioether bond formation.

Protocol:

  • Final N-terminal Fmoc Deprotection: After coupling the last amino acid, remove the N-terminal Fmoc group as described in Part 1, Step 2.

  • Trityl Deprotection of Cysteine: To deprotect the cysteine thiol, treat the resin with a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 10 minutes. Repeat this step twice more. Wash the resin thoroughly with DCM (5x) and DMF (5x).

  • Cyclization Reaction:

    • Swell the resin in DMF.

    • Add a solution of 5% DIPEA in DMF to the resin.

    • Allow the reaction to proceed at room temperature for 4-6 hours, or until the reaction is complete as monitored by LC-MS analysis of a small test cleavage.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

Part 3: Cleavage and Deprotection

This step cleaves the stapled peptide from the resin and removes any remaining side-chain protecting groups.

Protocol:

  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether 2-3 times.

  • Drying: Dry the crude peptide pellet under vacuum.

Part 4: Purification and Analysis

Protocol:

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis:

    • Confirm the identity and purity of the final stapled peptide using LC-MS. The observed mass should correspond to the calculated mass of the cyclized peptide.

    • Further characterization can be performed using techniques such as circular dichroism (CD) to confirm the α-helical conformation and NMR for detailed structural analysis.

Troubleshooting and Key Considerations

  • Incomplete Coupling: The incorporation of the bulky this compound may be sluggish. Double coupling or using a more potent coupling reagent like HATU can improve efficiency.[12][14]

  • Premature Cyclization: Ensure the cysteine side chain remains protected with a Trt group until the on-resin cyclization step.

  • Dimerization: During on-resin cyclization, intermolecular reactions can lead to dimerization. Performing the cyclization at a high dilution (on-resin conditions naturally favor intramolecular reactions) can minimize this side reaction.

  • Oxidation of Cysteine: The free thiol of cysteine is susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) during the cyclization step if oxidation is a concern.

Conclusion

The use of this compound provides a robust and versatile method for the synthesis of thioether-stapled peptides. This approach is fully compatible with standard Fmoc-SPPS and allows for the reliable production of conformationally constrained peptides. By following the detailed protocols and considering the strategic insights provided in this application note, researchers can effectively leverage this technology to develop novel peptide-based therapeutics and chemical biology tools.

References

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 57(15), 6275–6288. [Link]

  • Cromm, P. M., Spiegel, J., & Grossmann, T. N. (2015). Hydrocarbon-Stapled Peptides as Modulators of Protein–Protein Interactions. ACS Chemical Biology, 10(6), 1362–1375. [Link]

  • Liu, C., et al. (2023). Stapled peptides for new drug discovery. Exploratory Research and Hypothesis in Medicine. [Link]

  • Zhang, H., et al. (2025). Advances in Hydrocarbon Stapled Peptides via Ring-Closing Metathesis: Synthetic Strategies, Structural Diversity, and Therapeutic Applications. ChemBioChem. [Link]

  • Qian, Z., et al. (2024). Stapled peptides: targeting protein-protein interactions in drug development. Open Exploration. [Link]

  • Lau, Y. H., et al. (2015). A two-component 'double-click' approach to peptide stapling. Nature Protocols, 10(4), 585–594. [Link]

  • Bird, G. H., et al. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Current Protocols in Chemical Biology, 8(2), 79–106. [Link]

  • Harrison, R. S., et al. (2014). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews, 43(20), 7027–7041. [Link]

  • Robertson, N., & Jamieson, A. G. (2015). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. Methods in Enzymology, 565, 239–262. [Link]

  • Moiola, M., Memeo, M. G., & Quadrelli, P. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 24(20), 3654. [Link]

  • Inman, J. K., et al. (1992). Amino acid derivative and bromoacetyl modified peptides.
  • Pelay-Gimeno, M., et al. (2022). Design, Synthesis, and Characterization of Stapled Oligosaccharides. Journal of the American Chemical Society, 144(40), 18269–18275. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Modified Peptide Synthesis. In Peptide-Based Drug Design (pp. 19-47). Humana Press. [Link]

  • Wu, C., & Kirshenbaum, K. (2015). Rigid Peptide Macrocycles via On-Resin Glaser Stapling. Organic Letters, 17(18), 4452–4455. [Link]

  • CEM Corporation. (n.d.). Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis. [Link]

  • Lau, Y. H., Wu, Y., de Andrade, P., Galloway, W. R. J. D., & Spring, D. R. (2015). A two-component 'double-click' approach to peptide stapling. Nature Protocols, 10(4), 585-594. [Link]

  • Boeckler, C., et al. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Biochemistry, 38(24), 7695–7704. [Link]

  • Stewart, J. M. (1990). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.
  • Robey, F. A., et al. (1992). Bromoacetylated Synthetic Peptides. In Methods in Molecular Biology (Vol. 13, pp. 135-144). Humana Press. [Link]

  • van Hest, J. C. M., & van Delft, F. L. (2006). Solid-phase synthesis of C-terminally modified peptides. Journal of Peptide Science, 12(9), 543-547. [Link]

Sources

The Strategic Application of Fmoc-Dap(bromoacetyl)-OH in the Synthesis of Site-Specific Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Antibody-Drug Conjugates (ADCs) represent a frontier in targeted cancer therapy, merging the specificity of monoclonal antibodies (mAbs) with the potency of cytotoxic agents.[1][2] The linker, which bridges the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety profile of the ADC.[3][4] This technical guide provides an in-depth exploration of Fmoc-Dap(bromoacetyl)-OH, a heterobifunctional linker precursor, for the preparation of next-generation ADCs. We will elucidate the chemical principles underpinning its use, provide detailed protocols for its incorporation into drug-linker complexes, and outline the subsequent conjugation to thiol-bearing antibodies to form stable, site-specific ADCs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced bioconjugation strategies for enhanced therapeutic outcomes.

Introduction: The Pivotal Role of Linker Chemistry in ADC Development

An Antibody-Drug Conjugate is a tripartite molecular entity comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker.[5] The antibody serves as a homing device, selectively binding to antigens overexpressed on tumor cells.[6] Upon internalization, the linker is designed to release the cytotoxic payload, leading to targeted cell death while minimizing systemic toxicity.[3][6]

The choice of conjugation chemistry is paramount to developing a successful ADC. Early generation ADCs often utilized random conjugation to lysine residues, resulting in heterogeneous mixtures with variable drug-to-antibody ratios (DARs) and unpredictable pharmacokinetic properties.[7][8] Modern strategies favor site-specific conjugation, which yields homogeneous ADCs with a defined DAR, leading to improved therapeutic windows.[8][9] Cysteine-based conjugation, targeting the sulfhydryl groups of native or engineered cysteine residues, has emerged as a robust method for achieving site-specificity.[6]

This compound is a versatile building block uniquely suited for this purpose. It features three key functional components:

  • An Fmoc-protected α-amine , enabling its use in standard solid-phase peptide synthesis (SPPS) for the construction of more complex linker structures.[10]

  • A carboxylic acid , which allows for the attachment of a cytotoxic payload via a stable amide bond.

  • A bromoacetyl group attached to the diaminopropionic acid (Dap) side chain, which serves as a highly efficient thiol-reactive handle for conjugation to cysteine residues on the antibody.[]

The bromoacetyl group reacts with sulfhydryls via an alkylation reaction to form a highly stable thioether bond, which is crucial for preventing premature drug release in circulation.[12][13] This guide will detail the practical application of this reagent in a comprehensive ADC development workflow.

Chemical Principles and Workflow Overview

The preparation of an ADC using this compound can be conceptualized as a multi-stage process. The overall strategy involves first synthesizing a drug-linker construct and then conjugating this construct to a suitably prepared monoclonal antibody.

The Bromoacetyl-Thiol Reaction

The core of the conjugation strategy lies in the specific and efficient reaction between the bromoacetyl group of the linker and a cysteine thiol on the antibody. This SN2 reaction results in the formation of a stable thioether linkage.

G cluster_linker Drug-Linker Complex cluster_antibody Antibody Linker Drug-Linker-C(=O)CH₂Br Product Antibody-S-CH₂C(=O)-Linker-Drug (Stable Thioether Bond) Linker->Product Alkylation Antibody Antibody-SH Antibody->Product

Compared to the more commonly used maleimide-thiol Michael addition, the thioether bond formed from a haloacetyl linker is generally considered more stable against retro-Michael reactions and exchange with endogenous thiols like glutathione in the plasma.[13] This enhanced stability can lead to a better safety profile and improved efficacy.

Overall Synthesis Workflow

The general workflow for preparing an ADC using a pre-formed drug-linker complex derived from this compound is depicted below. This process ensures that the potent payload is handled as a smaller, more manageable conjugate before being attached to the large antibody molecule.

ADC_Workflow cluster_LinkerPrep Drug-Linker Synthesis cluster_AbPrep Antibody Preparation cluster_Conjugation Conjugation & Purification A This compound B Payload Attachment (e.g., via EDC/NHS coupling) A->B C Purified Drug-Linker (Payload-Dap(bromoacetyl)-OH) B->C G Conjugation Reaction C->G D Monoclonal Antibody (with interchain disulfides) E Partial Reduction (e.g., TCEP, DTT) D->E F Activated Antibody (with free thiols) E->F F->G H Purification (e.g., HIC, SEC) G->H I Characterized ADC H->I

Detailed Protocols and Methodologies

This section provides detailed, step-by-step protocols for the key stages of ADC preparation using this compound.

Protocol 1: Synthesis of the Drug-Linker Complex

This protocol describes the activation of the carboxylic acid on the Dap backbone and its subsequent coupling to an amine-containing cytotoxic payload.

Materials:

  • This compound

  • Amine-functionalized cytotoxic payload (e.g., MMAE, PBD dimer)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Fmoc Deprotection (Optional): If the N-terminus of the Dap linker needs to be free or modified, the Fmoc group must first be removed.

    • Dissolve this compound in a solution of 20% piperidine in DMF.[7]

    • Stir at room temperature for 30 minutes.

    • Remove the solvent under vacuum. The resulting H₂N-Dap(bromoacetyl)-OH can be used directly or after purification.

  • Carboxylic Acid Activation:

    • Dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add EDC (1.1 eq) portion-wise while stirring.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4 hours, or until TLC/LC-MS analysis indicates the formation of the NHS-ester is complete.

  • Coupling to Payload:

    • In a separate flask, dissolve the amine-containing payload (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the payload solution.

    • Slowly add the activated NHS-ester solution from step 2 to the payload solution.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature overnight.

  • Purification:

    • Monitor the reaction by LC-MS. Upon completion, quench the reaction by adding a small amount of water.

    • Dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using reverse-phase HPLC to obtain the pure drug-linker complex.[] Characterize the final product by LC-MS and NMR.

Protocol 2: Antibody Reduction and Preparation

This protocol details the partial and selective reduction of interchain disulfide bonds in an IgG1 antibody to generate reactive cysteine thiols. The goal is to produce an antibody with an average of 4 or 8 available thiols for conjugation.

Materials:

  • Monoclonal antibody (e.g., IgG1 isotype) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer: Phosphate buffer with EDTA (e.g., 20 mM sodium phosphate, 150 mM NaCl, 20 mM EDTA, pH 7.5).

  • PD-10 desalting columns or equivalent size-exclusion chromatography (SEC) system.

Procedure:

  • Antibody Buffer Exchange:

    • If necessary, exchange the antibody into the Reaction Buffer using a PD-10 desalting column to remove any interfering substances.

    • Determine the final antibody concentration using a Nanodrop spectrophotometer at A280.

  • Partial Reduction:

    • Dilute the antibody to a working concentration (e.g., 5-10 mg/mL) in the Reaction Buffer.

    • Add a freshly prepared solution of TCEP to the antibody solution. The final molar excess of TCEP will determine the extent of reduction and needs to be optimized (typically 2-10 molar equivalents).

    • Incubate the mixture at 37°C for 1-2 hours. The precise time and temperature should be optimized for the specific antibody.

  • Removal of Reducing Agent:

    • Immediately after incubation, cool the reaction mixture on ice.

    • Remove the excess TCEP by passing the solution through a pre-equilibrated PD-10 desalting column using the Reaction Buffer.[7] This step is critical to prevent re-oxidation of the thiols and to stop the reduction reaction.

    • The eluted antibody now contains reactive free sulfhydryl groups and should be used immediately in the conjugation step.

Protocol 3: Conjugation and ADC Purification

This protocol describes the conjugation of the purified drug-linker complex to the reduced antibody and the subsequent purification of the resulting ADC.

Materials:

  • Reduced antibody from Protocol 2.

  • Purified drug-linker complex from Protocol 1, dissolved in a water-miscible organic solvent (e.g., DMSO, DMA).

  • Quenching reagent: N-acetylcysteine or free cysteine.

  • Purification systems: Hydrophobic Interaction Chromatography (HIC) and/or Size Exclusion Chromatography (SEC).

Procedure:

  • Conjugation Reaction:

    • To the chilled, reduced antibody solution, add the drug-linker solution. A typical molar excess of the drug-linker is 5-20 fold over the available thiol groups. The organic solvent content should be kept low (typically <10% v/v) to avoid antibody denaturation.

    • Allow the reaction to proceed at 4°C or room temperature for 1-4 hours with gentle mixing. The reaction should be performed in the dark to protect light-sensitive payloads.

    • Monitor the reaction progress by analyzing small aliquots using HIC to observe the formation of different DAR species.

  • Quenching:

    • Once the desired level of conjugation is achieved, quench the reaction by adding an excess of N-acetylcysteine (typically 10-fold molar excess over the initial drug-linker amount).

    • Incubate for an additional 30 minutes to ensure all unreacted bromoacetyl groups are capped.

  • ADC Purification:

    • The primary goal of purification is to remove unreacted drug-linker, quenching agent, and to separate ADC species with different DARs.

    • Hydrophobic Interaction Chromatography (HIC): This is the preferred method for separating ADCs based on their DAR, as each conjugated drug molecule increases the overall hydrophobicity. A decreasing salt gradient (e.g., ammonium sulfate) is used to elute species with increasing DAR.

    • Size Exclusion Chromatography (SEC): SEC is used to remove small molecule impurities (unreacted linker, quenching agent) and to separate monomeric ADC from aggregates. This is often used as a final polishing step.

  • Final Formulation:

    • The purified ADC fractions are pooled and buffer-exchanged into a suitable formulation buffer for storage (e.g., histidine buffer at pH 6.0).

    • The final product is sterile-filtered and stored at 2-8°C or frozen at -80°C.

Characterization of the Final ADC

Comprehensive characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

ParameterAnalytical MethodPurpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV/Vis Spectroscopy, Mass Spectrometry (MS)To determine the average number of drug molecules conjugated per antibody and the distribution of species (DAR0, DAR2, DAR4, etc.).
Purity & Aggregation Size Exclusion Chromatography (SEC-HPLC)To quantify the percentage of monomeric ADC and detect the presence of high molecular weight aggregates.
Identity and Structural Integrity Mass Spectrometry (Intact and Reduced MS), SDS-PAGETo confirm the molecular weight of the ADC and its light and heavy chains, verifying successful conjugation.[12]
Residual Free Drug Reverse-Phase HPLC (RP-HPLC)To quantify the amount of unconjugated drug-linker complex remaining in the final product.
Antigen Binding Affinity ELISA, Surface Plasmon Resonance (SPR)To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
In Vitro Cytotoxicity Cell-based assays (e.g., MTS, CellTiter-Glo)To determine the potency (IC50) of the ADC on target-expressing cancer cell lines versus control cells.

Conclusion and Future Perspectives

This compound is a powerful and versatile reagent for the construction of advanced, site-specific ADCs. Its trifunctional nature allows for the synthesis of well-defined drug-linker complexes that can be efficiently conjugated to antibodies via stable thioether bonds. The protocols outlined in this guide provide a robust framework for researchers to develop homogeneous and highly characterized ADCs. The superior stability of the resulting thioether linkage compared to other common chemistries may translate into improved pharmacokinetic profiles and a wider therapeutic index, ultimately benefiting the development of safer and more effective cancer therapies. Future work will likely focus on incorporating this chemistry into more complex, cleavable linker systems and exploring its utility with novel payloads and antibody formats.

References

  • The Cysteine Rebridging Approach for ADC Conjugation. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Bar-Dagan, M., et al. (2020). Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site. Pharmaceuticals, 13(9), 241. Retrieved from [Link]

  • Bioconjugation Chemistries for ADC Preparation. (2018). Technology Networks. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]

  • Site-specific chemical modification of antibody fragments using traceless cleavable linkers. (2013). Nature Protocols, 8, 1820-1835. Retrieved from [Link]

  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. (2020). Pharmaceuticals, 13(9), 245. Retrieved from [Link]

  • One-Step Conjugation Method for Site-Specific Antibody-Drug Conjugates through Reactive Cysteine-Engineered Antibodies. (2016). Bioconjugate Chemistry, 27(5), 1324-1331. Retrieved from [Link]

  • Branched Linkers for Site-Specific Fluorescent Labeling of Antibodies. (2023). Molecules, 28(14), 5395. Retrieved from [Link]

  • Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. (2024). Analytical Methods. Retrieved from [Link]

  • Site-selective modification strategies in antibody–drug conjugates. (2021). Chemical Society Reviews, 50(4), 2466-2490. Retrieved from [Link]

  • Characterization of a novel modification to monoclonal antibodies: thioether cross-link of heavy and light chains. (2011). Analytical Biochemistry, 414(2), 252-260. Retrieved from [Link]

  • Development of Purification and Isolation Process for a Novel Camptothecin ADC Drug Linker. (2024). AIChE Annual Meeting Proceedings. Retrieved from [Link]

  • Several Ways to Sort Out Sulfhydryl-Conjugated ADCs. (2024). Creative Biolabs. Retrieved from [Link]

  • Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues. (2017). Antibodies, 6(4), 19. Retrieved from [Link]

  • Methods for site-specific drug conjugation to antibodies. (2013). mAbs, 5(3), 339-351. Retrieved from [Link]

  • Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. (1990). Analytical Biochemistry, 187(1), 136-140. Retrieved from [Link]

  • Current ADC Linker Chemistry. (2015). The AAPS Journal, 17(3), 569-583. Retrieved from [Link]

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. (2022). Expert Opinion on Drug Delivery, 19(3), 323-333. Retrieved from [Link]

  • Processes for Constructing Homogeneous Antibody Drug Conjugates. (2016). Bioconjugate Chemistry, 27(5), 1188-1200. Retrieved from [Link]

  • Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. (2021). Organic & Biomolecular Chemistry, 19(2), 273-278. Retrieved from [Link]

  • Application of a Biocatalytic Strategy for the Preparation of Tiancimycin-based Antibody-Drug Conjugates Revealing Key Insights into Structure-Activity Relationships. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]

  • The medicinal chemistry evolution of antibody–drug conjugates. (2022). RSC Medicinal Chemistry, 13(5), 522-544. Retrieved from [Link]

  • Stability of ADCs in thiol-containing buffer and mouse serum. (n.d.). ResearchGate. Retrieved from [Link]

  • ADC Linker/Click Chemistry. (n.d.). DC Chemicals. Retrieved from [Link]

  • Linkers in Antibody-Drug Conjugates. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (2012). Molecules, 17(11), 13496-13504. Retrieved from [Link]

  • Fmoc-Dap(Boc)-OH. (n.d.). RayBiotech. Retrieved from [Link]

  • Fmoc-Dap-OH. (n.d.). PubChem. Retrieved from [Link]

  • Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. (2021). Organic & Biomolecular Chemistry, 19(2), 273-278. Retrieved from [Link]

  • Synthetic method of Fmoc-Dab(Boc)-OH. (2016). Google Patents.
  • Fmoc-Dap(Boc)-OH, CAS 162558-25-0. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • The medicinal chemistry evolution of antibody–drug conjugates. (2022). RSC Medicinal Chemistry, 13(5), 522-544. Retrieved from [Link]

  • Application of a Biocatalytic Strategy for the Preparation of Tiancimycin-based Antibody-Drug Conjugates Revealing Key Insights into Structure-Activity Relationships. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]

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Application Notes and Protocols for Fmoc-Dap(bromoacetyl)-OH: A Bifunctional Crosslinker in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Peptide Architecture

In the landscape of modern drug discovery and chemical biology, peptides have emerged as highly specific and potent therapeutic agents and research tools. Their utility, however, is often constrained by their conformational flexibility and susceptibility to proteolytic degradation. The strategic introduction of covalent cross-links can overcome these limitations, yielding peptides with enhanced stability, constrained conformations, and novel functionalities. Bifunctional crosslinkers are pivotal reagents in this endeavor, and among them, Nα-Fmoc-Nβ-(bromoacetyl)-L-diaminopropionic acid (Fmoc-Dap(bromoacetyl)-OH) stands out as a particularly versatile building block.

This comprehensive guide provides an in-depth exploration of this compound, from its fundamental chemical principles to detailed, field-proven protocols for its application in solid-phase peptide synthesis (SPPS), peptide cyclization, and bioconjugation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this unique reagent to advance their scientific objectives.

Core Principles and Mechanistic Insights: The Chemistry of Bromoacetylation

This compound is a trifunctional amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine allows for its seamless integration into standard Fmoc-based SPPS protocols. The bromoacetyl moiety on the β-amino side chain serves as a potent electrophile, primed for reaction with nucleophilic amino acid residues.

The primary reaction of the bromoacetyl group is a nucleophilic substitution (SN2) reaction, most commonly with the thiol group of a cysteine residue to form a stable thioether bond. This reaction is highly efficient and selective under specific pH conditions.

The Decisive Role of pH in Reaction Selectivity

The selectivity of the bromoacetyl group is exquisitely controlled by the reaction pH. The thiol group of cysteine has a pKa of approximately 8.3-8.6. At a pH close to or slightly below this pKa (pH 6.5-7.5), the thiolate anion (S-), the more potent nucleophile, is present in sufficient concentration to react rapidly with the bromoacetyl group.

Other nucleophilic side chains, such as the imidazole group of histidine (pKa ~6.0) and the ε-amino group of lysine (pKa ~10.5), can also react with the bromoacetyl group. However, at near-neutral pH, the imidazole ring is largely protonated and thus a poor nucleophile, while the lysine side chain is predominantly in its protonated, non-nucleophilic ammonium form. At higher pH values (pH > 8.5), the deprotonated forms of these side chains become more prevalent, increasing their reactivity towards the bromoacetyl group. This pH-dependent reactivity allows for a high degree of control over the crosslinking reaction.[1][2][3][4]

Diagram: Mechanism of Thioether Bond Formation

Thioether Bond Formation cluster_0 Peptide Backbone cluster_1 This compound Side Chain cluster_2 Cysteine Side Chain cluster_3 Thioether Cross-link Peptide1 ...-NH-CH(R)-CO-... Bromoacetyl Br-CH2-CO-NH-CH2- Peptide1->Bromoacetyl incorporation Thioether ...-S-CH2-CO-NH-CH2-... Bromoacetyl->Thioether Nucleophilic Attack (pH 6.5-7.5) Cysteine HS-CH2- Cysteine->Thioether

Caption: Reaction of the bromoacetyl group with a cysteine thiol.

Protocols for Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of this compound and its subsequent use in on-resin modifications are foundational to its utility.

Incorporation of this compound into a Peptide Sequence

Standard Fmoc-SPPS protocols can be readily adapted for the incorporation of this compound. The use of efficient coupling reagents is recommended to ensure complete acylation.

Recommended Coupling Reagents and Conditions

Coupling ReagentEquivalents (vs. Amino Acid)BaseEquivalents (vs. Amino Acid)Activation Time
HBTU/HATU 0.95DIPEA2.02-5 min
DIC/Oxyma 1.0N/AN/A10-15 min

Step-by-Step Protocol for Incorporation:

  • Resin Swelling: Swell the resin (e.g., Rink Amide for peptide amides, 2-chlorotrityl for protected fragments) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with fresh solution for 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene adducts.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU or HATU (2.85 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin and agitate for 2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling may be necessary.[5][6]

  • Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

Diagram: SPPS Workflow for Incorporating this compound

SPPS Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple this compound (HBTU/DIPEA) Wash1->Couple Wash2 Wash with DMF/DCM Couple->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotect Yes End Peptide Synthesis Complete Repeat->End No

Caption: General workflow for incorporating this compound.

On-Resin Cyclization via Thioether Bond Formation

On-resin cyclization offers several advantages, including minimizing intermolecular side reactions due to the pseudo-dilution effect on the solid support.

Protocol for On-Resin Cyclization:

  • Peptide Synthesis: Synthesize the linear peptide containing both this compound and a cysteine residue with an acid-labile side-chain protecting group (e.g., Trityl (Trt)).

  • Side-Chain Deprotection of Cysteine: After the final Fmoc deprotection, selectively remove the Trt group from the cysteine residue. This is typically achieved by treating the resin with a solution of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 10-15 minutes, followed by thorough washing with DCM and DMF.[7]

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF (v/v) for 5 minutes, followed by extensive washing with DMF.

  • Cyclization: Add a solution of DMF containing a mild base such as DIPEA (2-4 equivalents relative to resin loading) to the resin. The reaction is typically carried out at room temperature for 4-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the peptide by LC-MS.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF and DCM.

Troubleshooting Guide for On-Resin Cyclization:

ProblemPotential CauseSolution
Incomplete Cyclization Steric hindrance; Aggregation of the peptide on the resin.Increase reaction time and/or temperature (up to 40°C). Use a chaotropic salt (e.g., LiCl) in the cyclization buffer.
Dimerization/Polymerization High resin loading.Use a resin with a lower substitution level.
Side Reactions Reaction with other nucleophilic side chains.Ensure the cyclization is performed at a pH between 6.5 and 7.5.

Protocols for Solution-Phase Modification

For certain applications, or if on-resin cyclization proves inefficient, solution-phase modification is a viable alternative.

Cleavage and Deprotection of the Bromoacetylated Peptide

The linear bromoacetylated peptide is cleaved from the resin and all remaining side-chain protecting groups are removed simultaneously.

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide.[8]

Solution-Phase Cyclization

Protocol for Solution-Phase Cyclization:

  • Peptide Dissolution: Dissolve the crude linear peptide in an aqueous buffer at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization. A suitable buffer is 0.1 M ammonium bicarbonate, pH 7.8-8.2.

  • Reaction: Stir the solution at room temperature and monitor the reaction by LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching: Quench any unreacted bromoacetyl groups by adding a small amount of a thiol-containing scavenger, such as β-mercaptoethanol.

  • Purification: Purify the cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10][11][12]

Conjugation to Carrier Proteins (e.g., KLH)

This compound is an excellent tool for conjugating peptides to carrier proteins like Keyhole Limpet Hemocyanin (KLH) to enhance their immunogenicity.

Protocol for Peptide-KLH Conjugation:

  • Peptide Preparation: Synthesize and purify the bromoacetylated peptide.

  • KLH Preparation: If the KLH is not already activated, it may be necessary to introduce free sulfhydryl groups by reducing some of its disulfide bonds with a reagent like dithiothreitol (DTT), followed by purification to remove the reducing agent.

  • Conjugation Reaction: Dissolve the bromoacetylated peptide and the prepared KLH in a conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-7.4). The molar ratio of peptide to KLH should be optimized, but a starting point of 20-50 fold molar excess of peptide is common.[13][14][15][16][17]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Purification: Remove the unconjugated peptide and other small molecules by dialysis or size-exclusion chromatography.

  • Characterization: Confirm the conjugation by SDS-PAGE, which will show an increase in the molecular weight of the KLH, and by amino acid analysis or mass spectrometry of the conjugate.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the modified peptide.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the primary tool for assessing the purity of the final product and for monitoring the progress of cyclization and conjugation reactions. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.[9][18]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the modified peptide. High-resolution mass spectrometry (HRMS) can provide unambiguous confirmation of the elemental composition.

Interpreting Fragmentation Patterns of Thioether-Linked Peptides:

Tandem mass spectrometry (MS/MS) is used to sequence the peptide and confirm the location of the cross-link. In collision-induced dissociation (CID), the thioether bond is relatively stable. The fragmentation pattern will primarily consist of b- and y-ions from the peptide backbone. The presence of fragment ions containing both parts of the cyclic peptide or the peptide-conjugate will confirm the cross-link.[19][20][21][22]

Expected Mass Shifts for Bromoacetyl Modifications

ModificationMonoisotopic Mass Shift (Da)Notes
Bromoacetylation +119.95Addition of a bromoacetyl group.
Thioether formation +57.02Reaction with a cysteine residue (loss of HBr).

Applications and Future Perspectives

The versatility of this compound opens up a wide range of applications:

  • Peptide Stapling: By incorporating two cysteine residues and a Dap(bromoacetyl) residue, or two Dap(bromoacetyl) residues and one cysteine, various stapled peptide architectures can be created to stabilize α-helical conformations.

  • Peptide-Drug Conjugates (PDCs): The bromoacetyl group can be used to attach cytotoxic drugs or imaging agents to targeting peptides.

  • Probing Protein-Protein Interactions: Crosslinking can be used to trap and identify interacting protein partners.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling of this compound Steric hindrance, peptide aggregation.Use a more potent coupling reagent (e.g., HATU), increase coupling time, or perform a double coupling.[23][24][25][26][27]
Low Yield of Cyclic Peptide Inefficient cyclization, competing side reactions.Optimize cyclization conditions (pH, concentration, temperature). For solution-phase cyclization, ensure high dilution.
Multiple Products in LC-MS Dimerization, oligomerization, or reaction with other nucleophiles.For on-resin cyclization, use low-loading resin. For solution-phase, ensure high dilution. Optimize pH for selectivity.
Loss of Bromoacetyl Group Instability during synthesis or cleavage.Ensure that the bromoacetyl group is not exposed to strong nucleophiles during synthesis. Use appropriate scavengers during cleavage.

References

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine, Department of Chemistry. [Link]

  • Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical Biochemistry, 177(2), 373–377. [Link]

  • Inman, J. K., Highet, P. F., Kolodny, N., & Robey, F. A. (1991). Synthesis of Nα-(tert-butoxycarbonyl)-Nε-[N-(bromoacetyl)-β-alanyl]-L-lysine· its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. Bioconjugate Chemistry, 2(6), 458–463. [Link]

  • Sha, K., & Inman, J. K. (1995). Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein. Bioconjugate Chemistry, 6(3), 295-303. [Link]

  • Robey, F. A. (1992). Bromoacetylated synthetic peptides. Starting materials for cyclic peptides, peptomers, and peptide conjugates. Methods in Molecular Biology, 13, 133-146. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in Molecular Biology, 194, 3-33. [Link]

  • Buré, C., Boujard, O., Bertrand, M., Lange, C., & Delmas, A. F. (2005). Letter: collision-induced dissociation of peptide thioesters: influence of the peptide length on the fragmentation. European Journal of Mass Spectrometry, 11(1), 31–34. [Link]

  • P133-S An Improved Protocol of Coupling Synthetic Peptides to KLH for Antibody Production Using DMF. (2007). Protein Science, 16(S1), 133. [Link]

  • Robey, F. A. (1992). Bromoacetylated synthetic peptides. Starting materials for cyclic peptides, peptomers, and peptide conjugates. Methods in Molecular Biology, 13, 133-146. [Link]

  • Zhang, W., & Li, P. (2018). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 16(33), 6049–6052. [Link]

  • Stieger, C. E., Doppler, P., & Mechtler, K. (2019). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Journal of Proteome Research, 18(3), 1143–1151. [Link]

  • Sigma-Aldrich. (n.d.).
  • Boeckler, C., Frisch, B., & Schuber, F. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 105–111. [Link]

  • Pires, M. M., & Chmielewski, J. (2008). Cysteine-Assisted Click-Chemistry for Proximity-Driven, Site-Specific Acetylation of Histones. Angewandte Chemie International Edition, 47(47), 9142–9145. [Link]

  • Stieger, C. E., Doppler, P., & Mechtler, K. (2019). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Journal of Proteome Research, 18(3), 1143–1151. [Link]

  • Robey, F. A. (1992). Bromoacetylated synthetic peptides. Starting materials for cyclic peptides, peptomers, and peptide conjugates. Semantic Scholar. [Link]

  • Boeckler, C., Frisch, B., & Schuber, F. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 105–111. [Link]

  • Bio-Synthesis Inc. (n.d.). peptide KLH conjugates. [Link]

  • Novo Nordisk A/S. (2012). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.
  • Dembic, Z., & Hämmerling, G. J. (1995). A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules. The Journal of Experimental Medicine, 182(5), 1373–1382. [Link]

  • Inman, J. K., Highet, P. F., Kolodny, N., & Robey, F. A. (1991). Synthesis of Nα-(tert-butoxycarbonyl)-Nε-[N-(bromoacetyl)-β-alanyl]-L-lysine· its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. Bioconjugate Chemistry, 2(6), 458–463. [Link]

  • Stieger, C. E., Doppler, P., & Mechtler, K. (2019). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Journal of Proteome Research, 18(3), 1143–1151. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • de la Torre, B. G., & Andreu, D. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69. [Link]

  • Singh, S. (2020). Conjugation of Keyhole limpet haemocynin to Peptide 254-274 of HIV gp-120 as immunogen. Protocols.io. [Link]

  • Mant, C. T., & Hodges, R. S. (2009). Purification of naturally occurring peptides by reversed-phase HPLC. Methods in Molecular Biology, 547, 3–33. [Link]

  • James, J. M. B., Cryar, A., & Thalassinos, K. (2019). Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer. Analytical Chemistry, 91(3), 1808–1814. [Link]

  • Pires, M. M., & Chmielewski, J. (2008). Cysteine‐Assisted Click‐Chemistry for Proximity‐Driven, Site‐Specific Acetylation of Histones. Angewandte Chemie International Edition, 47(47), 9142–9145. [Link]

  • Zhang, C., & Dai, P. (2018). Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. Chemical Science, 9(34), 7015–7020. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Cysteine Modification with Fmoc-Dap(bromoacetyl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of cysteine modification reactions using Fmoc-Dap(bromoacetyl)-OH. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this powerful reagent for peptide and protein modification. Here, we provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to ensure the success of your experiments.

Foundational Principles of Cysteine Alkylation

The modification of cysteine residues with this compound is a cornerstone of bioconjugation chemistry.[1] This technique relies on the nucleophilic nature of the cysteine thiol group to react with the electrophilic bromoacetyl moiety, forming a stable thioether bond.[2] Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

The reaction proceeds via an SN2 mechanism where the deprotonated thiol (thiolate) of the cysteine residue attacks the carbon atom bearing the bromine, displacing the bromide ion. The efficiency of this reaction is highly dependent on the pKa of the cysteine thiol, which is influenced by its local microenvironment within the peptide or protein.[3]

Key Reaction Parameters at a Glance
ParameterRecommended RangeRationale
pH 7.5 - 8.5Facilitates the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion, accelerating the reaction rate.[2]
Temperature Room Temperature (20-25°C) to 37°CBalances reaction kinetics with the stability of the peptide and reagent. Higher temperatures can increase reaction rates but may also promote side reactions or peptide degradation.[4]
Molar Excess of Reagent 1.1 - 5 equivalentsA slight excess ensures complete modification of the target cysteine. A large excess can lead to non-specific reactions.
Reaction Time 30 minutes - 4 hoursDependent on the specific peptide sequence and reaction conditions. Monitoring the reaction progress is crucial.[5]
Solvent Amine-free DMF, NMP, or aqueous buffers (e.g., phosphate, bicarbonate)The choice of solvent depends on the solubility of the peptide and reagent. It is critical to use high-quality, amine-free solvents to prevent side reactions.[6]
Visualizing the Workflow

Cysteine Modification Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Peptide_Prep Prepare Cysteine- Containing Peptide Reaction_Setup Combine Peptide and Reagent in Buffer (pH 7.5-8.5) Peptide_Prep->Reaction_Setup Reagent_Prep Dissolve Fmoc-Dap (bromoacetyl)-OH Reagent_Prep->Reaction_Setup Incubation Incubate at RT to 37°C (30 min - 4 hr) Reaction_Setup->Incubation Monitoring Monitor Reaction by HPLC/MS Incubation->Monitoring Quenching Quench Reaction (e.g., with excess thiol) Monitoring->Quenching Upon completion Purification Purify by RP-HPLC Quenching->Purification Characterization Characterize by Mass Spectrometry Purification->Characterization

Caption: A streamlined workflow for cysteine modification.

Detailed Experimental Protocol

This protocol provides a general framework for the modification of a cysteine-containing peptide with this compound. Optimization may be required based on the specific characteristics of your peptide.

Materials and Reagents
  • Cysteine-containing peptide

  • This compound

  • Amine-free Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Phosphate buffer (0.1 M, pH 7.5-8.5) or Sodium bicarbonate buffer (0.1 M, pH 8.0-8.5)

  • Reducing agent (e.g., TCEP, optional)

  • Quenching reagent (e.g., 2-mercaptoethanol or DTT)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure
  • Peptide Preparation:

    • Ensure the cysteine residue in your peptide is in its reduced form. If necessary, pre-treat the peptide with a reducing agent like TCEP. Note that DTT and β-mercaptoethanol should be avoided at this stage as they can react with the bromoacetyl group.[7]

    • Dissolve the peptide in the chosen reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of amine-free DMF or NMP.

  • Reaction Setup:

    • Add the dissolved this compound solution to the peptide solution. The molar ratio of the reagent to the peptide should typically be between 1.1:1 and 5:1.

    • Gently mix the reaction mixture and incubate at room temperature (20-25°C) or 37°C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at different time points (e.g., 30, 60, 120, and 240 minutes) and analyzing them by RP-HPLC and mass spectrometry.[8] Look for the disappearance of the starting peptide peak and the appearance of a new peak corresponding to the modified peptide with the expected mass increase.

  • Quenching the Reaction:

    • Once the reaction is complete, quench any unreacted this compound by adding a small excess of a thiol-containing reagent like 2-mercaptoethanol or DTT.

  • Purification and Characterization:

    • Purify the modified peptide using RP-HPLC.[9]

    • Confirm the identity and purity of the final product by mass spectrometry.[10][11]

Troubleshooting Guide

This section addresses common issues encountered during the cysteine modification reaction in a question-and-answer format.

Q1: I am observing low or no reaction yield. What are the possible causes and how can I fix it?

Possible Causes & Solutions:

  • Oxidized Cysteine: The thiol group of cysteine may have formed a disulfide bond, rendering it unreactive.

    • Solution: Pre-treat your peptide with a non-thiol reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) prior to the modification reaction.

  • Incorrect pH: The reaction is significantly slower at acidic pH because the cysteine thiol is protonated.

    • Solution: Ensure your reaction buffer is within the optimal pH range of 7.5-8.5.[2] Verify the pH of your buffer before starting the experiment.

  • Degraded Reagent: this compound can be sensitive to moisture and prolonged storage.

    • Solution: Use a fresh batch of the reagent and store it under desiccated conditions. Prepare the reagent solution immediately before use.

  • Steric Hindrance: The cysteine residue may be in a sterically hindered position within the peptide, limiting its accessibility to the reagent.

    • Solution: Consider adding a denaturant (e.g., 6M Guanidine HCl) to unfold the peptide and improve accessibility. Note that the peptide must be able to refold correctly upon removal of the denaturant.

Q2: I am seeing multiple peaks in my HPLC chromatogram, indicating side products. What could be the cause?

Possible Causes & Solutions:

  • Reaction with Other Nucleophilic Residues: At higher pH values (above 8.5), other nucleophilic amino acid side chains like lysine, histidine, or the N-terminal amine can react with the bromoacetyl group, although at a slower rate than cysteine.[5][12]

    • Solution: Carefully control the pH and avoid exceeding pH 8.5. Use a minimal excess of the bromoacetyl reagent.

  • Hydrolysis of the Reagent: The bromoacetyl group can hydrolyze in aqueous solutions over time.

    • Solution: Prepare the reagent solution fresh and add it to the reaction mixture promptly.

  • Disulfide-Bonded Dimers: If your peptide has more than one cysteine, intermolecular disulfide bond formation can occur.

    • Solution: Ensure complete reduction of all cysteine residues before starting the modification reaction.

Visualizing the Troubleshooting Logic

Troubleshooting_Cysteine_Modification cluster_problems Observed Problems cluster_causes_low_yield Potential Causes (Low Yield) cluster_causes_side_products Potential Causes (Side Products) cluster_solutions_low_yield Solutions (Low Yield) cluster_solutions_side_products Solutions (Side Products) Low_Yield Low/No Yield Oxidized_Cys Oxidized Cysteine Low_Yield->Oxidized_Cys Incorrect_pH_LY Incorrect pH Low_Yield->Incorrect_pH_LY Degraded_Reagent_LY Degraded Reagent Low_Yield->Degraded_Reagent_LY Steric_Hindrance Steric Hindrance Low_Yield->Steric_Hindrance Side_Products Multiple Products/ Side Reactions Non_Specific_Reaction Non-Specific Reaction (Lys, His, N-term) Side_Products->Non_Specific_Reaction Reagent_Hydrolysis Reagent Hydrolysis Side_Products->Reagent_Hydrolysis Dimerization Dimerization Side_Products->Dimerization Use_TCEP Add TCEP Oxidized_Cys->Use_TCEP Adjust_pH_LY Adjust pH to 7.5-8.5 Incorrect_pH_LY->Adjust_pH_LY Fresh_Reagent_LY Use Fresh Reagent Degraded_Reagent_LY->Fresh_Reagent_LY Add_Denaturant Add Denaturant Steric_Hindrance->Add_Denaturant Control_pH_SP Control pH (<8.5) Non_Specific_Reaction->Control_pH_SP Minimize_Excess_Reagent Minimize Reagent Excess Non_Specific_Reaction->Minimize_Excess_Reagent Fresh_Reagent_SP Use Fresh Reagent Reagent_Hydrolysis->Fresh_Reagent_SP Ensure_Reduction Ensure Complete Reduction Dimerization->Ensure_Reduction

Caption: A decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q: How stable is the this compound reagent and how should it be stored? A: The reagent is a solid that should be stored at 2-8°C under desiccated conditions to prevent hydrolysis of the bromoacetyl group. Solutions of the reagent should be prepared fresh for each experiment.

Q: Can I perform this modification on a peptide that is still on the solid-phase resin? A: Yes, on-resin modification is possible. This can be advantageous for simplifying purification. Ensure that the cysteine side-chain protecting group is selectively removed prior to the modification step. Protecting groups like Trt (trityl) are suitable for this purpose as they can be cleaved under mild acidic conditions that do not affect other protecting groups or the resin linkage.

Q: What are some alternative reagents for cysteine modification? A: While bromoacetyl groups are highly effective, other reagents like maleimides and iodoacetamides are also commonly used for cysteine alkylation.[4] The choice of reagent can depend on the desired stability of the linkage and the specific experimental context.

Q: How can I quantify the extent of the modification? A: The degree of modification can be quantified by analyzing the reaction mixture with RP-HPLC and integrating the peak areas of the starting material and the product. Mass spectrometry can also be used to confirm the identity of the product and assess the completeness of the reaction. For a more rigorous quantification, amino acid analysis can be performed to determine the amount of S-carboxymethylcysteine formed after hydrolysis.[8]

References

  • Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding - PMC. (n.d.).
  • Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed. (n.d.).
  • Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status - PMC - NIH. (2013).
  • Application Notes and Protocols: Bromoacetyl Group in Peptide Synthesis - Benchchem. (n.d.).
  • Best practices for cysteine analysis - Science Exploration Press. (n.d.).
  • Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC - NIH. (n.d.).
  • Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides - Semantic Scholar. (n.d.).
  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry | Request PDF - ResearchGate. (n.d.).
  • Protocol for Bromoacetylation of Cysteine Residues in Proteins: Application Notes for Researchers - Benchchem. (n.d.).
  • WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents. (n.d.).
  • ChemInform Abstract: Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. | Request PDF - ResearchGate. (n.d.).
  • US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents. (n.d.).
  • Selectivity of labeled bromoethylamine for protein alkylation - PubMed. (n.d.).
  • (PDF) Modification of Cysteine Residues with Sodium 2‐Bromoethanesulfonate. (n.d.).
  • Chemical Protein Modification through Cysteine - CORE. (2016).
  • Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF - ResearchGate. (n.d.).
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich. (n.d.).
  • Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics. (n.d.).
  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - NIH. (n.d.).
  • Step-by-Step Guide for Incorporating Fmoc-Dap(Adpoc)-OH in Peptide Synthesis - Benchchem. (n.d.).
  • Bromoacetylated Synthetic Peptides | Springer Nature Experiments. (n.d.).
  • Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates - Open Exploration Publishing. (2024).
  • Effect of Reduction of Redox Modifications of Cys-Residues in the Na,K-ATPase α1-Subunit on Its Activity - NIH. (2017).
  • Fmoc-Dap-OH = 97.0 HPLC 181954-34-7 - Sigma-Aldrich. (n.d.).
  • Do reducing agents affect proteinogenic amino acids apart from disulfide reduction? (2022).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography - MDPI. (2024).
  • Fmoc-Dap(N3)-OH - Advanced ChemTech. (n.d.).
  • Fmoc-Dap(Fmoc)-OH = 97.0 HPLC 201473-90-7 - Sigma-Aldrich. (n.d.).
  • Fmoc-Dap-OH = 97.0 HPLC 181954-34-7 - Sigma-Aldrich. (n.d.).
  • This compound | 1448613-98-6 - ChemicalBook. (n.d.).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.).
  • Planning a Peptide Synthesis | AAPPTec. (n.d.).
  • Shining light on cysteine modification: connecting protein conformational dynamics to catalysis and regulation - PMC - PubMed Central. (n.d.).
  • Fast Cysteine Bioconjugation Chemistry - PMC - NIH. (n.d.).
  • challenges in labeling proteins with low cysteine content - Benchchem. (n.d.).
  • Challenges and Advances in the Bioproduction of L-Cysteine - PMC - NIH. (n.d.).

Sources

Fmoc-Dap(bromoacetyl)-OH stability during Fmoc deprotection steps

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Fmoc-Dap(bromoacetyl)-OH. This guide is designed to provide in-depth, field-proven insights into the use of this versatile amino acid derivative in solid-phase peptide synthesis (SPPS). We will address common challenges, particularly the stability of the crucial bromoacetyl group during the repetitive Fmoc deprotection steps, and provide robust troubleshooting strategies and optimized protocols to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in peptide synthesis?

This compound is a non-canonical amino acid used to introduce a site-specific electrophilic handle into a peptide sequence. The bromoacetyl group is not a protecting group but a reactive moiety designed for post-synthetic modifications.[1] Its primary purpose is to react selectively with nucleophiles, most notably the thiol group of cysteine residues, to form stable thioether bonds.[1] This functionality is invaluable for creating cyclic peptides, peptide-drug conjugates, peptide polymers, and for attaching probes or labels.[1][2]

Q2: Is the bromoacetyl group stable under standard Fmoc deprotection conditions?

This is the critical challenge. The bromoacetyl group is an α-halo ketone, which is a potent alkylating agent susceptible to nucleophilic attack.[1][3] Standard Fmoc deprotection is performed using a solution of a secondary amine, typically 20% piperidine in DMF, which is both a base and a nucleophile.[4] Consequently, the bromoacetyl group is not fully stable under prolonged exposure to standard deprotection conditions. The nucleophilic piperidine can attack the carbon bearing the bromine atom, leading to an irreversible modification of the side chain and loss of its intended reactivity.

Q3: What are the primary side reactions involving the bromoacetyl group during Fmoc deprotection?

The main side reaction is the nucleophilic substitution of the bromide by piperidine, the deprotection reagent. This results in the formation of a piperidinyl-acetyl adduct on the Dap side chain. This reaction effectively caps the reactive site, preventing any subsequent desired modifications like cyclization or conjugation. Another, though less common, possibility is intramolecular reaction with the newly deprotected N-terminal amine of the growing peptide chain, especially under basic conditions.

Q4: How can I detect if the bromoacetyl group has degraded during synthesis?

The most effective method is mass spectrometry (MS) analysis of the crude peptide after cleavage from the resin.

  • Intact Bromoacetyl Group: You will find the peak corresponding to the expected mass of your peptide. Remember to account for the isotopic pattern of bromine (79Br and 81Br), which will appear as two peaks of nearly equal intensity separated by 2 Da.

  • Piperidine Adduct: If the side reaction has occurred, you will observe a mass increase corresponding to the addition of piperidine and the loss of HBr. This results in a net addition of C₅H₁₀N, which has a monoisotopic mass of +84.08 Da.

  • Hydrolysis: If water is present, you may see a mass change corresponding to the replacement of Br with OH, a net change of -61.92 Da.

Reversed-phase high-performance liquid chromatography (RP-HPLC) will also show multiple peaks, with the modified peptide typically eluting at a different retention time than the desired product.[1][5]

Q5: Are there alternative Fmoc deprotection reagents that are safer for the bromoacetyl group?

Yes, using alternative deprotection strategies is a key solution.

  • Milder Piperidine Conditions: Reducing the concentration of piperidine (e.g., to 5-10%) and shortening the reaction time can significantly decrease the rate of the side reaction.[6]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a non-nucleophilic base.[6] Using a solution like 2% DBU in DMF can effectively remove the Fmoc group without directly attacking the bromoacetyl moiety. However, DBU does not scavenge the dibenzofulvene (DBF) byproduct of Fmoc removal, which can itself cause side reactions. Therefore, DBU is often used with a scavenger (like a small amount of piperidine or piperazine), or requires very short reaction times and extensive washing.[6][7]

  • Piperazine/DBU Combination: A mixture of piperazine and DBU has been shown to be a highly efficient and safer alternative, providing rapid deprotection while minimizing side reactions for sensitive sequences.[7]

Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical path to their resolution.

Problem 1: Low or No Yield in Post-Synthesis Conjugation/Cyclization
  • Symptom: After synthesizing, cleaving, and purifying your bromoacetylated peptide, it fails to react (or reacts very poorly) with your intended cysteine-containing peptide or other thiol nucleophile.

  • Probable Cause: The bromoacetyl reactive handle was lost or modified during the synthesis, most likely due to attack by piperidine during the Fmoc deprotection steps.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for failed conjugation.

Problem 2: Complex HPLC Profile of Crude Peptide with Unidentifiable Peaks
  • Symptom: The RP-HPLC chromatogram of your crude peptide shows the desired product as a minor component among several other significant peaks.

  • Probable Cause: In addition to potential piperidine adduction, incomplete Fmoc deprotection at each step could lead to a cascade of deletion sequences (-1 amino acid), which are often difficult to separate from the full-length peptide. The harsh conditions required for complete deprotection may be simultaneously degrading the bromoacetyl group, creating a difficult optimization problem.

  • Solution:

    • Analyze and Identify: Use LC-MS to identify the major impurities. Look for the +84 Da adduct and masses corresponding to the deletion of one or more amino acids.

    • Optimize Deprotection Time vs. Concentration: The goal is to find a balance where Fmoc removal is complete without significant bromoacetyl degradation. See the comparative table and optimized protocol below.

Data & Protocols

Table 1: Comparison of Fmoc Deprotection Conditions
Reagent/ConditionConcentrationTypical TimeProsCons
Standard Piperidine 20% in DMF2 x 10 min[4]Fast and effective for most peptides.High risk of bromoacetyl modification.
Milder Piperidine 5-10% in DMF2 x 5-7 minReduced risk of side reactions.[6]May be less effective for difficult sequences, risking incomplete deprotection.
DBU 2% in DMF2 x 2-5 minNon-nucleophilic, very low risk of direct attack on bromoacetyl group.[6]Does not scavenge DBF byproduct; risk of racemization for sensitive residues.[6][7]
Piperazine/DBU 5% Piperazine, 2% DBU in NMP/DMF2 x 3-5 minFast, efficient, and minimizes side reactions like aspartimide formation.[7]More complex reagent preparation.
Experimental Protocol 1: Optimized Mild Fmoc Deprotection for Bromoacetyl-Containing Peptides

This protocol aims to maximize Fmoc removal while minimizing nucleophilic attack on the bromoacetyl side chain.

  • Resin Swelling: Swell the peptide-resin in high-quality, amine-free DMF for 30-60 minutes.[7]

  • Prepare Deprotection Solution: Prepare a fresh solution of 10% (v/v) piperidine in DMF .

  • First Deprotection: Drain the DMF from the swelled resin. Add the 10% piperidine solution and agitate for 5 minutes .

  • Drain and Wash: Drain the deprotection solution. Wash the resin thoroughly with DMF (3 times). This intermediate wash is crucial to remove the DBF-piperidine adduct and prevent it from accumulating.

  • Second Deprotection: Add a fresh aliquot of the 10% piperidine solution and agitate for another 5 minutes .

  • Final Wash: Drain the solution and wash the resin extensively with DMF (at least 5-7 times) to ensure all piperidine is removed before the subsequent coupling step.[8]

  • Confirmation (Optional but Recommended): Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection.

Experimental Protocol 2: Post-Cleavage Analysis
  • Cleavage: After completing the synthesis (including the final Fmoc deprotection), cleave the peptide from the resin using a standard TFA cocktail appropriate for your sequence (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[9]

  • Precipitation: Precipitate the crude peptide in cold diethyl ether and centrifuge to obtain a pellet.[8]

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • LC-MS Analysis: Inject the sample onto an LC-MS system.

    • Method: Use a standard C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% formic acid or TFA.

    • Data Interpretation: Scrutinize the mass spectrum for the expected molecular weight (including the Br isotopic pattern) and the masses of potential side products as detailed in FAQ #4.

Key Mechanisms & Visualizations

The core of the issue is the competition between the desired deprotection reaction and the undesired side reaction.

Reactions cluster_A Reaction A: Desired Fmoc Deprotection (β-Elimination) cluster_B Reaction B: Undesired Side Reaction (Nucleophilic Substitution) Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate_A Carbanion Intermediate Fmoc_Peptide->Intermediate_A + Piperidine (Base) Deprotected_Peptide H₂N-Peptide-Resin Intermediate_A->Deprotected_Peptide Elimination DBF_Adduct DBF-Piperidine Adduct Intermediate_A->DBF_Adduct + Piperidine (Trap) Bromoacetyl_Peptide Peptide with Dap(bromoacetyl) Adduct_Peptide Piperidinyl-Adduct Peptide Bromoacetyl_Peptide->Adduct_Peptide Piperidine_B Piperidine Piperidine_B->Adduct_Peptide Nucleophilic Attack HBr HBr

Caption: Competing reactions during Fmoc deprotection.

Structure FmocDap

Sources

Technical Support Center: Minimizing Diketopiperazine Formation with N-terminal Dap(bromoacetyl) Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and optimized protocols to address the challenge of diketopiperazine (DKP) formation, a critical side reaction encountered during the synthesis of peptides featuring an N-terminal Diaminopropionic acid (Dap) residue modified with a bromoacetyl group. As your Senior Application Scientist, my goal is to provide you with the mechanistic understanding and practical solutions required to ensure the integrity and yield of your synthetic peptides.

Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation, and why is it a specific concern for peptides with N-terminal Dap(bromoacetyl)?

A1: Diketopiperazine (DKP) formation is an intramolecular side reaction that results in the cyclization of the first two N-terminal amino acids of a peptide chain. This process cleaves the dipeptide from the solid-phase resin, leading to a truncated final product and a significant reduction in the overall yield.[1] When the N-terminal residue is Dap(bromoacetyl), the free α-amino group of the diaminopropionic acid backbone acts as a potent nucleophile. Following the removal of its Nα-protecting group (e.g., Fmoc), this amine can attack the carbonyl group of the peptide bond linking the second and third amino acids.[2][3] This is especially problematic because the bromoacetyl moiety is often incorporated for specific downstream applications like conjugation, and its loss along with the N-terminal portion of the peptide compromises the entire synthetic strategy.

Q2: What is the underlying mechanism of DKP formation?

A2: The mechanism is an intramolecular aminolysis. It is initiated when the N-terminal α-amino group is deprotected. The now-free amine attacks the amide carbonyl carbon of the subsequent residue. This forms a six-membered ring intermediate which is thermodynamically stable.[1] The subsequent collapse of this intermediate cleaves the peptide bond between the second and third residues, releasing the cyclic DKP and leaving the truncated peptide on the resin. This process is significantly catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine).[4]

DKP_Mechanism Mechanism of Diketopiperazine (DKP) Formation cluster_0 Dipeptidyl-Resin (Post-Deprotection) cluster_1 Intramolecular Attack cluster_2 Products Peptide_Resin H₂N-Dap(BrAc)-Xaa-Peptide-Resin Intermediate Six-membered Ring Intermediate Peptide_Resin->Intermediate Nucleophilic Attack (Base-catalyzed) DKP Dap(BrAc)-Xaa Diketopiperazine (Cleaved from Resin) Intermediate->DKP Cleavage & Cyclization Truncated H-Peptide-Resin (Truncated Sequence) Intermediate->Truncated Cleavage

Caption: Mechanism of DKP formation at the N-terminus.

Q3: How can I detect DKP formation during my synthesis?

A3: DKP formation can manifest in two ways:

  • "Traceless" DKP Formation: This is common when using resins sensitive to cleavage, like Wang resin.[4][5] The DKP byproduct is cleaved from the resin and washed away during synthesis. The primary symptom is an unexpectedly low yield of the final peptide, but the crude HPLC profile may appear deceptively clean.[5]

  • DKP as an Impurity: If the DKP formation occurs in the middle of a sequence (less common) or if the cyclic dipeptide is not efficiently washed away, it may appear as a distinct impurity peak in your LC-MS analysis. The mass of this peak will correspond to the cyclized dipeptide. You can confirm its identity via mass spectrometry (LC-MS) and comparison with a synthesized standard if necessary.[6][7]

Q4: What experimental factors most significantly promote this side reaction?

A4: Several factors can accelerate DKP formation:

  • Peptide Sequence: Sequences containing a secondary amino acid like Proline in the second position are notoriously susceptible.[8][9] While Dap is not a secondary amine, the principles of N-terminal cyclization remain.

  • Deprotection Conditions: The standard use of 20% piperidine in DMF is a strong base catalyst for the reaction.[4][5]

  • Resin Choice: Resins with acid-labile linkers that are more susceptible to cleavage, such as Wang resin, can exacerbate the problem.[1]

  • Temperature: Elevated temperatures during coupling or deprotection steps will increase the rate of DKP formation.[10]

  • Hold Times: Extended hold times after the Fmoc-deprotection step, before the next coupling reaction, provide a larger window for the free N-terminal amine to cyclize.[2][11]

Troubleshooting Guides
Issue 1: Unexpectedly Low Peptide Yield with a Clean Crude HPLC Profile
  • Probable Cause: You are likely experiencing "traceless" DKP formation, where the N-terminal Dap(bromoacetyl)-Xaa dipeptide is cyclizing and cleaving from the resin support early in the synthesis.[5]

  • Solution Pathway:

    • Resin Re-evaluation: The primary strategy is to switch to a more sterically hindered and stable resin linker. 2-Chlorotrityl chloride (2-CTC) resin is highly recommended for the first amino acid attachment.[12] Its bulky nature sterically hinders the intramolecular cyclization reaction.

    • Deprotection Optimization: Avoid the standard 20% piperidine/DMF protocol for the deprotection of the Dap(bromoacetyl) residue. Switch to a milder, optimized deprotection cocktail. (See Protocol 2 below).

    • Immediate Coupling: Minimize the time the N-terminal amine of the Dap residue is deprotected and exposed. Proceed to the next coupling step immediately after the deprotection and washing steps are complete. This is a form of in situ acylation that traps the reactive amine before it can cyclize.[13]

Issue 2: A Major Impurity is Detected by LC-MS with a Mass Corresponding to the Dap(bromoacetyl)-Xaa DKP
  • Probable Cause: The conditions of your synthesis are strongly favoring DKP formation, but the byproduct is not being efficiently washed away, leading to its appearance in the final crude product.

  • Solution Pathway:

    • Implement Milder Deprotection: The most critical intervention is to change the deprotection conditions. The harsh basicity of piperidine is the likely catalyst. A switch to a DBU-based cocktail is proven to be effective.[5][14]

    • Use a Dipeptide Block: If the sequence is particularly stubborn, consider synthesizing the Dap(bromoacetyl)-Xaa dipeptide separately in solution phase and then coupling it as a single unit to the resin-bound peptide. This completely bypasses the vulnerable dipeptidyl-resin intermediate stage.[4][5]

    • Coupling Reagent Check: While the deprotection step is the primary driver, ensure your coupling reagents are not contributing to the problem. Using efficient coupling reagents like HATU or HCTU with a non-nucleophilic base like DIPEA is standard, but ensure activation times are not excessively long, which could lead to other side reactions.[11]

Prevention Strategies & Optimized Protocols

To proactively minimize DKP formation from the outset, a multi-faceted approach involving resin selection, deprotection chemistry, and procedural timing is essential.

DKP_Prevention_Workflow Optimized Workflow to Minimize DKP Formation Start Start Synthesis Planning Resin_Choice Step 1: Select 2-Chlorotrityl Chloride (2-CTC) Resin Start->Resin_Choice First_AA Step 2: Couple First Amino Acid (Xaa) Resin_Choice->First_AA Second_AA Step 3: Couple Fmoc-Dap(bromoacetyl)-OH First_AA->Second_AA Deprotection Step 4: Perform Optimized Fmoc-Deprotection Second_AA->Deprotection CRITICAL STEP Coupling Step 5: Immediately Couple Third Amino Acid Deprotection->Coupling Continue Continue Synthesis Coupling->Continue

Caption: Recommended workflow for synthesizing DKP-sensitive sequences.

Data Summary: Impact of Deprotection Reagents on DKP Formation

The choice of Fmoc deprotection reagent is arguably the most critical factor you can control. The following table summarizes literature findings on the efficacy of different cocktails.

Deprotection ReagentTypical DKP Formation (%)Key AdvantagesReference(s)
20% Piperidine / DMF (Standard)High (can exceed 13%)Standard, well-established.[5]
5% Piperazine / NMPLow (~4%)Significantly reduces DKP formation compared to piperidine.[5]
2% DBU + 5% Piperazine / NMP Very Low (<2%) Highly effective at suppressing DKP while maintaining fast deprotection kinetics. [5][14]
Experimental Protocols
  • Resin: Wang Resin.

  • Fmoc-Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, then treat again for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling: Proceed with standard coupling protocols (e.g., DIC/Oxyma or HATU).

  • Post-Deprotection Hold: Any delay between the final wash and the next coupling step increases DKP risk.

This protocol incorporates best practices to suppress the DKP side reaction.

  • Resin Selection: Start with 2-chlorotrityl chloride (2-CTC) resin. Load the first C-terminal amino acid according to manufacturer protocols to a low substitution level (e.g., 0.3-0.5 mmol/g).

  • Synthesis up to Dipeptide: Synthesize the peptide up to the Fmoc-Dap(bromoacetyl)-Xaa-Resin stage using standard coupling procedures.

  • Optimized Fmoc-Deprotection (Critical Step):

    • Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP .[5][14]

    • Wash the peptide-resin with NMP (3x).

    • Add the deprotection solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh aliquot of the deprotection solution and agitate for another 5 minutes.

  • Immediate Washing & Coupling:

    • Immediately drain the deprotection solution.

    • Wash the resin thoroughly with NMP (5x) to remove all traces of the basic reagents.

    • Do NOT delay. Immediately proceed with the coupling of the third amino acid using your preferred activation method (e.g., HATU/DIPEA or DIC/Oxyma in NMP or DMF).

Causality Behind This Protocol:

  • 2-CTC Resin: The bulky trityl linker sterically shields the ester bond, making the intramolecular attack less favorable.[12]

  • DBU/Piperazine Cocktail: DBU is a non-nucleophilic base that effectively cleaves the Fmoc group, while piperazine is a weaker, less sterically hindered base than piperidine that traps the dibenzofulvene byproduct. This combination is highly effective at Fmoc removal while being significantly less catalytic for DKP formation.[5][14]

  • Immediate Coupling: This is a kinetic trap. By providing the activated third amino acid immediately after deprotection, the intermolecular coupling reaction outcompetes the slower, intramolecular DKP cyclization reaction.[13]

By implementing these scientifically-grounded strategies, you can effectively troubleshoot and prevent diketopiperazine formation, ensuring higher yields and purity for your critical Dap(bromoacetyl)-containing peptides.

References
  • 15Google Cloud.

  • Gucsik, A., et al. (2021). Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms. The Journal of Physical Chemistry B, 125(29), 8107–8116. [Link]

  • Luo, W., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47038–47049. [Link]

  • Luo, W., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

  • Gucsik, A., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry. [Link]

  • Wang, P., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11841–11847. [Link]

  • Luo, W., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ResearchGate. [Link]

  • Wang, P., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

  • Gante, J. (1986). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Chemical Communications, (5), 347-348. [Link]

  • Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. [Link]

  • Ryan, L. A. M., et al. (2009). Detection and quantitation of 2,5-diketopiperazines in wheat sourdough and bread. Journal of Agricultural and Food Chemistry, 57(20), 9563–9568. [Link]

  • Melidou, M., et al. (2016). Determination of 2,5-Diketopiperazines Iin Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis. Current Research in Nutrition and Food Science Journal, 4(Special Issue 1), 1-10. [Link]

  • Luo, W., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47038–47049. [Link]

  • Garcia-Ramos, Y., & Albericio, F. (2020). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Chemistry – A European Journal. [Link]

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288. [Link]

  • V, S., et al. (2017). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Gucsik, A., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry. [Link]

  • Wanjari, S. (2016). Spps and side reactions in peptide synthesis. SlideShare. [Link]

  • (n.d.). DKP formation mechanism. ResearchGate. [Link]

  • Pastuszak, J. J., & Kauer, J. C. (1992). Amino acid derivative and bromoacetyl modified peptides.
  • Kaur, H., et al. (2021). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Molecules, 26(11), 3338. [Link]

Sources

Technical Support Center: Purification of Peptides Modified with Fmoc-Dap(bromoacetyl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for navigating the complexities of purifying synthetic peptides modified with Fmac-Dap(bromoacetyl)-OH. The introduction of the bromoacetyl moiety via Fmoc-Dap(bromoacetyl)-OH creates a powerful tool for site-specific conjugation, cyclization, and polymerization.[1][2] However, the inherent reactivity of the α-haloacetyl group introduces specific challenges during purification.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common hurdles you may encounter. Our approach is grounded in explaining the chemical principles behind each recommendation, empowering you to make informed decisions during your purification workflow.

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems observed during the HPLC purification of bromoacetyl-modified peptides. Each entry details the problem, identifies probable causes, and provides actionable solutions.

Problem 1: Low Purity or Multiple Peaks in the Crude Product Chromatogram

Q: My initial analytical HPLC of the cleaved, crude peptide shows a complex mixture with many peaks. How can I identify the correct product and what are the likely impurities?

A: A complex chromatogram is common after cleavage from the solid-phase resin. The key is to systematically identify your target peptide and the nature of the major impurities.

Probable Causes & Solutions:

  • Incomplete Coupling or Deprotection during SPPS: Standard synthesis-related impurities such as deletion sequences (-n amino acids) or truncation sequences are often present.

    • Solution: Use mass spectrometry (LC-MS) to analyze the crude mixture. Your target peptide will have a specific expected mass. Deletion sequences will have masses corresponding to the loss of one or more amino acid residues. This initial mass analysis is critical for identifying the peak corresponding to your desired full-length, modified peptide.[3][4]

  • Side Reactions Involving the Bromoacetyl Group: The electrophilic bromoacetyl group can react with nucleophilic side chains, especially under non-acidic conditions.

    • Intramolecular Cyclization: If your peptide sequence contains a free thiol (cysteine), the bromoacetyl group can react with it, particularly at neutral or basic pH, to form a cyclic product.[5][6] This cyclic product will have the same mass as the linear peptide but will typically elute earlier on RP-HPLC due to a more compact, and often less hydrophobic, conformation.

    • Dimerization/Polymerization: Intermolecular reactions between the bromoacetyl group of one peptide and a nucleophilic side chain (like cysteine) of another can lead to dimers or polymers.[6] These species will have masses corresponding to multiples of your peptide mass and will elute as broader, often later, peaks.

    • Solution: Maintain acidic conditions (e.g., pH < 4) throughout the purification process to minimize these side reactions.[5] The standard use of 0.1% Trifluoroacetic Acid (TFA) in the mobile phase is generally sufficient to keep thiols protonated and less reactive.

  • Modification of Sensitive Residues: Amino acids like Methionine (Met) can be oxidized to methionine sulfoxide (+16 Da), and Tryptophan (Trp) can be oxidized or modified by scavengers used during cleavage.

    • Solution: Identify these adducts by their characteristic mass shifts in your LC-MS data. Optimization of the cleavage cocktail (e.g., adding appropriate scavengers like 1,2-ethanedithiol) can minimize these modifications.

Summary of Common Impurities and Mass Changes
Impurity TypeDescriptionExpected Mass Change
Deletion Sequence Missing one or more amino acids from the synthesis.- Mass of missing residue(s)
Truncation Sequence Synthesis terminated prematurely.Varies significantly
Oxidation Oxidation of susceptible residues (e.g., Met, Cys).+16 Da per oxidation
Cyclization Product Intramolecular reaction (e.g., with Cys).No mass change
Dimerization Intermolecular reaction between two peptides.2x Mass of peptide
Problem 2: Poor Peak Shape (Tailing or Broadening) During HPLC

Q: My target peptide peak is broad or shows significant tailing, leading to poor resolution and difficult fraction collection. What is causing this and how can I fix it?

A: Poor peak shape is often a result of secondary interactions with the stationary phase, issues with the mobile phase, or peptide-specific properties.

Probable Causes & Solutions:

  • Insufficient Ion-Pairing: Peptides, especially those with multiple basic residues (Lys, Arg, His), can interact ionically with residual free silanol groups on the silica-based stationary phase. This causes peak tailing.

    • Solution: Ensure an adequate concentration of an ion-pairing agent like TFA in your mobile phases (A and B). A concentration of 0.1% (v/v) TFA is standard.[7][8] TFA pairs with the positive charges on the peptide, masking them and promoting retention through hydrophobic interactions only, which results in sharper peaks.

  • Peptide Aggregation: Hydrophobic peptides or those at high concentrations can aggregate, leading to broad, misshapen peaks.

    • Solution: Dissolve the crude peptide in a solvent with a higher concentration of organic modifier or a denaturant like guanidinium chloride (for analytical runs only). For preparative runs, loading a smaller amount of peptide per injection can mitigate on-column aggregation.

  • Column Contamination or Degradation: The column itself may be the issue. Contamination from previous runs or degradation of the stationary phase (especially at high pH) can lead to poor performance.

    • Solution: Flush the column with a strong wash cycle (e.g., running a gradient up to 100% acetonitrile or isopropanol). If problems persist, the column may need to be replaced. Always operate silica-based C18 columns within their recommended pH range (typically pH 2-7).

Problem 3: Low Recovery of Purified Peptide

Q: After preparative HPLC and lyophilization, the final yield of my purified peptide is very low. Where could my product be going?

A: Low recovery is a frustrating issue that can stem from several factors, from irreversible adsorption to losses during post-purification workup.

Probable Causes & Solutions:

  • Irreversible Adsorption to the Column: Highly hydrophobic peptides can sometimes bind irreversibly to the C18 stationary phase.

    • Solution: Try a different stationary phase, such as C8 or C4, which are less hydrophobic and may allow for better elution and recovery.[9] You can also try adding a small percentage of a different organic solvent, like isopropanol, to the mobile phase to increase its elution strength.

  • Precipitation During Lyophilization: If the peptide is not fully dissolved in the collected fractions (which contain acetonitrile and water), it may precipitate. Residual TFA can also sometimes form a salt that is difficult to handle.

    • Solution: Ensure fractions are thoroughly mixed and visually inspected for any precipitate before freezing. A common practice is to pool the pure fractions, dilute slightly with water to reduce the acetonitrile concentration (e.g., to <40%), and then lyophilize. This ensures the peptide remains in solution during the freezing process.

  • Instability in Solution: The bromoacetyl group, while relatively stable in acidic conditions, can be susceptible to hydrolysis (reaction with water) to form a hydroxyacetyl group (+1 Da mass change, Br replaced by OH) over extended periods, especially if the pH rises.

    • Solution: Process your fractions promptly after purification.[8] Keep solutions acidic and cold if they need to be stored temporarily before lyophilization. Analyzing the "lost" material (e.g., by re-injecting column washes) can help diagnose if it's a stability or binding issue.

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the standard purification workflow and a decision tree for troubleshooting common HPLC issues.

PurificationWorkflow cluster_prep Preparation cluster_analysis Analysis & Method Development cluster_purification Purification & QC cluster_final Final Product Crude Crude Peptide (Post-Cleavage) Dissolve Dissolve in Minimum Volume of Mobile Phase A / DMSO Crude->Dissolve LCMS Analytical LC-MS Analysis Dissolve->LCMS ID Identify Product Peak & Impurities LCMS->ID Develop Develop Preparative Gradient ID->Develop Prep Preparative RP-HPLC Develop->Prep Collect Collect Fractions Prep->Collect AnalyzeFrac Analyze Fractions (LC-MS) Collect->AnalyzeFrac Pool Pool Pure Fractions AnalyzeFrac->Pool Lyophilize Lyophilization Pool->Lyophilize FinalQC Final QC (Purity, Mass) Lyophilize->FinalQC Store Store at -20°C or -80°C FinalQC->Store

Caption: Overall workflow for purification of bromoacetyl-modified peptides.

HPLCTroubleshooting cluster_peakshape Peak Shape Issues cluster_purity Purity & Resolution Issues cluster_recovery Recovery Issues Start Problem with HPLC Run Broad Broad or Tailing Peaks Start->Broad PoorRes Poor Resolution Start->PoorRes LowYield Low Recovery Start->LowYield CheckTFA Is 0.1% TFA in Mobile Phase? Broad->CheckTFA CheckLoad Is Sample Overloaded? CheckTFA->CheckLoad Yes CheckColumn Is Column Old or Contaminated? CheckLoad->CheckColumn Yes ShallowGrad Make Gradient Shallower PoorRes->ShallowGrad ChangePhase Try Different Stationary Phase (C8, Phenyl) ShallowGrad->ChangePhase CheckHydro Is Peptide Very Hydrophobic? LowYield->CheckHydro CheckStability Is Peptide Degrading? CheckHydro->CheckStability No

Caption: Decision tree for troubleshooting common HPLC purification problems.

Frequently Asked Questions (FAQs)

Q1: What is the best HPLC column for purifying a bromoacetyl-modified peptide?

A1: For most peptides, a reversed-phase C18 column is the standard and most effective choice.[10] It is highly recommended to use a column with a wide pore size (e.g., 300 Å) rather than the standard 100-120 Å used for small molecules.[7] The larger pores allow the peptide to better access the hydrophobic stationary phase, leading to improved resolution and peak shape. For very hydrophobic peptides, a C8 or C4 column may provide better recovery.[9]

Q2: How should I prepare my crude bromoacetyl-peptide for HPLC injection?

A2: The goal is to dissolve the peptide in a solvent that is as weak as, or weaker than, the initial mobile phase conditions. Dissolving the sample in a solvent with a high organic concentration can cause the peptide to elute prematurely with the solvent front, resulting in poor separation.[11]

  • Ideal: Dissolve the peptide directly in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • If solubility is an issue: First, dissolve the peptide in a minimal amount of a strong solvent like DMSO, and then dilute it with the initial mobile phase. Ensure the final concentration of the strong solvent is low (e.g., <10%).

Q3: How do I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is required to confirm the final product's quality.

  • Analytical RP-HPLC: Inject a small amount of the final lyophilized product onto an analytical C18 column. The resulting chromatogram should show a single, sharp peak. Purity is typically reported as the area of the main peak as a percentage of the total area of all peaks.[3]

  • Mass Spectrometry (MS): The mass of the purified peptide must be confirmed to match the theoretical calculated mass. High-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) is preferred to confirm the isotopic distribution and provide high mass accuracy.[4]

  • Amino Acid Analysis (Optional): For GMP-grade peptides or as an orthogonal confirmation, amino acid analysis can be performed to confirm the amino acid composition and quantify the peptide.

Q4: How should I store my purified bromoacetyl-modified peptide?

A4: Bromoacetyl-modified peptides are reactive and should be handled with care to preserve their integrity.

  • Short-term: Store as a lyophilized powder at -20°C in a desiccated environment.

  • Long-term: For maximum stability, store as a lyophilized powder at -80°C.

  • In Solution: Avoid storing the peptide in solution, especially in buffers with neutral or basic pH, as this will promote hydrolysis of the bromoacetyl group and potential reaction with nucleophilic buffer components.[12] If you must store it in solution temporarily, use an acidic buffer (e.g., 0.1% TFA in water/acetonitrile) and keep it at 4°C for no more than a day.

Experimental Protocol: Standard RP-HPLC Purification

This protocol outlines a general procedure for the purification of a bromoacetyl-modified peptide using preparative reversed-phase HPLC.

1. Materials & Instrumentation:

  • HPLC System: Preparative HPLC system with gradient capability and a UV detector (monitoring at 220 nm and 280 nm).

  • Column: Preparative C18 column (e.g., 21.2 mm x 150 mm, 5 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample: Crude bromoacetyl-peptide, lyophilized.

2. Method Development (Analytical Scale):

  • Before the preparative run, develop a suitable gradient on an analytical C18 column with the same packing material.

  • Dissolve ~1 mg of crude peptide in 1 mL of Mobile Phase A.

  • Inject 10-20 µL and run a scouting gradient, for example, 5% to 65% B over 30 minutes.

  • Identify the retention time of your target peptide (confirmed by LC-MS).

  • Optimize the gradient to be shallower around the elution time of your product to maximize resolution from nearby impurities. A typical gradient slope for peptides is a 1% per minute increase in Mobile Phase B.[8]

3. Preparative Purification:

  • Equilibrate the preparative column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 5 column volumes.

  • Dissolve the crude peptide (e.g., 50-100 mg) in a minimal volume of Mobile Phase A. If necessary, use a small amount of DMSO or acetic acid to aid dissolution before diluting with Mobile Phase A.

  • Inject the sample onto the column.

  • Run the optimized preparative gradient. The flow rate will depend on the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Monitor the column effluent by UV absorbance and collect fractions corresponding to the peaks.

4. Post-Purification Workup:

  • Analyze a small aliquot of each collected fraction using analytical LC-MS to determine which fractions contain the pure product.

  • Pool the fractions that meet the desired purity specification (e.g., >95%).

  • Freeze the pooled fractions at -80°C.

  • Lyophilize the frozen solution until a dry, fluffy powder is obtained.

  • Perform final QC on the lyophilized product as described in FAQ #3.

References
  • Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates and cyclic peptides. Analytical Biochemistry, 177(2), 373–377. [Link]

  • Lombardi, A. et al. (2025). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Analyst. Available at: [Link]

  • Fields, R. L., & Robey, F. A. (1992). Amino acid derivative and bromoacetyl modified peptides. Google Patents, US5162506A.
  • Lombardi, A. et al. (2025). LC-MS/MS analysis of other samples. Analyst. Available at: [Link]

  • Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. PubMed. Available at: [Link]

  • ACE HPLC Columns. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex Knowledge Center. Available at: [Link]

  • Jagannadham, M. V., et al. (2019). Mass spectral analysis of acetylated peptides: Implications in proteomics. PubMed. Available at: [Link]

  • Reddit. (2024). HPLC peptide purification problem. r/chemistry. Available at: [Link]

  • AAPPTec. Peptide Purification. AAPPTec Technical Library. Available at: [Link]

  • Boeckler, C., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. PubMed. Available at: [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC Analysis and Purification of Peptides. PubMed Central. Available at: [Link]

  • Robey, F. A. (1994). Bromoacetylated Synthetic Peptides. Springer Nature Experiments. Available at: [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available at: [Link]

  • Mohammed, Y. (2023). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. Preprints.org. Available at: [Link]

Sources

Technical Support Center: Confirmation of Peptide Modification by Fmoc-Dap(bromoacetyl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical validation of peptides modified with Nα-Fmoc-L-2,3-diaminopropionic acid, Nβ-bromoacetyl (Fmoc-Dap(bromoacetyl)-OH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into confirming successful conjugation and troubleshooting common issues. The methodologies outlined herein are structured to ensure scientific integrity through self-validating experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

This compound is an amino acid derivative used in solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the alpha-amino group, which is removed at each cycle of peptide elongation. The key feature is the bromoacetyl group attached to the beta-amino group of the diaminopropionic acid side chain. This bromoacetyl moiety is a reactive electrophile that serves as a handle for the specific alkylation of nucleophilic residues, most commonly the thiol group of cysteine, to form a stable thioether bond.[1][2] This makes it invaluable for creating cyclic peptides, peptide-drug conjugates, and other complex peptide architectures.[1][3]

Q2: What are the primary analytical methods to confirm the successful incorporation of this compound and subsequent conjugation?

The confirmation of a successful two-step modification (incorporation of the Dap(bromoacetyl) residue followed by conjugation) is a multi-step analytical process. The primary techniques are:

  • Mass Spectrometry (MS): To confirm the mass of the intermediate and final products.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and monitor reaction completion.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation, though less common for routine analysis.[6][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To observe changes in vibrational modes of functional groups.[8][9]

Q3: My mass spectrometry results show a mass that doesn't correspond to my expected product. What could be the issue?

This is a common issue that can arise from several sources. Refer to the troubleshooting guide below for a more detailed breakdown. Potential causes include incomplete reactions, side reactions with other nucleophilic residues, or modification of the product during analysis.

Analytical Workflow & Troubleshooting

The overall workflow for synthesizing and validating a peptide modified with this compound and subsequently conjugated (e.g., to a cysteine-containing peptide) can be visualized as follows:

Peptide Modification Workflow Workflow for Synthesis and Validation of this compound Modified Peptides cluster_synthesis Synthesis Phase cluster_conjugation Conjugation Phase cluster_analysis Analytical Validation Phase cluster_troubleshooting Troubleshooting Loop SPPS 1. Fmoc-SPPS Incorporation of This compound Cleavage 2. Cleavage from Resin & Deprotection SPPS->Cleavage Purification1 3. HPLC Purification of Bromoacetylated Peptide Cleavage->Purification1 Conjugation 4. Conjugation Reaction (e.g., with Cys-peptide) Purification1->Conjugation LCMS_Intermediate A. LC-MS of Bromoacetylated Peptide Purification1->LCMS_Intermediate Purification2 5. HPLC Purification of Final Conjugate Conjugation->Purification2 LCMS_Final B. LC-MS of Final Conjugate Purification2->LCMS_Final Unexpected_Results Unexpected Results? LCMS_Intermediate->Unexpected_Results NMR_Structural C. NMR for Structural Confirmation (Optional) LCMS_Final->NMR_Structural FTIR_Analysis D. FTIR for Functional Group Analysis (Optional) LCMS_Final->FTIR_Analysis LCMS_Final->Unexpected_Results Troubleshoot Consult Troubleshooting Guide Unexpected_Results->Troubleshoot Troubleshoot->SPPS Re-optimize Synthesis Troubleshoot->Conjugation Re-optimize Conjugation

Caption: General workflow for synthesis and validation of modified peptides.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Mass Spec: No desired product mass, only starting material. Incomplete coupling of this compound during SPPS.- Double couple the this compound residue during synthesis.[10] - Use a stronger coupling reagent like HATU.[11] - Monitor coupling with a Kaiser test.[12]
Incomplete conjugation reaction.- Increase reaction time and/or temperature. - Optimize pH; bromoacetyl-thiol reaction is pH-dependent, typically favored at pH > 7.5.[13]
Mass Spec: Multiple peaks with unexpected masses. Side reactions of the bromoacetyl group with other nucleophiles (e.g., Lys, His, Met, or N-terminus).[14][15]- If possible, protect other nucleophilic side chains. - Perform the conjugation at a more neutral pH (around 7.0-7.5) to favor cysteine selectivity.[13]
Over-alkylation, especially with high concentrations of the bromoacetylated peptide.[16]- Reduce the concentration of the bromoacetylated peptide during the conjugation reaction.
Oxidation of susceptible residues (e.g., Met, Cys) during sample handling or analysis.- Use fresh buffers and degas solutions. - Add antioxidants like DTT to samples not intended for conjugation.
HPLC: Broad peaks or poor resolution. Peptide aggregation.- Modify mobile phase: add 0.1% TFA, or use a shallower acetonitrile gradient.[5][17]
Incorrect column chemistry for the peptide's properties.- Screen different column chemistries (e.g., C18, C8, Phenyl) to find the optimal separation.[5]
HPLC: Multiple peaks in the final product. Incomplete reaction or presence of side products.- Optimize reaction conditions (see above). - Collect fractions and analyze by mass spectrometry to identify each peak.
Disulfide bond formation of unreacted cysteine-containing starting material.- Ensure the cysteine starting material is fully reduced before the reaction (e.g., with TCEP or DTT).

Detailed Experimental Protocols

Protocol 1: Mass Spectrometry Analysis

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of the bromoacetylated peptide intermediate and the final conjugate.

  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

    • Dilute this stock solution to a final concentration of 10-50 pmol/µL for injection.

  • LC-MS System Configuration:

    • HPLC:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A shallow gradient is often best for peptides, for example, 5% to 65% B over 15 minutes.[17]

      • Flow Rate: 0.2-0.4 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometer (ESI):

      • Mode: Positive ion mode.

      • Scan Range: m/z 300–2000.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120°C.

  • Data Analysis:

    • Bromoacetylated Intermediate: Calculate the expected monoisotopic mass. The observed mass spectrum should show a charge state distribution corresponding to this mass.

      • Mass increase from Dap = Mass of Dap residue - Mass of Gly residue (if replacing Gly).

      • Mass increase from bromoacetyl group = C₂H₂BrO = ~120.92 Da (monoisotopic).

    • Final Conjugate: Calculate the expected mass after reaction with the nucleophile (e.g., a cysteine residue). The reaction results in the loss of HBr.

      • Expected Mass = (Mass of Bromoacetylated Peptide) + (Mass of Cys-Peptide) - (Mass of HBr).

    • Use deconvolution software to determine the neutral mass from the observed charge states.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment and Purification

RP-HPLC is the gold standard for assessing the purity of synthetic peptides and for purifying the desired product away from starting materials and byproducts.[5][18]

  • System Setup:

    • Detector: UV-Vis detector set to 214 nm and 280 nm.[5]

    • Column: A preparative or semi-preparative C18 column is typically used for purification. An analytical C18 column is used for purity assessment.

    • Mobile Phases:

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[5]

      • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[5]

  • Analytical Method:

    • Inject 10-20 µL of a ~1 mg/mL solution.

    • Run a linear gradient, for example, from 5% to 95% mobile phase B over 30 minutes.

    • The modified peptide should have a different retention time than the starting materials. The bromoacetylated peptide is typically more hydrophobic and will elute later than its precursor.

  • Purification Method:

    • Dissolve the crude peptide in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with mobile phase A.

    • Perform an initial shallow gradient run to determine the elution profile.

    • Optimize the gradient to achieve maximum separation of the product peak.

    • Collect fractions corresponding to the desired peak.

    • Confirm the identity of the collected fractions using mass spectrometry.

    • Pool the pure fractions and lyophilize.

Protocol 3: 1H NMR for Structural Confirmation

While not a routine technique for every sample, ¹H NMR can provide definitive structural evidence of the modification.

  • Sample Preparation:

    • Dissolve 1-5 mg of the highly purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Add a small amount of a reference standard (e.g., TMS).

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Key signals to look for:

      • The disappearance of the thiol proton (-SH) from the cysteine residue (typically 1.5-2.5 ppm).

      • The appearance of new signals corresponding to the methylene protons of the newly formed thioether bridge.

      • A characteristic signal for the methylene protons of the bromoacetyl group (-COCH₂Br) in the intermediate, which will shift upon conjugation.[6]

  • Data Interpretation:

    • Compare the spectrum of the final product to the starting materials. Changes in the chemical shifts of protons near the modification site can confirm the location of the conjugation.[6]

Logical Relationships in Troubleshooting

Troubleshooting Logic Troubleshooting Logic for Mass Spectrometry Data Start Analyze MS Spectrum DesiredMass Desired Mass Observed? Start->DesiredMass Success Success! Proceed with Further Characterization DesiredMass->Success Yes NoDesiredMass No Desired Mass DesiredMass->NoDesiredMass No StartingMaterial Only Starting Material Mass? NoDesiredMass->StartingMaterial IncompleteReaction Likely Incomplete Reaction StartingMaterial->IncompleteReaction Yes MultiplePeaks Multiple Unexpected Peaks? StartingMaterial->MultiplePeaks No OptimizeReaction Optimize Reaction Conditions: - Time, Temp, pH, Concentration IncompleteReaction->OptimizeReaction MultiplePeaks->Success No, Desired Mass is Present with Impurities SideReactions Likely Side Reactions or Impurities MultiplePeaks->SideReactions Yes CheckPurity Check Purity of Starting Materials SideReactions->CheckPurity OptimizeSelectivity Optimize Reaction Selectivity: - Adjust pH, Protect Groups CheckPurity->OptimizeSelectivity

Caption: A logical flow for troubleshooting unexpected mass spectrometry results.

References

  • Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates and cyclic peptides. Analytical Biochemistry, 177(2), 373–377.
  • BenchChem. (2025). A Researcher's Guide to Mass Spectrometry Characterization of Fmoc-L-Dap(N3)-OH Modified Peptides. BenchChem Technical Guides.
  • Robey, F. A. (1994). Bromoacetylated Synthetic Peptides. In Peptide Synthesis Protocols (pp. 73-84). Humana Press.
  • BenchChem. (n.d.). Application Notes and Protocols: Bromoacetyl Group in Peptide Synthesis. BenchChem Technical Support.
  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.
  • Perez-Gozalvo, M., et al. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs.
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Navigating Peptide Synthesis: A Comparative Guide to Fmoc-Dap(Adpoc)
  • BenchChem. (2025). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis. BenchChem Technical Guides.
  • BenchChem. (2025). An In-Depth Technical Guide to the Utilization of Fmoc-L-Dap(Pentynoyl)
  • BenchChem. (2025). A Comparative Analysis of Fmoc-L-Dap(Pentynoyl)
  • Kaczmarek, B., et al. (2019).
  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in Molecular Biology, 194, 3-45.
  • Kaczmarek, B., et al. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • Robey, F. A. (1991). U.S. Patent No. 5,066,716. Washington, DC: U.S.
  • BenchChem. (2025). Step-by-Step Guide for Incorporating Fmoc-Dap(Adpoc)-OH in Peptide Synthesis. BenchChem Technical Guides.
  • Colzani, M., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Proteomics, 75(15), 4765-4775.
  • Van den Bergh, G., & Arckens, L. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137.
  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(8), 1475-1488.

Sources

dealing with poor solubility of Fmoc-Dap(bromoacetyl)-OH during coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fmoc-Dap(bromoacetyl)-OH . This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this specialized amino acid derivative during solid-phase peptide synthesis (SPPS). Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to its poor solubility and subsequent coupling efficiency.

Introduction: The Challenge of this compound

Fmoc-L-2,3-diaminopropionic acid(bromoacetyl)-OH is a valuable building block for introducing a reactive bromoacetyl moiety into a peptide sequence. This functional group is an excellent tool for site-specific modifications, such as cyclization or conjugation to thiol-containing molecules. However, the introduction of the bromoacetyl group can significantly alter the physicochemical properties of the parent amino acid, often leading to poor solubility in standard SPPS solvents like N,N-Dimethylformamide (DMF). This guide will provide a systematic approach to overcoming this critical challenge.

Troubleshooting Guide: Poor Solubility of this compound During Coupling

This guide is structured to help you systematically diagnose and resolve solubility issues with this compound.

Initial Observation: this compound fails to dissolve completely in DMF.

Poor solubility is the primary hurdle for the successful incorporation of this amino acid. A clear, homogenous solution is essential for efficient activation and coupling.

Before resorting to more complex solvent systems, ensure that standard best practices are being followed.

  • High-Quality Solvent: Always use fresh, peptide-synthesis-grade DMF. Over time, DMF can degrade to dimethylamine, which can interfere with the synthesis.[1]

  • Sonication: Place the vial containing the this compound and DMF in an ultrasonic bath for 5-10 minutes. Sonication can help break up solid aggregates and improve dissolution.

  • Gentle Warming: Gently warm the solution to 30-40°C. Do not overheat, as this can lead to degradation of the amino acid or unwanted side reactions. Use the warmed solution immediately.

dot graph TD { A[Start: Poor Solubility in DMF] --> B{Initial Troubleshooting}; B --> C[Use High-Purity DMF]; B --> D[Apply Sonication]; B --> E[Gentle Warming (30-40°C)]; C --> F{Still Insoluble?}; D --> F; E --> F; F --> G[Proceed to Advanced Solvent Systems]; }

Caption: Initial troubleshooting workflow for solubility issues.

If the foundational techniques are insufficient, the next step is to modify the solvent system. The goal is to increase the polarity and solvating power of the medium.

Solvent Optimization Strategies

StrategyRecommended CompositionRationale & Key Considerations
NMP Substitution 100% N-Methyl-2-pyrrolidone (NMP)NMP is a more polar and often a better solvent for complex, protected amino acids than DMF.[1] It is an excellent first alternative.
DMF/DMSO Co-solvent 10-25% Dimethyl sulfoxide (DMSO) in DMFDMSO is a highly polar aprotic solvent that can significantly enhance the solubility of many organic compounds. Start with a low percentage and increase if necessary.
NMP/DMSO Co-solvent 10-25% DMSO in NMPThis combination offers the highest polarity and solvating power among common SPPS solvents.

Protocol 1: Dissolution using a Co-Solvent System

  • Weigh the required amount of this compound into a clean, dry vial.

  • Add the desired volume of the primary solvent (DMF or NMP).

  • incrementally add the co-solvent (DMSO) while vortexing until the amino acid fully dissolves.

  • Proceed immediately to the activation and coupling steps.

In some cases, the issue may not be solely with the amino acid in solution but also with the environment of the growing peptide chain on the solid support.

  • On-Resin Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the resin, hindering the access of the activated amino acid.

    • Solution: Before the coupling of this compound, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF. These salts disrupt the hydrogen bonds that contribute to aggregation.

dot graph TD { A[Advanced Troubleshooting] --> B{Select Solvent System}; B --> C[100% NMP]; B --> D[DMF/DMSO Mixture]; B --> E[NMP/DMSO Mixture]; C --> F{Solubility Achieved?}; D --> F; E --> F; F -- Yes --> G[Proceed to Coupling]; F -- No --> H{Consider On-Resin Effects}; H --> I[Chaotropic Salt Wash]; I --> G; }

Caption: Decision tree for advanced solubility troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble compared to other Fmoc-amino acids?

A1: The poor solubility is likely due to a combination of factors. The bromoacetyl group adds polarity but also introduces a potential site for intermolecular hydrogen bonding, which can lead to aggregation. Additionally, the overall structure of the molecule may not be as readily solvated by standard solvents like DMF compared to simpler Fmoc-amino acids.

Q2: Can I pre-activate this compound if it's not fully dissolved?

A2: It is strongly advised against this. Incomplete dissolution means that the actual concentration of the amino acid in solution is unknown, leading to inefficient and unpredictable activation and coupling. This will likely result in a significant amount of deletion sequences in your final peptide product.

Q3: Are there specific coupling reagents that are better for this compound?

A3: For challenging couplings, including those with sterically hindered or poorly soluble amino acids, more potent activating reagents are recommended. While standard carbodiimide-based reagents like DIC/HOBt can be effective, uronium/aminium salts such as HATU, HBTU, or HCTU often provide better results due to their higher reactivity and faster kinetics.[2][3][4] The use of these more powerful reagents can help drive the coupling reaction to completion, even if the solubility of the amino acid is not ideal.

Recommended Coupling Reagents for Difficult Couplings

ReagentReagent TypeKey Advantages
HATU Uronium/Aminium SaltHigh reactivity, effective for hindered amino acids, low racemization.[4]
HBTU Uronium/Aminium SaltEfficient and widely used, good balance of cost and performance.[4][5]
PyBOP Phosphonium SaltHigh efficiency, no risk of guanidinylation side reaction.[2][5]
DIC/OxymaPure® Carbodiimide/AdditiveCost-effective, safer alternative to HOBt.[2][3]

Protocol 2: Optimized Coupling of this compound using HATU

  • Dissolution: Prepare a solution of this compound (3 eq.) in your optimized solvent system (e.g., NMP with 10% DMSO). Ensure complete dissolution.

  • Activation: In a separate vessel, add HATU (2.9 eq.) to the dissolved amino acid solution. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 eq.).

  • Pre-activation: Allow the activation to proceed for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling is recommended.

Q4: Will the bromoacetyl group be stable to the coupling conditions?

A4: The bromoacetyl group is generally stable to standard Fmoc-SPPS coupling conditions.[6][7] However, it is a reactive electrophile. To minimize the risk of side reactions, it is important to use a non-nucleophilic base like DIPEA or 2,4,6-collidine for activation, rather than a nucleophilic base.

Q5: I still have issues with the coupling efficiency even after improving the solubility. What else can I do?

A5: If solubility has been addressed and coupling is still inefficient, consider the following:

  • Double Coupling: Repeat the coupling step with a fresh solution of activated this compound.

  • Increase Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 5 equivalents).

  • Longer Coupling Time: Extend the coupling time to 4 hours or even overnight, though this should be done with caution as it can increase the risk of side reactions.

References

  • Google Patents. (1992).
  • Google Patents. (1991).
  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Springer Nature. (1994). Bromoacetylated Synthetic Peptides. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

  • PubMed. (1994). Bromoacetylated synthetic peptides. Starting materials for cyclic peptides, peptomers, and peptide conjugates. [Link]

  • RSC Publishing. (2021). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • The Royal Society of Chemistry. (2021). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. [Link]

  • Springer. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • PubMed. (1975). Haloacetyl groups as reversible protection of the amino function: cleavage with 2-aminothiophenol. [Link]

  • WordPress. (2026). Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]

  • David Spring Group. (n.d.). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. [Link]

  • PubMed. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. [Link]

  • ACS Publications. (2010). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]

  • ResearchGate. (2024). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]

  • MDPI. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • ACS Publications. (2023). Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group. [Link]

  • ResearchGate. (2014). Do DMF, NMP, and DMSO dissolve in PMMA Nanosphere?. [Link]

Sources

Technical Support Center: Bromoacetyl Group Stability and Scavenger Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance on the impact of scavengers on the stability of the bromoacetyl group, a critical consideration in bioconjugation and peptide chemistry. As Senior Application Scientists, we've designed this resource to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and reactivity of the bromoacetyl group in the presence of various chemical environments, particularly those involving scavengers.

Q1: What is the primary role of the bromoacetyl group in my experiments?

The bromoacetyl group is a highly reactive electrophilic moiety primarily used to form stable thioether bonds with sulfhydryl groups (thiols), such as those found in cysteine residues of peptides and proteins.[1][2] This specific reactivity makes it an excellent tool for:

  • Bioconjugation: Linking peptides or proteins to other molecules like antibodies, fluorescent dyes, or drug molecules.

  • Peptide Cyclization: Forming intramolecular thioether bonds between a bromoacetyl group and a cysteine residue within the same peptide to create cyclic peptides.[1]

  • Polymerization: Creating peptide polymers through intermolecular reactions.[2]

The bromoacetyl group's utility stems from its high chemoselectivity for thiols under specific pH conditions, generally between pH 7 and 9.[1][3][4]

Q2: What are "scavengers" and why are they used in reactions involving bromoacetylated molecules?

In the context of peptide synthesis, particularly during the cleavage of the peptide from the solid-phase resin and removal of protecting groups with strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF), highly reactive carbocations are generated.[5][6][7][8] These carbocations can cause unwanted side reactions by alkylating sensitive amino acid residues such as tryptophan, methionine, and tyrosine.[7][8]

Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" or neutralize these reactive carbocations, thereby preventing side product formation and protecting the integrity of your final product.[7][9] Common scavengers include water, phenol, thioanisole, and triisopropylsilane (TIS).[10][11][12]

Q3: Do scavengers directly react with and degrade the bromoacetyl group during peptide cleavage?

Under the highly acidic conditions of peptide cleavage (e.g., using TFA), the bromoacetyl group is generally stable.[1][13] The primary role of scavengers in this step is to react with carbocations generated from protecting groups, not to directly interact with the bromoacetyl moiety. However, the choice of scavenger and the overall composition of the cleavage cocktail can indirectly impact the stability of the bromoacetyl group and the final yield of your desired product.

Q4: Can the bromoacetyl group be degraded during my experiments?

Yes, the bromoacetyl group is susceptible to degradation, primarily through two pathways:

  • Hydrolysis: In aqueous solutions, especially under neutral to basic conditions, the bromoacetyl group can be hydrolyzed to a hydroxyacetyl group.[14] The rate of hydrolysis is pH-dependent and increases with higher pH.

  • Reaction with Nucleophiles: Besides the intended reaction with thiols, the bromoacetyl group can also react with other nucleophiles, although generally at a slower rate.[3][4] These can include primary amines (like the N-terminus of a peptide or the side chain of lysine) and imidazole groups (from histidine), particularly at higher pH values.[3][4]

Understanding and controlling the pH of your reaction is therefore critical to ensuring the stability and specific reactivity of the bromoacetyl group.[15]

Q5: How does pH affect the stability and reactivity of the bromoacetyl group?

The pH of the reaction medium is a critical parameter that dictates both the stability and the selective reactivity of the bromoacetyl group.

  • Acidic pH (below 7): The bromoacetyl group is relatively stable. However, the reaction with thiols is significantly slower as the thiol group is protonated and thus less nucleophilic.[15]

  • Neutral to Slightly Alkaline pH (7-9): This is the optimal range for the selective reaction of the bromoacetyl group with thiols.[1][3] In this range, the thiol group is sufficiently deprotonated to be a potent nucleophile, while the reactivity with other nucleophiles like amines is still relatively low.[3][4]

  • Alkaline pH (above 9): The rate of reaction with thiols is high, but the risk of side reactions with other nucleophiles (e.g., amines) and hydrolysis of the bromoacetyl group also increases significantly.[3][4]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving bromoacetylated compounds and scavengers.

Issue 1: Low Yield of the Final Conjugated or Cyclized Product

Potential Causes & Solutions

  • Cause A: Premature Degradation of the Bromoacetyl Group.

    • Explanation: The bromoacetyl group may have been hydrolyzed or reacted with other nucleophiles before the intended reaction with the target thiol.

    • Solution:

      • pH Control: Ensure the pH of your reaction buffer is within the optimal range of 7-9.[1][3] Avoid exposing the bromoacetylated compound to high pH for extended periods.

      • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) as they can act as competing nucleophiles.[16] Phosphate or bicarbonate buffers are generally preferred.[1]

      • Reaction Time: Monitor the reaction progress to avoid unnecessarily long reaction times which can increase the chance of degradation.

  • Cause B: Inefficient Reaction with the Target Thiol.

    • Explanation: The reaction conditions may not be optimal for the thioether bond formation.

    • Solution:

      • pH Adjustment: As mentioned, optimize the pH to be between 7 and 9.[1][3]

      • Concentration: For intermolecular reactions, ensure adequate concentrations of both the bromoacetylated compound and the thiol-containing molecule. For intramolecular cyclization, lower concentrations are favored to minimize polymerization.[1]

      • Thiol Reduction: Ensure the target cysteine residue is in its reduced (free thiol) form. If necessary, pre-treat your protein or peptide with a reducing agent like DTT or TCEP, followed by its removal before adding the bromoacetylated compound.[17]

Issue 2: Presence of Unexpected Side Products

Potential Causes & Solutions

  • Cause A: Reaction with Non-Thiol Nucleophiles.

    • Explanation: At higher pH, the bromoacetyl group can react with other nucleophilic amino acid side chains like lysine (amine) or histidine (imidazole).[3][4]

    • Solution:

      • Strict pH Control: Maintain the pH at the lower end of the optimal range (e.g., pH 7-8) to maximize selectivity for thiols.

      • Reaction Monitoring: Use techniques like HPLC or mass spectrometry to monitor the reaction and stop it once the desired product is formed, before significant side product formation occurs.

  • Cause B: Side Reactions During Peptide Cleavage.

    • Explanation: Inadequate scavenging during TFA cleavage can lead to alkylation of sensitive residues by carbocations, resulting in modified side products.[7][8]

    • Solution:

      • Appropriate Scavenger Cocktail: Select a scavenger cocktail that is appropriate for the amino acid composition of your peptide. For peptides containing tryptophan, methionine, or cysteine, scavengers like thioanisole or dithiothreitol (DTT) are often recommended in addition to water and TIS.[10][12]

      • Fresh Reagents: Use fresh, high-quality TFA and scavengers, as their effectiveness can degrade over time.[7]

Issue 3: Inconsistent or Non-Reproducible Results

Potential Causes & Solutions

  • Cause A: Variability in Reagent Quality and Handling.

    • Explanation: The purity and handling of the bromoacetylated compound and other reagents can significantly impact the outcome.

    • Solution:

      • Reagent Purity: Use highly purified bromoacetylated compounds.

      • Storage: Store bromoacetylated reagents in a cool, dry, and dark place to prevent degradation.

      • Fresh Solutions: Prepare solutions of bromoacetylated compounds fresh before each experiment.

  • Cause B: Inconsistent Reaction Conditions.

    • Explanation: Small variations in pH, temperature, or reaction time can lead to different outcomes.

    • Solution:

      • Standardized Protocols: Adhere strictly to a well-defined and validated protocol.

      • Accurate Measurements: Use calibrated equipment for all measurements, especially for pH and temperature.

      • Control Experiments: Run control experiments to isolate the effect of each variable.

Data Presentation

Table 1: pH-Dependent Reactivity of the Bromoacetyl Group
pH RangePrimary Reaction with ThiolsPotential Side ReactionsRecommended Use
< 7 SlowMinimalPurification and storage of bromoacetylated compounds.[2]
7 - 9 OptimalLow potential for reaction with amines and hydrolysis.[3][4]Selective labeling of cysteine residues, peptide cyclization.[1]
> 9 Very FastIncreased rate of hydrolysis and reaction with other nucleophiles (e.g., amines).[3][4]Not generally recommended due to loss of selectivity.
Table 2: Common Scavengers and Their Applications in Peptide Cleavage
ScavengerChemical StructurePrimary FunctionNotes
Water (H₂O) H₂OScavenges tert-butyl cations.[10]Commonly used in most cleavage cocktails.
Triisopropylsilane (TIS) C₉H₂₂SiReduces carbocations and prevents side reactions with tryptophan.[11][18]A common component of "odorless" cleavage cocktails.[11]
Thioanisole C₇H₈SProtects methionine from oxidation and scavenges carbocations.[6][12]Can have a strong odor.
1,2-Ethanedithiol (EDT) C₂H₆S₂Protects tryptophan and keeps cysteine in a reduced state.Also has a strong odor.
Phenol C₆H₆OScavenges carbocations.[11]Can be corrosive.

Experimental Protocols

Protocol 1: General Procedure for Bromoacetylation of a Peptide N-Terminus on Resin

This protocol describes the on-resin bromoacetylation of a peptide synthesized using Boc chemistry.

  • Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin (e.g., PAM) using standard Boc-SPPS protocols.

  • N-Terminal Deprotection: Remove the final N-terminal Boc group.

  • Preparation of Bromoacetic Anhydride: In a separate vessel, dissolve bromoacetic acid (2.0 mmol) in dichloromethane (CH₂Cl₂). Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.0 mmol) in CH₂Cl₂. Allow the reaction to proceed for 15-30 minutes.

  • Bromoacetylation: Filter the bromoacetic anhydride solution to remove the dicyclohexylurea (DCU) precipitate. Add the filtered solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[1]

  • Washing: Filter the resin and wash thoroughly with CH₂Cl₂, followed by methanol, to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate TFA cleavage cocktail containing scavengers suitable for your peptide sequence.

Protocol 2: Selective Labeling of a Cysteine-Containing Protein with a Bromoacetylated Reagent
  • Protein Preparation: Dissolve the purified, cysteine-containing protein in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.2) to a final concentration of 1-5 mg/mL. If necessary, reduce any disulfide bonds by incubating with 10 mM DTT for 30 minutes at room temperature, followed by removal of DTT using a desalting column.

  • Labeling Reaction: Prepare a stock solution of the bromoacetylated labeling reagent in an organic solvent like DMSO or DMF. Add the labeling reagent to the protein solution at a 10- to 20-fold molar excess.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding a quenching reagent, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 50 mM to scavenge any unreacted bromoacetylated reagent.[17]

  • Purification: Remove the excess labeling reagent and quenching reagent by size-exclusion chromatography or dialysis.

Visualizations

Bromoacetyl_Reactivity_Workflow cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes pH_7_9 pH 7-9 Thioether Thioether Formation (Desired Product) pH_7_9->Thioether pH_lt_7 pH < 7 Slow_Reaction Slow/No Reaction pH_lt_7->Slow_Reaction pH_gt_9 pH > 9 Side_Products Side Products (Hydrolysis, Amine Reaction) pH_gt_9->Side_Products Bromoacetyl_Compound Bromoacetylated Compound Bromoacetyl_Compound->pH_7_9 Optimal Bromoacetyl_Compound->pH_lt_7 Sub-optimal Bromoacetyl_Compound->pH_gt_9 High Reactivity

Caption: pH-dependent reaction pathways for the bromoacetyl group.

Scavenger_Mechanism TFA_Cleavage TFA Cleavage of Protecting Groups Carbocations Reactive Carbocations (e.g., t-butyl+) TFA_Cleavage->Carbocations Desired_Peptide Desired Deprotected Peptide TFA_Cleavage->Desired_Peptide Scavengers Scavengers (TIS, Water, Thioanisole) Carbocations->Scavengers Desired Reaction Peptide Peptide with Nucleophilic Residues (Trp, Met, Tyr) Carbocations->Peptide Undesired Reaction Trapped_Carbocations Neutralized Species Scavengers->Trapped_Carbocations Side_Products Alkylated Peptide (Side Products) Peptide->Side_Products

Sources

Technical Support Center: Strategies to Avoid Premature Cleavage of the Bromoacetyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on utilizing the bromoacetyl moiety in their experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, particularly the premature cleavage of this versatile functional group. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature bromoacetyl moiety cleavage?

A1: The bromoacetyl group is an α-haloacetyl functionality that contains a highly electrophilic carbon atom adjacent to the carbonyl group. This makes it susceptible to nucleophilic attack. Premature cleavage is most often caused by unintended reactions with nucleophiles present in the reaction mixture, such as water (hydrolysis), buffer components, or nucleophilic side chains of biomolecules (e.g., amines, imidazoles). The rate of this cleavage is highly dependent on the pH, temperature, and the specific nucleophiles present.

Q2: How does pH affect the stability of the bromoacetyl group?

A2: The stability of the bromoacetyl moiety is significantly influenced by pH. While it is relatively stable under acidic conditions, its reactivity with nucleophiles, including water, increases as the pH becomes neutral to alkaline.[1] This is a critical consideration as the desired reaction with a target nucleophile, such as a cysteine thiol, is also typically favored at a pH of 7-9.[2] Therefore, a delicate balance must be struck to achieve selective reaction with the target while minimizing premature cleavage.

Q3: Can I use common buffers like Tris or phosphate buffers in my bromoacetylation reactions?

A3: It is generally recommended to avoid nucleophilic buffers. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine and can react with the bromoacetyl group, leading to the consumption of your reagent and the formation of unwanted adducts. While phosphate buffers are generally considered non-nucleophilic, they can participate in general acid-base catalysis, which may influence the rate of hydrolysis.[3] It is best to use non-nucleophilic buffers such as HEPES, MES, or acetate, depending on the desired pH range.[4][5]

Q4: My target molecule contains multiple nucleophilic residues (e.g., cysteine, lysine, histidine). How can I achieve selective modification of cysteine with a bromoacetyl reagent?

A4: The bromoacetyl group exhibits a high degree of chemoselectivity for thiols over other nucleophiles like amines and imidazoles, especially under controlled pH conditions.[1] By performing the reaction at a pH closer to neutral (e.g., pH 6.5-7.5), you can exploit the lower pKa of the cysteine thiol group (~8.5) compared to the amino group of lysine (~10.5). At this pH, a significant portion of the cysteine exists as the more nucleophilic thiolate anion, while the majority of lysine residues remain protonated and less reactive. For even greater control, orthogonal protecting group strategies can be employed.[6][7]

Troubleshooting Guide: Low Yields and Unwanted Side Products

This guide provides a systematic approach to diagnosing and resolving common issues encountered during bromoacetylation reactions.

Issue 1: Low Yield of the Desired Bromoacetylated Product
Possible Cause Recommended Solution
Premature Hydrolysis of the Bromoacetyl Moiety - Optimize pH: Maintain the pH of the reaction mixture within the optimal range for your specific reaction, typically between 6.5 and 7.5 for thiol-selective modifications.[1] - Control Temperature: Perform the reaction at a lower temperature (e.g., 4°C or on ice) to slow down the rate of hydrolysis. - Minimize Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, LC-MS) and quench the reaction as soon as the desired product is formed.
Reaction with Nucleophilic Buffers - Use Non-Nucleophilic Buffers: Switch to buffers such as HEPES, MES, or acetate.[4][5] Ensure the buffer is free of any nucleophilic additives.
Side Reactions with Other Nucleophiles - pH Control for Selectivity: Carefully control the pH to favor the reaction with the intended nucleophile. For cysteine modification in the presence of lysine and histidine, a pH of 6.5-7.5 is recommended.[1] - Orthogonal Protection: If pH control is insufficient, consider protecting other nucleophilic groups on your molecule using an orthogonal protecting group strategy.[6][7]
Incomplete Reaction - Optimize Stoichiometry: Ensure the correct molar ratio of the bromoacetyl reagent to your target molecule. A slight excess of the bromoacetylating agent may be necessary. - Check Reagent Quality: Verify the purity and activity of your bromoacetylating reagent.
Issue 2: Formation of Multiple Products or Unidentified Byproducts
Possible Cause Recommended Solution
Over-alkylation - Control Stoichiometry: Avoid a large excess of the bromoacetylating reagent. - Slow Addition: Add the bromoacetylating reagent dropwise or in small aliquots to the reaction mixture to maintain a low instantaneous concentration.
Reaction with Scavengers (if used) - Select Appropriate Scavengers: If scavengers are necessary for other steps (e.g., peptide cleavage), ensure they are removed before bromoacetylation or are non-nucleophilic.
Oxidation of Thiols - Work under Inert Atmosphere: If working with sensitive thiols, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Add a Reducing Agent: A small amount of a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can be included to maintain the thiol in its reduced state.

Experimental Protocols

Protocol 1: Selective Bromoacetylation of a Cysteine-Containing Peptide

This protocol describes the selective labeling of a cysteine residue in a peptide that also contains lysine and histidine residues.

Materials:

  • Cysteine-containing peptide

  • Bromoacetylating reagent (e.g., N-bromoacetyl-N-methyl-β-alanine)

  • Non-nucleophilic buffer: 100 mM HEPES, pH 7.0

  • Quenching solution: 1 M 2-mercaptoethanol in water

  • Degassed water

  • RP-HPLC for purification

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized peptide in degassed 100 mM HEPES buffer, pH 7.0, to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of the bromoacetylating reagent in a compatible organic solvent (e.g., DMF or DMSO) at a concentration 10-20 times higher than the final desired concentration.

  • Reaction Initiation: While gently vortexing the peptide solution, add 1.1 to 1.5 molar equivalents of the bromoacetylating reagent.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the progress of the reaction by LC-MS to observe the formation of the desired product and the disappearance of the starting material.

  • Quenching: Once the reaction is complete, quench any unreacted bromoacetylating reagent by adding an excess of the quenching solution (e.g., 2-mercaptoethanol).

  • Purification: Purify the bromoacetylated peptide from the reaction mixture using RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Visualizations

Reaction Mechanism: Nucleophilic Attack on the Bromoacetyl Moiety

G Bromoacetyl R-C(=O)-CH₂-Br TransitionState [R-C(=O)-CH₂---Nu]⁻---Br⁻ Bromoacetyl->TransitionState Nucleophilic Attack Nucleophile Nu:⁻ Nucleophile->TransitionState Product R-C(=O)-CH₂-Nu TransitionState->Product LeavingGroup Br⁻ TransitionState->LeavingGroup

Caption: General mechanism of nucleophilic substitution on a bromoacetyl group.

Troubleshooting Workflow: Diagnosing Low Bromoacetylation Yield

G start Low Yield of Bromoacetylated Product check_hydrolysis Check for Hydrolysis (LC-MS) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present Yes check_buffer Check Buffer Composition check_hydrolysis->check_buffer No optimize_conditions Optimize Reaction Conditions: - Lower pH (6.5-7.0) - Lower Temperature (4°C) - Shorter Reaction Time hydrolysis_present->optimize_conditions end Improved Yield optimize_conditions->end nucleophilic_buffer Nucleophilic Buffer Used (e.g., Tris) check_buffer->nucleophilic_buffer Yes check_side_reactions Check for Side Products (LC-MS) check_buffer->check_side_reactions No switch_buffer Switch to Non-Nucleophilic Buffer (e.g., HEPES, MES) nucleophilic_buffer->switch_buffer switch_buffer->end side_reactions_present Side Products Detected check_side_reactions->side_reactions_present Yes incomplete_reaction Incomplete Reaction check_side_reactions->incomplete_reaction No orthogonal_protection Consider Orthogonal Protection of Other Nucleophiles side_reactions_present->orthogonal_protection orthogonal_protection->end optimize_reagents Optimize Reagent Stoichiometry and Check Reagent Quality incomplete_reaction->optimize_reagents optimize_reagents->end

Caption: A decision tree for troubleshooting low yields in bromoacetylation reactions.

References

  • Boeckler, C., et al. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 10(6), 1031-1039. [Link]

  • Gallego, R. A., et al. (2019). Revisiting the Kinetics and Mechanism of Bromate-Bromide Reaction. Journal of the Brazilian Chemical Society, 30(11), 2384-2393. [Link]

  • Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical biochemistry, 177(2), 373-377. [Link]

  • Kolodny, N., & Robey, F. A. (1990). Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. Analytical biochemistry, 187(1), 136-140. [Link]

  • Inman, J. K., et al. (1991). Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. Bioconjugate chemistry, 2(6), 458-463. [Link]

  • Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. [Link]

  • Hermanson, G. T. (2013).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • East, A. L., & Kalgutkar, A. S. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of the American Society for Mass Spectrometry, 29(5), 1035-1047. [Link]

  • Newman, J. (2015). Universal buffers for use in biochemistry and biophysical experiments. PloS one, 10(6), e0129590. [Link]

  • Al-Soufi, W., et al. (2023). Fast-release kinetics of a pH-responsive polymer detected by dynamic contact angles. Physics of Fluids, 35(4), 042111. [Link]

  • Whitesides, G. M., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41(5), 399-412. [Link]

  • Al-Rawashdeh, N. A. F. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-841. [Link]

  • Kihlberg, J. (Ed.). (2005). Carbohydrate-based drug discovery. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Chemistry LibreTexts. (2023). Non-nucleophilic Brønsted-Lowry Superbases. [Link]

  • Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in polymer science, 31(5), 487-531.
  • Schultz, P. G., et al. (2009). A genetically encoded bromoacetyl-lysine for covalent modification of proteins. Journal of the American Chemical Society, 131(42), 15421-15423.
  • Johnson, R., & Fleming, S. (2017). The Effect of Buffers on Protein Conformational Stability. Journal of pharmaceutical sciences, 106(10), 2845-2854. [Link]

  • Khan Academy. (2013). Special cases: Histidine, proline, glycine, cysteine. [Link]

  • Gauthier, M. A., & Klok, H. A. (2008). Peptide/protein− polymer conjugates: synthetic strategies and design concepts. Polymer Chemistry, 1(9), 1352-1373.
  • Jones, M. W., et al. (2011). A solvent-free, iodine-catalyzed synthesis of α-bromoacetals. Green Chemistry, 13(12), 3323-3326.
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  • Ellis, K. J., & Morrison, J. F. (1982). Buffers of constant ionic strength for studying pH-dependent processes. Methods in enzymology, 87, 405-426.
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  • Stoscheck, C. M. (1990). Quantitation of protein. Methods in enzymology, 182, 50-68.
  • Taylor, R. (2002). Electrochemistry. CRC press.
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  • Williams, A. (1998). Concerted organic and bio-organic mechanisms. CRC press.
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Validation & Comparative

A Senior Application Scientist's Guide to Peptide Cyclization: Comparing Fmoc-Dap(bromoacetyl)-OH with Alternative Bifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Peptide Cyclization

Linear peptides, despite their high target specificity and low intrinsic toxicity, often fall short as therapeutic candidates due to significant limitations, including poor metabolic stability and high conformational flexibility.[1] The latter results in a substantial entropic penalty upon binding to a target, often reducing affinity.[2] Peptide cyclization elegantly addresses these shortcomings. By introducing a covalent bond to form a macrocycle, we can dramatically enhance a peptide's therapeutic potential. Cyclization restricts conformational freedom, which can pre-organize the peptide into its bioactive conformation, increasing binding affinity and selectivity.[3][4] Furthermore, the resulting cyclic structure often exhibits remarkable resistance to enzymatic degradation by exopeptidases and endopeptidases, thereby extending its in vivo half-life.[2][5][6]

Cyclization can be achieved through various strategies, including head-to-tail, side-chain-to-side-chain, or terminus-to-side-chain linkages.[2][7] This guide focuses on side-chain-to-side-chain cyclization, a versatile approach that utilizes bifunctional crosslinkers to connect two amino acid residues within a peptide sequence. We will provide an in-depth analysis of Fmoc-Dap(bromoacetyl)-OH , a powerful reagent for this purpose, and objectively compare its performance against other prevalent crosslinking methodologies, supported by mechanistic insights and actionable experimental protocols.

This compound: A Detailed Profile

This compound is a trifunctional amino acid derivative designed for seamless integration into standard Fmoc-based Solid Phase Peptide Synthesis (SPPS). It provides a diaminopropionic acid (Dap) backbone where the side-chain amine is acylated with a bromoacetyl group. This bromoacetyl moiety is a potent electrophile, primed for reaction with a nucleophile, most commonly the thiol side chain of a cysteine residue.

Mechanism of Action: Thioether Bond Formation

The core of this methodology is the chemoselective reaction between the bromoacetyl group and a cysteine residue. The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The sulfur atom of the cysteine thiol, particularly in its more nucleophilic thiolate form (S⁻), attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide leaving group. This forms a highly stable thioether bond, effectively cyclizing the peptide.[8][9]

This reaction is highly selective for sulfhydryl groups at a physiological to slightly alkaline pH (7-9).[10][11] At this pH, the cysteine thiol (pKa ≈ 8.5) is sufficiently deprotonated to the thiolate anion, a much stronger nucleophile, ensuring an efficient reaction. While other nucleophilic side chains exist (e.g., lysine's ε-amino group), their pKa values are higher, meaning they are predominantly protonated and less reactive under these conditions, thus ensuring high chemoselectivity.[12][13]

Caption: Mechanism of thioether cyclization via bromoacetyl chemistry.

Comparative Analysis of Bifunctional Crosslinkers

The choice of crosslinker is a critical decision in the design of a cyclic peptide, as it dictates the stability, size, and chemical nature of the resulting bridge. Below, we compare this compound to other widely used alternatives.

Haloacetyls: Bromoacetyl vs. Chloroacetyl

Both bromoacetyl and chloroacetyl groups react with thiols to form stable thioether bonds.[8][14] The primary difference lies in their reactivity. The bromoacetyl group is a more potent electrophile because bromide is a better leaving group than chloride. Consequently, bromoacetylation reactions are generally faster than chloroacetylation reactions.[15] This can be advantageous for ensuring complete reaction but may also increase the risk of side reactions if not properly controlled. Chloroacetyl groups offer a milder, sometimes more controllable, alternative.

Maleimides

Maleimide chemistry is one of the most common methods for thiol-specific bioconjugation. The maleimide group reacts with a thiol via a Michael addition, forming a thiosuccinimide adduct.

  • Kinetics and pH: The reaction is extremely rapid at neutral pH (6.5-7.5), often faster than haloacetylation.[12][13] This is because the maleimide reaction is efficient with the neutral thiol, whereas haloacetylation is significantly accelerated by the deprotonated thiolate.

  • Stability Concerns: The resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, especially at higher pH, which can lead to cleavage of the cyclic bridge.[16] It can also undergo hydrolysis of the succinimide ring or react with other free thiols (e.g., glutathione in vivo) via an exchange reaction. While hydrolysis can lead to a more stable thioether bond, the potential for instability is a significant drawback compared to the robust thioether bond formed by haloacetyls.[16]

Caption: Reaction of a maleimide with a thiol to form a thiosuccinimide.

"Click Chemistry": Azide-Alkyne Cycloaddition

"Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers an exceptionally specific and efficient method for cyclization.[7] This reaction requires the incorporation of two unnatural amino acids into the peptide: one bearing an azide side chain and another with an alkyne side chain.

  • Orthogonality: The reaction is bioorthogonal, meaning the azide and alkyne groups are inert to all other functional groups found in peptides. This eliminates the possibility of side reactions.[17]

  • Resulting Linkage: The product is a stable, rigid 1,2,3-triazole ring. This five-membered aromatic ring becomes an integral part of the peptide macrocycle and can influence its conformation and properties.

  • Causality: The choice of CuAAC is driven by the need for absolute certainty in the ligation site, especially in complex peptides with multiple potentially reactive residues. However, it necessitates the synthesis and incorporation of non-standard amino acids and the use of a copper catalyst, which may need to be removed from the final product.

Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Lactam Bridge Formation

This strategy mimics a natural peptide bond by forming a cyclic amide (a lactam). It typically involves connecting the side chain of an acidic residue (Aspartic or Glutamic acid) with that of a basic residue (Lysine, Ornithine, Diaminobutyric acid (Dab), or Dap).[8][18]

  • Causality and Control: This method requires an orthogonal protecting group strategy during SPPS to selectively deprotect the two side chains intended for cyclization while the rest of the peptide remains protected.[19][20] The cyclization is then performed using standard peptide coupling reagents (e.g., HATU, HBTU).

  • Resulting Linkage: The amide bond formed is exceptionally stable. The resulting linker length and flexibility can be precisely tuned by choosing different amino acid pairs (e.g., Asp-Lys vs. Glu-Orn).

  • Challenges: Like any amide bond formation, there is a risk of epimerization, particularly at the C-terminal residue of the activated acid.[1][3] The reaction kinetics can also be slow, often requiring optimization of coupling reagents and conditions.

Data Summary: A Head-to-Head Comparison

The following table provides a quantitative and qualitative comparison of the discussed crosslinking strategies.

FeatureBromoacetyl (via Fmoc-Dap)MaleimideAzide-Alkyne (CuAAC)Lactam Bridge
Target Residue(s) Cysteine (Thiol)Cysteine (Thiol)Azido-AA & Alkyne-AAAcidic (Asp/Glu) & Basic (Lys/Orn)
Resulting Linkage ThioetherThiosuccinimide1,2,3-TriazoleAmide (Lactam)
Bond Stability Very High (Stable to reduction)[7]Moderate (Reversible, pH sensitive)[16]Very HighVery High
Typical Reaction pH 7.0 - 9.0[11][12]6.5 - 7.5[12]4.0 - 8.0 (buffered)8.0 - 9.0 (DIEA base)
Reaction Speed Moderate to FastVery FastFast (with catalyst)Slow to Moderate
Orthogonality High (Selective for thiols)High (Selective for thiols)Excellent (Bioorthogonal)[17]Good (Requires orthogonal protecting groups)[19]
Key Advantage Stable bond, simple protocolFast reaction at neutral pHAbsolute specificityMimics natural peptide bond, tunable length
Key Disadvantage More reactive than chloroacetylLinkage stability concerns[16]Requires unnatural AAs & catalystRisk of epimerization, slower reaction[1]

Experimental Protocol: Peptide Cyclization Using this compound

This protocol describes a self-validating workflow for the synthesis and cyclization of a model peptide. The success of each step is verified by analytical techniques.

Workflow Overview

Experimental_Workflow SPPS 1. Fmoc-SPPS (Incorporate Cys(Trt) & this compound) Cleavage 2. Cleavage & Deprotection (TFA Cocktail) SPPS->Cleavage Purify_Linear 3. Purification of Linear Peptide (RP-HPLC) Cleavage->Purify_Linear Characterize_Linear Verify Mass (LC-MS) Purify_Linear->Characterize_Linear Cyclization 4. Intramolecular Cyclization (High Dilution, pH 8) Purify_Linear->Cyclization Monitor Monitor Reaction (LC-MS) Cyclization->Monitor Purify_Cyclic 5. Purification of Cyclic Peptide (RP-HPLC) Monitor->Purify_Cyclic Characterize_Cyclic Final Characterization (LC-MS, NMR) Purify_Cyclic->Characterize_Cyclic

Caption: Experimental workflow for synthesis and cyclization.

Step-by-Step Methodology

1. Solid-Phase Peptide Synthesis (SPPS)

  • Rationale: The linear peptide is assembled on a solid support (e.g., Rink Amide resin for a C-terminal amide) using standard automated or manual Fmoc-SPPS protocols.[10]

  • Procedure:

    • Swell the resin in Dimethylformamide (DMF).

    • Perform iterative cycles of Fmoc deprotection (20% piperidine in DMF) and amino acid coupling (e.g., using HBTU/HATU and DIEA as activators).

    • To incorporate Cysteine, use Fmoc-Cys(Trt)-OH. The trityl (Trt) group protects the thiol side chain during synthesis and is cleaved simultaneously with other side-chain protecting groups and resin cleavage.

    • To incorporate the bromoacetyl group, use this compound in a standard coupling cycle.[11]

    • After the final residue is coupled, perform a final Fmoc deprotection.

2. Cleavage and Global Deprotection

  • Rationale: A strong acid cocktail is used to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups simultaneously. Scavengers are included to prevent side reactions with reactive carbocations generated during deprotection.

  • Procedure:

    • Wash the peptide-resin with Dichloromethane (DCM) and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).

    • Add the cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.

3. Purification and Characterization of the Linear Precursor

  • Rationale: It is critical to purify the linear precursor before cyclization to remove truncated sequences or deletion products. This ensures that only the correct full-length peptide proceeds to the cyclization step.

  • Procedure:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/water with 0.1% TFA).

    • Purify using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Validation: Analyze the collected fractions by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify those containing the pure linear peptide with the correct molecular weight.

    • Lyophilize the pure fractions.

4. Intramolecular Cyclization

  • Rationale: The reaction is performed under high-dilution conditions (typically <1 mg/mL) to favor the intramolecular reaction over intermolecular dimerization or polymerization.[3][18] The pH is raised to deprotonate the cysteine thiol, activating it for nucleophilic attack.[11][21]

  • Procedure:

    • Dissolve the purified linear peptide in a degassed aqueous buffer, such as 0.1 M ammonium bicarbonate or phosphate buffer, at a concentration of 0.1-1.0 mg/mL. The buffer should be adjusted to pH 7.5-8.5.

    • Stir the solution gently at room temperature, open to the air or under an inert atmosphere.

    • Validation: Monitor the reaction progress by LC-MS. The cyclic product will typically have a shorter retention time on RP-HPLC than its linear precursor due to its more compact structure, but will have the same mass (as no atoms are lost). The disappearance of the starting material peak and the appearance of the product peak indicates reaction completion (typically 1-4 hours).[11]

5. Final Purification and Characterization

  • Rationale: The final cyclic product must be purified away from any remaining linear peptide or potential side products.

  • Procedure:

    • Acidify the reaction mixture with a small amount of TFA or acetic acid to quench the reaction.

    • Purify the cyclic peptide using preparative RP-HPLC.

    • Validation: Confirm the identity and purity of the final product by LC-MS and, for structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Conclusion

This compound stands out as a robust and reliable tool for peptide cyclization. Its key advantage lies in the formation of a highly stable thioether bond through a chemoselective reaction that is easily integrated into standard peptide synthesis workflows. While alternatives like maleimides offer faster kinetics at neutral pH, they come with inherent stability issues.[16] Click chemistry provides unparalleled orthogonality but requires the use of unnatural amino acids and catalysts.[17] Lactam bridges offer a biomimetic and stable linkage but can present challenges related to orthogonal protection and epimerization.[1][19]

The choice of a crosslinker is not a one-size-fits-all decision. It must be guided by the specific requirements of the target peptide, including the desired bond stability, the presence of other reactive residues, and the intended final application. For researchers seeking to create cyclic peptides with high metabolic and chemical stability, the thioether linkage formed via bromoacetyl chemistry represents a superior and field-proven strategy.

References

  • Recent advances in peptide macrocyclization strategies. Chemical Society Reviews (RSC Publishing).
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  • Cyclization of Two Antimicrobial Peptides Improves Their Activity. ACS Omega.
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  • Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate.
  • Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec.
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  • Synthesis of side‐chain to side‐chain cyclized peptide analogs on solid supports. ResearchGate.
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  • A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs. PMC - NIH.

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A Head-to-Head Comparison for Cysteine Modification: Fmoc-Dap(bromoacetyl)-OH vs. Iodoacetyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Reagent for Covalent Labeling and Inhibition

For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a cornerstone of modern chemical biology. The unique nucleophilicity of the cysteine thiol makes it an ideal target for introducing probes, creating antibody-drug conjugates (ADCs), and designing targeted covalent inhibitors. Among the arsenal of electrophilic reagents, haloacetyl derivatives are workhorses, prized for their ability to form stable, irreversible thioether bonds.

This guide provides an in-depth, data-driven comparison of two prominent classes of haloacetyl reagents: the classic iodoacetyl derivatives, such as iodoacetamide (IAM), and the specialized building block, Fmoc-Dap(bromoacetyl)-OH. While both utilize a similar reaction mechanism, their intended applications are fundamentally different. This distinction is critical for experimental success, influencing everything from reaction setup to the interpretation of results. We will dissect the causality behind experimental choices, present quantitative data, and provide field-proven protocols to empower you to select the optimal tool for your research objective.

Chapter 1: The Underpinnings of Haloacetyl Chemistry

The covalent modification of cysteine by both iodoacetyl and bromoacetyl reagents proceeds through a bimolecular nucleophilic substitution (S_N2) reaction.[1] Understanding this shared mechanism is key to appreciating the subtle yet critical differences in their performance.

The Mechanism: An S_N2 Reaction

The reaction is initiated by the deprotonated thiol group of a cysteine residue—the highly nucleophilic thiolate anion (R-S⁻). This thiolate attacks the electrophilic carbon atom adjacent to the halogen (iodine or bromine), displacing the halide and forming a stable thioether bond.[2] The efficiency of this reaction is highly pH-dependent; a slightly alkaline pH (typically 7.5-8.5) favors the deprotonation of the cysteine thiol (pKa ~8.3) to its more reactive thiolate form, thereby accelerating the rate of modification.[2][3]

G cluster_product Product Cys Cysteine Thiolate (R-S⁻) Product Stable Thioether Adduct (R-S-CH₂-CO-R') Cys->Product SN2 Attack Halo Haloacetyl Reagent (X-CH₂-CO-R') Halo->Product Halide Halide Ion (X⁻)

Caption: General S_N2 mechanism for cysteine alkylation by a haloacetyl reagent.

The Leaving Group: Iodine vs. Bromine

From a chemical standpoint, iodide is a better leaving group than bromide due to its larger size and lower electronegativity, which makes the C-I bond weaker and more polarizable than the C-Br bond. Consequently, iodoacetyl derivatives are generally more reactive than their bromoacetyl counterparts.[1] While this suggests faster reaction kinetics for iodoacetyl reagents, it also contributes to their greater propensity for off-target reactions, a critical trade-off we will explore in detail.

Chapter 2: Iodoacetyl Derivatives: The Workhorse for Proteome-Wide Alkylation

Iodoacetamide (IAM) and its analogue, iodoacetic acid (IAA), are the most common reagents used for the alkylation of cysteine residues, particularly in the field of proteomics.[4][5] Their primary function is to irreversibly cap reduced cysteines, preventing the re-formation of disulfide bonds following protein denaturation and reduction. This step is essential for achieving complete and efficient enzymatic digestion for mass spectrometry-based protein identification and quantification.[6]

Performance Profile

  • High Reactivity: Iodoacetamide reacts rapidly with cysteine thiols, with reported second-order rate constants around 36 M⁻¹ min⁻¹ at pH 7.[1] This high reactivity ensures that the alkylation step can be completed in a reasonable timeframe (typically 30-60 minutes at room temperature).[7]

  • The Selectivity Problem: The high electrophilicity of iodoacetyl derivatives is a double-edged sword. These reagents are notoriously promiscuous, leading to significant off-target modifications on other nucleophilic amino acid residues.[8] Studies have documented extensive "over-alkylation" on methionine, histidine, lysine, aspartic acid, glutamic acid, tyrosine, and the N-terminus of peptides.[9][10][11] Some researchers argue that the massive unspecific side effects of iodine-containing reagents warrant avoiding them altogether in favor of alternatives like chloroacetamide or acrylamide for sensitive proteomics experiments.[9][12] These side reactions complicate mass spectrometry data analysis by spreading the signal for a single peptide across multiple modified forms, which can severely impact quantification accuracy.[12]

Quantitative Performance of Iodoacetamide

FeaturePerformance MetricRationale & References
Primary Target Cysteine (thiol group)S_N2 alkylation of the highly nucleophilic thiolate anion.[1]
Relative Reactivity HighIodide is an excellent leaving group, promoting a rapid reaction.[1]
Optimal pH 7.5 - 8.5Balances the formation of the reactive thiolate with minimizing off-target reactions on more basic residues like lysine.
Known Off-Targets Methionine, Histidine, Lysine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminusThe high electrophilicity of the reagent leads to reactions with other nucleophilic side chains and the N-terminal amino group.[9][10]
Conjugate Stability High (Irreversible)Forms a stable thioether bond that is not reversible under biological conditions.[13][14]
Reagent Stability Light-sensitiveIodoacetamide solutions should be freshly prepared and protected from light to prevent degradation.[7]

Experimental Protocol 1: Standard Alkylation for Proteomics

This protocol describes a standard procedure for reducing and alkylating a complex protein sample prior to enzymatic digestion and mass spectrometry analysis.

G start Protein Lysate denature 1. Denature & Reduce (e.g., 8M Urea, 10mM DTT) 60 min @ 37°C start->denature alkylate 2. Alkylate (55mM Iodoacetamide) 45 min @ RT in dark denature->alkylate quench 3. Quench (Excess DTT or Cysteine) alkylate->quench digest 4. Dilute & Digest (e.g., Trypsin) Overnight @ 37°C quench->digest analyze 5. Desalt & Analyze (LC-MS/MS) digest->analyze end Peptide Data analyze->end G start Solid Support Resin deprotect1 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotect1 couple1 2. Couple Next Fmoc-AA-OH deprotect1->couple1 repeat Repeat Steps 1 & 2 for each amino acid in the sequence couple1->repeat deprotect2 3. Final N-terminal Fmoc Deprotection repeat->deprotect2 couple_dap 4. Couple This compound deprotect2->couple_dap deprotect3 5. Fmoc Deprotection couple_dap->deprotect3 couple_final 6. Couple Remaining Amino Acids deprotect3->couple_final cleave 7. Cleave & Deprotect (e.g., TFA cocktail) couple_final->cleave end Purified Reactive Peptide cleave->end

Caption: Workflow for incorporating this compound in SPPS.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).

  • Iterative Coupling: Perform standard Fmoc-SPPS cycles:

    • Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.

    • Coupling: Add the next activated Fmoc-protected amino acid in the sequence (e.g., using HBTU/DIPEA as activators) and allow the coupling reaction to proceed to completion.

  • Incorporation of the Reactive Unit: At the desired position in the sequence, use this compound in the coupling step. Standard coupling conditions are generally effective.

  • Chain Elongation: Continue with standard Fmoc-SPPS cycles to complete the peptide sequence.

  • Cleavage and Global Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.

  • Purification: Purify the crude peptide, now containing the reactive bromoacetyl group, using reverse-phase HPLC. The purified peptide is now ready for use in labeling or inhibition experiments.

Chapter 4: Head-to-Head Technical Comparison

FeatureIodoacetyl Derivatives (e.g., Iodoacetamide)This compound
Reagent Type Small molecule alkylating agentProtected amino acid building block
Primary Application Post-translational modification: Bulk alkylation of complex protein mixtures for proteomics. [4][6]De novo synthesis: Site-specific incorporation of a reactive group during peptide synthesis. [15]
Reaction Mechanism S_N2 AlkylationS_N2 Alkylation (by the bromoacetyl group)
Relative Reactivity High. Iodide is a superior leaving group. [1]Moderate-High. Bromide is a good leaving group. Reactivity is comparable to iodoacetyl. [1]
Basis of Selectivity Inherent Chemical Preference. Relies on the high nucleophilicity of cysteine thiols.Designed Specificity. Relies on the binding affinity of the parent peptide sequence for its target.
Known Off-Targets High potential for modification of Met, His, Lys, Tyr, Asp, Glu, and N-termini. [8][9][10]Similar inherent off-target potential, but mitigated by target-driven binding and high local concentration.
Key Advantage Simple, fast, and effective for complete, irreversible blocking of all accessible thiols.Enables the creation of highly specific covalent probes and inhibitors with precise control over the reactive site.
Key Limitation Poor selectivity. Can lead to extensive, undesirable off-target modifications, complicating data analysis. [12]Requires expertise in solid-phase peptide synthesis; not applicable for modifying endogenous proteins directly.
When to Use When the goal is to prevent disulfide bond formation in a complex sample for downstream analysis like mass spectrometry.When the goal is to synthesize a peptide that can covalently and selectively target a cysteine on another biomolecule.

Chapter 5: Expert Recommendations: Choosing the Right Reagent

The choice between an iodoacetyl derivative and this compound is not a matter of which is "better," but which is the correct tool for the task at hand. Your experimental goal should be the sole determinant.

  • Choose an Iodoacetyl Derivative (like Iodoacetamide) if:

    • Your objective is to prepare a complex protein lysate for shotgun proteomics.

    • You need to ensure all disulfide bonds are permanently broken and cysteines are blocked to allow for complete enzymatic digestion.

    • You are aware of the potential for off-target modifications and have strategies to manage or interpret the resulting data complexity. For highly sensitive quantitative experiments, consider less reactive alternatives like chloroacetamide. [9]

  • Choose this compound if:

    • Your objective is to design a targeted covalent inhibitor based on a peptide scaffold.

    • You need to synthesize a peptide with a single, precisely located reactive group for site-specific labeling with a dye or other molecule.

    • You are performing structure-activity relationship (SAR) studies and need to place a reactive "warhead" at different positions within a peptide sequence.

By understanding the fundamental differences in their application, reactivity, and the basis of their selectivity, researchers can confidently select the appropriate haloacetyl reagent, ensuring the integrity of their experimental design and the reliability of their results.

References

  • Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid. (n.d.). Springer Protocols.
  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. The Rockefeller University.
  • Thompson, A., et al. (n.d.). Iodoacetyl Tandem Mass Tags for Cysteine Peptide Modification, Enrichment and Quantitation. Thermo Fisher Scientific.
  • BenchChem. (2025). A Head-to-Head Comparison: Bromoacetyl Chloride vs. Iodoacetamide for Cysteine Alkylation Efficiency. BenchChem.
  • Creighton, T. E. (2017). Modification of Cysteine. Current Protocols in Protein Science.
  • Sabareesh, V. (2014). Response to "Does anyone perform S-Carboxymethylation of Cysteine for protein or peptide?". ResearchGate.
  • Bomgarden, R. D., et al. (n.d.). Iodoacetyl Tandem Mass Tags for Cysteine Peptide Modification, Enrichment and Quantitation. Thermo Fisher Scientific.
  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. ResearchGate.
  • BenchChem. (2025). Technical Support Center: 2-Bromoacetamide Applications. BenchChem.
  • BenchChem. (2025). Protocol for Bromoacetylation of Cysteine Residues in Proteins: Application Notes for Researchers. BenchChem.
  • Boja, E. S., & Fales, H. M. (2001). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. Analytical Chemistry, 73(15), 3566-3572.
  • Matrix Science. (2017). Step away from the iodoacetamide. Matrix Science Blog.
  • Wang, L. H., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics.
  • G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. G-Biosciences.
  • BenchChem. (2025). OH and Fmoc-Dap(Boc)-OH in Drug Discovery: Application Notes and Protocols. BenchChem.
  • Hekmat, O., et al. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of the American Society for Mass Spectrometry, 18(10), 1669-1677.

Sources

A Guide for Advanced Bioconjugation: The Stability Advantage of Fmoc-Dap(bromoacetyl)-OH over Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the creation of stable, well-defined bioconjugates is paramount. The covalent linkage of peptides, drugs, or probes to proteins is a cornerstone of modern therapeutics, diagnostics, and basic research. For years, the go-to chemistry for targeting cysteine residues has been the thiol-maleimide reaction, prized for its speed and selectivity.[1][2] However, the promise of a simple conjugation is often undermined by the inherent instability of the resulting bond, a critical liability for in vivo applications like antibody-drug conjugates (ADCs).[3][4]

This guide presents a deep, evidence-based comparison between traditional maleimide chemistry and the more robust haloacetyl-based approach, specifically highlighting the use of the versatile building block, Fmoc-Dap(bromoacetyl)-OH . We will explore the mechanistic differences, present comparative stability data, and provide detailed protocols to empower you to make the optimal choice for your research, prioritizing the generation of homogenous and stable bioconjugates.

The Core of the Matter: Reaction Mechanisms and the Bonds They Form

The choice between these two chemistries begins at the fundamental level of their reaction mechanisms with a cysteine thiol. This initial chemical step dictates the properties of the final conjugate.

  • Maleimide Chemistry: A Michael Addition Pathway The reaction between a maleimide and a thiol is a Michael addition.[2][5] Under optimal pH conditions (6.5-7.5), the thiolate anion acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring.[2][6][7] This process is rapid and highly chemoselective for thiols, proceeding efficiently at or near physiological pH.[2][3] The product of this reaction is a thiosuccinimide linkage.[6]

  • Bromoacetyl Chemistry: A Nucleophilic Substitution Pathway In contrast, a bromoacetyl group reacts with a thiol via a classic SN2 nucleophilic substitution.[8][9] The sulfur atom of the thiol directly attacks the carbon atom bearing the bromine, displacing the bromide ion.[8][10] This reaction forms an irreversible and highly stable thioether bond.[11][12][13] While the reaction can proceed at neutral pH, its rate is often enhanced under slightly more alkaline conditions (pH 7.5-9.0) which increase the concentration of the more nucleophilic thiolate anion.[14][15]

G cluster_0 Maleimide Chemistry (Michael Addition) cluster_1 Bromoacetyl Chemistry (Nucleophilic Substitution) M_Start Protein-SH + Maleimide M_Product Thiosuccinimide Conjugate M_Start->M_Product Michael Addition M_Mechanism pH 6.5 - 7.5 Rapid Kinetics M_Product->M_Mechanism B_Start Protein-SH + R-Bromoacetyl B_Product Stable Thioether Conjugate B_Start->B_Product SN2 Reaction B_Mechanism pH 7.5 - 9.0 Irreversible B_Product->B_Mechanism

Caption: High-level comparison of Maleimide and Bromoacetyl reaction pathways.

The Achilles' Heel of Maleimides: The Instability of the Thiosuccinimide Bond

While the formation of the thiosuccinimide bond is rapid, its stability is the primary concern for long-term applications, especially in vivo. The Michael addition reaction is reversible, a phenomenon known as a retro-Michael reaction .[3][4]

In the thiol-rich environment of the bloodstream, which contains millimolar concentrations of glutathione and abundant thiols on proteins like albumin, this reversibility is a significant liability.[3] The thiosuccinimide conjugate can revert to the original maleimide and thiol. The released maleimide-bearing payload is then free to react with other biological thiols in a process termed "thiol exchange" or "payload migration."[3][6]

This instability leads to two critical failures:

  • Loss of Efficacy: The therapeutic payload is detached from its targeting vehicle (e.g., an antibody), preventing it from reaching the intended site of action.

  • Off-Target Toxicity: The released payload can bind indiscriminately to other proteins or tissues, causing unintended toxicity.[3][16]

While strategies exist to mitigate this, such as promoting the hydrolysis of the succinimide ring post-conjugation to form a more stable ring-opened structure, this adds complexity and can result in a heterogeneous mixture of products.[4][16][17][18]

In stark contrast, the thioether bond formed via the bromoacetyl-thiol reaction is exceptionally stable and not susceptible to this reversal under physiological conditions.[6][13] This fundamental difference is the most compelling advantage of the bromoacetyl chemistry.

G cluster_0 Thiol Exchange in Bloodstream ADC Antibody-Drug Conjugate (Thiosuccinimide Linkage) Reversed Released Drug-Maleimide + Antibody-SH ADC->Reversed Retro-Michael Reaction Reversed->ADC Re-conjugation (Reversible) Albumin Serum Albumin-SH Glutathione Glutathione-SH OffTarget Off-Target Conjugate Reversed->OffTarget Payload Migration

Caption: The instability pathway of maleimide conjugates via retro-Michael reaction.

Head-to-Head Performance Comparison

The choice between these chemistries involves trade-offs in reaction conditions, specificity, and the nature of the final product.

ParameterMaleimide ChemistryThis compound ChemistrySenior Scientist's Analysis
Primary Bond Thiosuccinimide[6]Stable Thioether [11][13]The thioether bond's stability is the critical advantage, eliminating concerns of retro-Michael reactions and payload migration.
Stability Reversible ; susceptible to thiol exchange in vivo.[3][4][19]Irreversible and highly stable under physiological conditions.For any therapeutic destined for in vivo use, the stability of the bromoacetyl-derived linkage is far superior.
Reaction Kinetics Very fast at optimal pH.[5]Generally slower than maleimide reaction.[6][8]The faster kinetics of maleimides can be an advantage for in vitro labeling, but this speed comes at the cost of stability.
Optimal pH 6.5 - 7.5 [6][7]7.5 - 9.0[14][15]The differential pH reactivity allows for orthogonal conjugation strategies where both functionalities can be used sequentially on the same molecule.[15]
Side Reactions - Reacts with amines (e.g., Lysine) at pH > 7.5.[6][7]- Susceptible to hydrolysis before conjugation.[6]- Thiazine rearrangement with N-terminal Cys.[5]Can react with other nucleophiles (e.g., His, Met) at higher pH or with large excess of reagent, but generally highly thiol-selective.[20]Both chemistries require careful pH control for optimal selectivity. Maleimides lose their thiol-selectivity above pH 7.5, a range where bromoacetyl chemistry becomes more efficient.
Product Homogeneity Can be heterogeneous due to spontaneous hydrolysis of the succinimide ring, creating isomeric products.[17]Forms a single, homogenous thioether product.The defined, single-product nature of the bromoacetyl reaction simplifies downstream analysis and ensures batch-to-batch consistency.
Versatility Reagent is added to an existing molecule.Building block is incorporated site-specifically during peptide synthesis.[12][21]This compound allows for precise placement of the reactive handle anywhere in a peptide sequence, offering superior design flexibility.

Experimental Section: Protocols for Bioconjugation

The following protocols provide a framework for conjugating a cysteine-containing peptide to a carrier protein, such as Bovine Serum Albumin (BSA), using both chemistries.

Workflow Overview
Caption: General experimental workflow for thiol-mediated bioconjugation.
Protocol 1: Maleimide-Based Conjugation

This protocol describes the conjugation of a peptide functionalized with a maleimide group to a reduced carrier protein.

Materials:

  • Carrier Protein (e.g., BSA)

  • Maleimide-activated peptide

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed.[22][23]

  • TCEP (tris(2-carboxyethyl)phosphine) solution (e.g., 100 mM in water)

  • Quenching Solution: Cysteine or 2-mercaptoethanol (1 M in water)

  • Solvent for peptide: Anhydrous DMSO or DMF[23]

Procedure:

  • Protein Preparation:

    • Dissolve BSA in degassed Conjugation Buffer to a final concentration of 5-10 mg/mL.[22][23]

    • Scientist's Note: Buffers must be degassed (by vacuum or bubbling with N₂/Ar) to prevent re-oxidation of thiols to disulfides.[22][23]

  • Disulfide Reduction:

    • Add TCEP solution to the protein solution to achieve a 20-50 fold molar excess over the protein.

    • Incubate for 30-60 minutes at room temperature.

    • Scientist's Note: TCEP is a phosphine-based reducing agent that does not contain a thiol, so it does not need to be removed prior to adding the maleimide reagent, unlike DTT.[24]

  • Peptide Preparation:

    • Immediately before use, dissolve the maleimide-activated peptide in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[1][23]

    • Scientist's Note: Maleimide reagents are susceptible to hydrolysis in aqueous solutions, so stock solutions should be prepared fresh in anhydrous organic solvent.[6]

  • Conjugation Reaction:

    • Add the dissolved maleimide-peptide to the reduced protein solution. A 10-20 fold molar excess of peptide over protein is a good starting point.[1][25]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if the peptide is fluorescently labeled.[7][25]

  • Quenching (Optional but Recommended):

    • Add quenching solution to a final concentration of ~50 mM to react with any excess maleimide reagent. Incubate for 15-30 minutes.[7]

  • Purification:

    • Remove excess, unreacted peptide and quenching reagent by size-exclusion chromatography (SEC), dialysis, or spin filtration.[22][23]

Protocol 2: Bromoacetyl-Based Conjugation (via N-terminal modification)

This protocol describes the N-terminal bromoacetylation of a synthetic peptide followed by its conjugation to a reduced carrier protein. Incorporating This compound during SPPS would follow standard synthesis protocols to place the reactive group at a specific internal site.

Materials:

  • Carrier Protein (e.g., BSA)

  • Peptide with a free N-terminus

  • Bromoacetic anhydride or N-succinimidyl bromoacetate (SBA)

  • Conjugation Buffer: Sodium phosphate or sodium bicarbonate buffer, pH 8.0-8.5, degassed.

  • Other materials as listed in Protocol 1.

Procedure:

  • Peptide Bromoacetylation (Example using SBA):

    • Dissolve the purified peptide in a suitable buffer (e.g., PBS, pH 7.5).

    • Dissolve SBA in DMF or DMSO and add a 5-10 fold molar excess to the peptide solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Purify the bromoacetylated peptide using reverse-phase HPLC. Confirm modification by mass spectrometry.

    • Scientist's Note: This step creates the bromoacetyl-peptide conjugate. Using this compound in the peptide synthesizer automates the placement of this reactive handle.[12][21][26]

  • Protein Preparation and Reduction:

    • Follow steps 1 & 2 from Protocol 1, but dissolve the protein in the pH 8.0-8.5 Conjugation Buffer.

  • Conjugation Reaction:

    • Dissolve the purified bromoacetyl-peptide in the Conjugation Buffer (with minimal organic solvent if needed).

    • Add the bromoacetyl-peptide to the reduced protein solution at a 10-20 fold molar excess.

    • Incubate for 4-6 hours at room temperature or overnight at 4°C.

    • Scientist's Note: The reaction is slower than the maleimide reaction and benefits from the slightly alkaline pH to deprotonate the protein thiols, increasing their nucleophilicity.[8][14]

  • Quenching and Purification:

    • Follow steps 5 & 6 from Protocol 1. Quenching is important to cap any unreacted protein thiols.

Conclusion and Future Outlook

While maleimide chemistry offers a rapid and straightforward method for bioconjugation, its utility is severely limited by the reversible nature of the thiosuccinimide bond. For any application requiring long-term stability, particularly in the development of therapeutics like ADCs, the risk of payload migration and off-target toxicity is unacceptable.

The bromoacetyl-thiol reaction, leading to the formation of a robust and irreversible thioether bond, presents a scientifically superior alternative. The advent of versatile building blocks like This compound further enhances this chemistry, providing researchers with the tools to precisely engineer stable, homogenous, and highly defined bioconjugates. By prioritizing bond stability from the outset, scientists can accelerate the development of safer and more effective biological products.

References

  • A simple protocol: Maleimide labeling of peptide and other thiolated biomolecules. (2018). LifeTein Peptide Blog. [Link]

  • Ryan, C. P., Smith, M. E. B., & Raines, R. T. (2010). Catalysis of imido-group hydrolysis in a maleimide conjugate. PMC. [Link]

  • St. Amant, A. H., & van der Weijden, J. (2021). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society. [Link]

  • Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. [Link]

  • Zahorska, E. (2025). Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs. [Link]

  • Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. PubMed. [Link]

  • Bernardim, B. (n.d.). minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. [Link]

  • Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. [Link]

  • Fontaine, S. D., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. [Link]

  • Amino acid derivative and bromoacetyl modified peptides.
  • Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. (2024). SigutLabs. [Link]

  • Harnessing Mechanical Force: The Stability of Succinamic Acid Thioether in Maleimide–Thiol Reactions. (2026). Oreate AI Blog. [Link]

  • Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. PubMed. [Link]

  • Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate. [Link]

  • Kolodny, N., & Robey, F. A. (1990). Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. PubMed. [Link]

  • Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.
  • Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. ResearchGate. [Link]

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2018). ResearchGate. [Link]

  • Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. PubMed. [Link]

  • A Facile Procedure for One-Pot Stable Conjugation of Two Proglucagon Cysteine-Containing Peptide Analogs. (2021). PMC. [Link]

  • Boeckler, C., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. PubMed. [Link]

  • Robey, F. A. (1994). Bromoacetylated Synthetic Peptides. Springer Nature Experiments. [Link]

  • Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. PMC. [Link]

  • Inman, J. K., et al. (1991). Synthesis of N. alpha. -(tert-butoxycarbonyl)-N. epsilon. -[N-(bromoacetyl)-. beta. -alanyl]-L-lysine: Its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. Bioconjugate Chemistry. [Link]

  • 03.02 Reactivity of Thiols and Thiolates. (2019). YouTube. [Link]

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A Comparative Analysis of Cyclization Efficiency: Fmoc-Dap(bromoacetyl)-OH versus Alternative Peptide Cyclization Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Peptide Cyclization

Linear peptides, despite their high target specificity, often face significant hurdles in therapeutic development, primarily due to their susceptibility to proteolytic degradation and inherent conformational flexibility, which can lead to reduced binding affinity.[1][2][3][4] Peptide cyclization addresses these limitations by introducing conformational constraints, thereby enhancing metabolic stability, improving receptor-binding affinity, and in some cases, increasing cell permeability.[3][4][5] This guide provides a comparative analysis of several prominent on-resin cyclization strategies, with a particular focus on the robust thioether linkage formed using Fmoc-Dap(bromoacetyl)-OH, and contrasts its performance with lactam bridge formation, "click" chemistry, and thiol-ene reactions.

Thioether Cyclization via this compound: A Robust and Selective Strategy

The formation of a thioether bond between the side chains of two amino acids is a widely employed strategy for peptide cyclization. This linkage is particularly attractive due to its stability under a wide range of chemical and biological conditions, effectively mimicking a disulfide bond without its susceptibility to reduction.[6] A highly efficient method to achieve this involves the intramolecular reaction between a cysteine residue's nucleophilic thiol group and an electrophilic bromoacetyl moiety.[7][8]

The building block, this compound (N-α-Fmoc-N-β-bromoacetyl-L-diaminopropionic acid), is expertly designed for this purpose. It allows for the seamless incorporation of the bromoacetyl group into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). The bromoacetyl group serves as a stable, yet reactive, electrophilic handle that specifically targets the sulfhydryl group of a cysteine residue introduced elsewhere in the peptide sequence.[8]

Mechanism of Action

The cyclization is a straightforward nucleophilic substitution reaction. The deprotected cysteine thiol acts as the nucleophile, attacking the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable thioether linkage. This reaction is typically performed on-resin under mild basic conditions, which facilitates the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion. The "pseudo-dilution" effect of the solid support favors this intramolecular reaction over intermolecular oligomerization.[9]

Experimental Workflow: On-Resin Thioether Cyclization

The following diagram and protocol outline the typical workflow for synthesizing a cyclic peptide using this compound and a cysteine residue.

G cluster_SPPS 1. Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization 2. On-Resin Cyclization cluster_Cleavage 3. Cleavage & Purification A Start with Resin B Couple Fmoc-Cys(Trt)-OH A->B C Couple Subsequent Amino Acids B->C D Couple this compound C->D E N-terminal Fmoc Deprotection D->E F Side-Chain Deprotection of Cys(Trt) E->F Peptide-Resin G Intramolecular Cyclization (Base-catalyzed) F->G H Cleavage from Resin & Global Deprotection G->H Cyclized Peptide-Resin I Purification (RP-HPLC) H->I J Lyophilization I->J G cluster_thioether A) Bromoacetyl-Cysteine Thioether Formation cluster_lactam B) Lactam Bridge Formation cluster_click C) Click Chemistry (CuAAC) cluster_thiolene D) Thiol-ene Reaction A Peptide(-Dap(Bromoacetyl)) + Peptide(-Cys-SH) -> Peptide(-Dap-S-Cys-)Peptide + HBr B Peptide(-Glu-COOH) + Peptide(-Lys-NH2) -> Peptide(-Glu-CO-NH-Lys-)Peptide + H2O C Peptide(-Alkyne) + Peptide(-Azide) --[Cu(I)]--> Peptide(-Triazole-)Peptide D Peptide(-Cys-SH) + Peptide(-Alkene) --[Radical Initiator]--> Peptide(-Cys-S-Alkane-)Peptide

Sources

The Strategic Advantage of Electrophilic Precision: A Comparative Guide to Fmoc-Dap(bromoacetyl)-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of peptide-based drug discovery, the ability to create stable, precisely-defined conjugates is paramount. The introduction of non-canonical amino acids equipped with reactive handles has become a cornerstone of this endeavor, enabling the development of everything from cyclic peptides with enhanced stability to potent antibody-drug conjugates (ADCs). Among the arsenal of tools available to the medicinal chemist, Fmoc-Dap(bromoacetyl)-OH , a derivative of 2,3-diaminopropionic acid, offers a powerful method for introducing a highly specific and reactive electrophilic site for covalent modification.

This guide provides a comprehensive comparison of this compound with two other widely used bioconjugation strategies: maleimide-based thiol modification and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." Through an objective analysis of their respective strengths and weaknesses, supported by experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to select the optimal strategy for their specific application.

The Bromoacetyl Chemistry: A Classic Approach with Modern Relevance

The bromoacetyl group is a potent electrophile that readily and selectively reacts with soft nucleophiles, most notably the thiol group of cysteine residues, to form a stable thioether bond.[1] The incorporation of this compound into a peptide sequence during solid-phase peptide synthesis (SPPS) provides a precise and predictable site for subsequent conjugation or cyclization.

The primary advantage of the bromoacetyl group lies in the robustness of the resulting thioether linkage. Unlike the adducts formed from maleimide-thiol reactions, which can be susceptible to a retro-Michael reaction leading to conjugate degradation, the thioether bond formed by the bromoacetyl group is significantly more stable under physiological conditions.[2][3][4][5] This enhanced stability is a critical factor for therapeutics intended for in vivo applications, where long-term integrity of the drug conjugate is essential.

Head-to-Head Comparison: Bromoacetyl vs. Maleimide vs. Click Chemistry

The choice of a bioconjugation strategy is a balancing act between reaction kinetics, specificity, stability of the final product, and the overall complexity of the workflow. The following table provides a comparative overview of these key performance indicators for the three major technologies.

FeatureThis compoundMaleimide ChemistryClick Chemistry (CuAAC)
Specificity High for thiols (cysteine). Can react with other nucleophiles at higher pH.Very high for thiols at pH 6.5-7.5.[1]Extremely high (bioorthogonal).[6]
Reaction Kinetics Moderate to fast, pH-dependent.[7]Very fast at physiological pH.[1]Fast, but requires a copper(I) catalyst.[8]
Bond Stability Very high (stable thioether bond).Moderate (susceptible to retro-Michael reaction and thiol exchange).[2][3][4][5]Very high (stable triazole ring).
Workflow Complexity Requires incorporation of a non-canonical amino acid during SPPS.Can be performed on native cysteines or introduced via a linker.Requires incorporation of an azide or alkyne-containing amino acid and a subsequent catalyzed reaction.[8]
Potential Drawbacks Potential for side reactions with other nucleophiles if pH is not controlled.Instability of the conjugate can lead to premature drug release.[2][3][4][5]Potential for cellular toxicity from the copper catalyst (though ligands can mitigate this).[6]

Experimental Validation: A Case Study in Peptide Conjugation

To illustrate the practical application of this compound, we present a generalized workflow for the synthesis and conjugation of a model peptide. This protocol is designed to be a self-validating system, with clear checkpoints for monitoring the success of each step.

Workflow for Site-Specific Peptide Conjugation using this compound

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Purification & Characterization cluster_2 Conjugation SPPS_Start Start with Resin Incorporate_AA Incorporate Standard Fmoc-Amino Acids SPPS_Start->Incorporate_AA Incorporate_Dap Incorporate this compound Incorporate_AA->Incorporate_Dap Cleavage Cleave Peptide from Resin Incorporate_Dap->Cleavage Purification Purify Peptide by RP-HPLC Cleavage->Purification Characterization Characterize by Mass Spectrometry Purification->Characterization Conjugation_Reaction React with Thiol-Containing Molecule Characterization->Conjugation_Reaction Final_Purification Purify Conjugate by RP-HPLC Conjugation_Reaction->Final_Purification Final_Characterization Characterize Final Conjugate Final_Purification->Final_Characterization

Sources

A Senior Application Scientist's Guide to the Reactivity of Fmoc-Dap(bromoacetyl)-OH with Diverse Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide chemistry and the development of sophisticated bioconjugates, the strategic introduction of reactive handles into peptide sequences is of paramount importance. Nα-Fmoc-Nβ-bromoacetyl-L-diaminopropionic acid (Fmoc-Dap(bromoacetyl)-OH) has emerged as a valuable building block for this purpose. Its bromoacetyl group provides a potent electrophilic site for covalent modification, enabling the construction of complex peptide architectures, antibody-drug conjugates (ADCs), and various research probes.

This guide provides an in-depth, objective comparison of the reactivity of this compound with a range of biologically relevant nucleophiles. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of these reactions, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

The Bromoacetyl Group: A Versatile Electrophile for Bioconjugation

The reactivity of this compound is centered on the bromoacetyl moiety. This α-haloacetyl group is an excellent electrophile due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom. This electronic arrangement renders the α-carbon highly susceptible to nucleophilic attack via a bimolecular nucleophilic substitution (SN2) mechanism. The general reactivity trend for α-haloketones follows the order of the leaving group ability of the halide: α-iodo > α-bromo > α-chloro.

The choice of nucleophile and, critically, the reaction conditions, dictate the rate and selectivity of the conjugation. In the context of peptide and protein modification, the most common nucleophiles are the thiol group of cysteine, the ε-amino group of lysine, the imidazole ring of histidine, and the thioether of methionine.

Comparative Reactivity: A Quantitative and Qualitative Analysis

The reaction of the bromoacetyl group with nucleophiles is profoundly influenced by pH. The nucleophilicity of the target functional group is dependent on its protonation state; generally, the deprotonated form is the more potent nucleophile. This principle allows for a degree of selectivity to be achieved by carefully controlling the reaction pH.

The Preeminent Reactivity with Thiols (Cysteine)

The thiol side chain of cysteine is the most reactive nucleophile towards bromoacetyl groups under physiological and slightly basic conditions. The pKa of the cysteine thiol is approximately 8.3-8.6, and as the pH approaches and surpasses this value, the concentration of the highly nucleophilic thiolate anion (S⁻) increases, leading to a significant acceleration in the reaction rate.

For selective labeling of cysteine residues, a pH range of 7.0-8.5 is often employed. At a pH of 7.5, the bromoacetyl group exhibits high selectivity for thiols over other nucleophilic side chains. Studies have shown that the reaction with thiols can be orders of magnitude faster than with amines at neutral pH.[1]

Mechanism of Thiol Alkylation:

The reaction proceeds via a classic SN2 mechanism where the thiolate anion directly attacks the α-carbon of the bromoacetyl group, displacing the bromide ion and forming a stable thioether bond.

SN2 mechanism of thiol alkylation by a bromoacetyl group.

Reactivity with Primary Amines (Lysine)

The ε-amino group of lysine is also a nucleophile, but it is significantly less reactive towards bromoacetyl groups compared to thiols, especially at neutral pH. The pKa of the lysine side-chain amine is around 10.5. Therefore, at neutral pH, it is predominantly in its protonated, non-nucleophilic ammonium form (R-NH₃⁺).

To achieve a reasonable reaction rate with lysine, the pH must be raised to 8.5 or higher to increase the concentration of the deprotonated, nucleophilic amine (R-NH₂). However, at this higher pH, the risk of side reactions, including hydrolysis of the bromoacetyl group and reactions with other nucleophiles, increases. The reaction of bromoacetyl groups with amines is generally much slower than with thiols.[1]

Potential Side Reactions with Other Nucleophilic Residues

While cysteine and lysine are the primary targets for modification with this compound, other amino acid side chains can also react, particularly under forcing conditions or at specific pH values.

  • Histidine: The imidazole side chain of histidine has a pKa of approximately 6.0. The unprotonated form is nucleophilic and can react with bromoacetyl groups. This side reaction becomes more significant at pH values above 6.[2]

  • Methionine: The thioether side chain of methionine is a weak nucleophile but can be alkylated by bromoacetyl groups, especially under acidic conditions or with prolonged reaction times.[3]

Quantitative Reactivity Data

Nucleophile (Amino Acid)Optimal pH RangeRelative Reactivity (at pH 7.5)Key Considerations
Thiol (Cysteine) 7.0 - 8.5++++ (Fastest)Highly selective for thiols in this pH range. Rate increases with pH.[1]
Amine (Lysine) > 8.5+ (Slow)Requires basic pH for deprotonation. Significantly slower than thiol reaction.
Imidazole (Histidine) > 6.0++ (Moderate)Potential for side reactions, especially as pH increases above 6.[2]
Thioether (Methionine) Acidic+ (Slow)Generally a slow reaction, but can occur with extended reaction times.[3]

Note: The relative reactivity is a qualitative assessment. "++++" indicates the most rapid reaction under the specified conditions.

Experimental Protocol: Selective Conjugation to a Cysteine-Containing Peptide

This protocol describes a general method for the selective conjugation of a peptide containing this compound to a cysteine residue in a target peptide.

Materials
  • Peptide containing this compound (Peptide-BrAc)

  • Cysteine-containing peptide (Peptide-SH)

  • Conjugation Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5

  • Degassing equipment (e.g., nitrogen or argon line)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Workflow Diagram

Conjugation_Workflow A Dissolve Peptide-BrAc and Peptide-SH in Degassed Buffer B Mix Peptides at Desired Molar Ratio (e.g., 1.2:1 Peptide-BrAc:Peptide-SH) A->B C Incubate at Room Temperature (e.g., 2-4 hours) B->C D Monitor Reaction Progress by RP-HPLC and Mass Spectrometry C->D D->C Continue incubation if incomplete E Quench Reaction (Optional, e.g., with excess 2-mercaptoethanol) D->E If reaction is complete F Purify Conjugate by RP-HPLC E->F G Characterize Final Product (Mass Spectrometry, etc.) F->G

General workflow for peptide conjugation.

Step-by-Step Methodology
  • Peptide Preparation: Synthesize and purify the peptide containing this compound and the cysteine-containing target peptide using standard solid-phase peptide synthesis (SPPS) and purification protocols. Confirm the identity and purity of both peptides by mass spectrometry and RP-HPLC.

  • Buffer Preparation and Degassing: Prepare the conjugation buffer and thoroughly degas it by bubbling with nitrogen or argon for at least 30 minutes to prevent oxidation of the cysteine thiol.

  • Reaction Setup:

    • Dissolve the cysteine-containing peptide (Peptide-SH) in the degassed conjugation buffer to a final concentration of, for example, 1 mg/mL.

    • Dissolve the bromoacetylated peptide (Peptide-BrAc) in a minimal amount of a compatible organic solvent (e.g., DMF or DMSO) if necessary, and then add it to the solution of Peptide-SH. A slight molar excess (e.g., 1.2 to 1.5 equivalents) of the bromoacetylated peptide is often used to drive the reaction to completion.

  • Reaction Incubation: Gently mix the reaction solution and incubate at room temperature. The reaction time can vary from 1 to 4 hours, depending on the specific peptides.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry. The formation of the conjugate will be observed as a new peak with a higher molecular weight.

  • Quenching (Optional): Once the reaction is complete, any remaining unreacted bromoacetyl groups can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol or L-cysteine, in excess.

  • Purification: Purify the resulting peptide conjugate from unreacted starting materials and byproducts using preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.

Troubleshooting and Field-Proven Insights

  • Low Conjugation Yield:

    • Cause: Inefficient reaction due to low pH, oxidized cysteine, or hydrolysis of the bromoacetyl group.

    • Solution: Ensure the pH of the reaction buffer is accurately adjusted to the optimal range (7.0-8.0 for thiol-selective reactions). Use freshly prepared and degassed buffers to prevent cysteine oxidation. Minimize the time the bromoacetylated peptide is in aqueous solution before the reaction.

  • Side Product Formation:

    • Cause: Reaction with other nucleophilic side chains (e.g., lysine, histidine) or hydrolysis of the bromoacetyl group.

    • Solution: For thiol-selective reactions, maintain the pH below 8.0 to minimize the reactivity of lysine. If modification of other residues is a concern, consider performing the reaction at a slightly lower pH (e.g., 7.0-7.2) to enhance selectivity for the more nucleophilic thiol.

  • Instability of this compound:

    • Cause: The bromoacetyl group can be susceptible to hydrolysis, especially at higher pH.

    • Solution: Prepare solutions of this compound and bromoacetylated peptides fresh and use them promptly. Store the solid reagent and peptides under dry, inert conditions.

Conclusion

This compound is a powerful tool for the site-specific modification of peptides. Its high reactivity and selectivity for thiols, particularly under controlled pH conditions, make it an excellent choice for the construction of well-defined bioconjugates. By understanding the underlying reaction mechanisms, carefully controlling reaction parameters, and employing robust analytical techniques for monitoring and characterization, researchers can confidently utilize this versatile building block to advance their research and development efforts.

References

  • Inman, J. K., Highet, P. F., Kolodny, N., & Robey, F. A. (1991). Synthesis of Nα-(tert-butoxycarbonyl)-Nε-[N-(bromoacetyl)-β-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position.
  • Fast Cysteine Bioconjugation Chemistry.
  • BenchChem. (2025). Navigating Bromoacetic Acid-d3 Reactions: A Technical Support Guide for Researchers.
  • Boeckler, C., Frisch, B., & Schuber, F. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
  • Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates and cyclic peptides. Analytical Biochemistry, 177(2), 373-377.
  • Chalker, J. M., Bernardes, G. J., Lin, Y. A., & Davis, B. G. (2009). Chemical modification of proteins at cysteine: opportunities in chemistry and biology. Chemistry–An Asian Journal, 4(5), 630-640.
  • Creative Biolabs.
  • BenchChem. (2025). Application Notes and Protocols: Bromoacetyl Group in Peptide Synthesis.
  • Kolodny, N., & Robey, F. A. (1990). Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. Analytical Biochemistry, 187(1), 136-140.
  • Glick, D. M., Goren, H. J., & Barnard, E. A. (1967). Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease. The Biochemical Journal, 102(1), 7C–10C.
  • Wiberg, K. B., & Rush, D. J. (2001). Solvent effects on the thioamide rotational barrier: an experimental and theoretical study. Journal of the American Chemical Society, 123(9), 2038–2046.
  • Singh, R., Lam, M. T., & Gellman, S. H. (2012). A copper-methionine interaction controls the pH-dependent activation of peptidylglycine monooxygenase. Proceedings of the National Academy of Sciences, 109(28), 11158-11163.
  • Levy, M., & Ortega-Guzman, K. (2024). Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions. The Journal of Physical Chemistry B.
  • Gates, K. S. (2009). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone.
  • Stumpp, M., & Holmdahl, R. (2003). A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules.
  • Daugherty, D. L., & Gellman, S. H. (1998). Reactions of cysteines substituted in the amphipathic N-terminal tail of a bacterial potassium channel with hydrophilic and hydrophobic maleimides. The Journal of Biological Chemistry, 273(46), 30511-30519.
  • Jasperse, C. (n.d.). Reactions of Amines. Chemistry 360.
  • Glick, D. M., Goren, H. J., & Barnard, E. A. (1967). Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease. Biochemical Journal, 102(1), 7C–10C.

Sources

A Senior Application Scientist's Guide to Fmoc-Dap(haloacetyl)-OH Derivatives: A Comparative Analysis of Bromoacetyl vs. Chloroacetyl for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the site-specific modification of peptides and proteins is a cornerstone of modern chemical biology and therapeutics. The introduction of non-canonical amino acids equipped with reactive handles has become a critical strategy for creating antibody-drug conjugates (ADCs), labeled probes, and structurally constrained peptides. Among these valuable tools, Fmoc-protected 2,3-diaminopropionic acid (Dap) derivatives bearing a haloacetyl group—specifically Fmoc-Dap(bromoacetyl)-OH and Fmoc-Dap(chloroacetyl)-OH—offer a direct route to installing a potent electrophile for covalent bond formation.

This guide provides an in-depth, objective comparison of these two reagents. We will dissect their chemical reactivity, explore the practical implications for experimental design, and provide validated protocols to empower researchers to select the optimal building block for their specific application.

The Underlying Chemistry: A Tale of Two Halogens

Both this compound and Fmoc-Dap(chloroacetyl)-OH are designed to be seamlessly integrated into standard Fmoc-based solid-phase peptide synthesis (SPPS).[1] The core utility of these reagents lies in the haloacetyl moiety attached to the β-amino group of the Dap side chain. This functional group is an electrophilic alkylating agent, primed to react with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism.[2]

The primary target for this reaction in bioconjugation is the sulfhydryl (thiol) group of a cysteine residue, which, upon deprotonation to the more nucleophilic thiolate anion at physiological or slightly alkaline pH, attacks the electrophilic α-carbon of the haloacetyl group.[3] This reaction displaces the halide ion (Br⁻ or Cl⁻) and forms a highly stable thioether bond, effectively and irreversibly linking the peptide to its target.[4]

The critical difference between the two reagents lies in the nature of the halogen, which functions as the leaving group. Bromine is a better leaving group than chlorine due to its larger atomic radius, greater polarizability, and the lower bond strength of the C-Br bond compared to the C-Cl bond. This fundamental chemical principle dictates the reactivity profile of each reagent.[4]

  • This compound : Possesses a more reactive electrophilic center. The bromoacetyl group reacts more rapidly with nucleophiles. This can be advantageous for achieving complete conjugation in shorter timeframes. However, this heightened reactivity can also lead to a greater propensity for off-target modifications with other nucleophilic amino acid side chains, such as the imidazole ring of histidine or the ε-amino group of lysine, particularly at pH values above 8.[3][5]

  • Fmoc-Dap(chloroacetyl)-OH : Features a less reactive electrophilic center. The chloroacetyl group requires longer reaction times or slightly more alkaline conditions to achieve the same degree of conversion as its bromoacetyl counterpart. This attenuated reactivity translates to enhanced chemoselectivity, making it the preferred choice when modifying complex proteins or peptides where minimizing side reactions is paramount.[6][7]

Quantitative and Physicochemical Comparison

The selection of a reagent often involves a trade-off between reaction kinetics and specificity. The following table summarizes the key properties to guide this decision-making process.

PropertyThis compoundFmoc-Dap(chloroacetyl)-OHRationale & Justification
Molecular Formula C₂₀H₁₉BrN₂O₅C₂₀H₁₉ClN₂O₅The only elemental difference is the halogen atom.
Molecular Weight 447.28 g/mol [8]402.82 g/mol Bromine is heavier than chlorine, resulting in a higher molecular weight.
Reactivity HighModerateGoverned by the leaving group ability (Br⁻ > Cl⁻). Bromoacetyl groups react faster.[7]
Specificity for Thiols GoodExcellentThe lower reactivity of the chloroacetyl group reduces the likelihood of off-target reactions.[6]
Typical Reaction pH 7.5 - 8.58.0 - 9.0Higher pH is needed to deprotonate the thiol to the reactive thiolate. The less reactive chloroacetyl may require a higher pH to drive the reaction.[3][5]
Potential for Side Reactions ModerateLowIncreased reactivity of the bromoacetyl group can lead to modification of histidine or lysine residues.[3]
Stability in SPPS StableStableBoth groups are stable to the standard conditions of Fmoc-SPPS, including piperidine treatment and TFA cleavage.[9]

Experimental Workflows and Protocols

Successful application of these reagents requires meticulous execution of both the peptide synthesis and the subsequent conjugation reaction. The following protocols provide a validated framework.

Protocol 1: Incorporation of Fmoc-Dap(haloacetyl)-OH via Fmoc-SPPS

This protocol outlines the manual incorporation of the haloacetylated Dap residue into a growing peptide chain on a solid support.

Workflow Diagram: Fmoc-SPPS Cycle for Incorporation

Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Couple Fmoc-Dap(haloacetyl)-OH (HCTU/DIPEA in DMF) Washing1->Coupling Add activated amino acid Washing2 DMF/DCM Wash Coupling->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle

Caption: Standard Fmoc-SPPS cycle for amino acid incorporation.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[10]

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain, and repeat the treatment with fresh solution for 15-20 minutes to ensure complete removal of the N-terminal Fmoc group.[1]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and its byproducts.

  • Amino Acid Activation: In a separate vessel, pre-activate this compound or Fmoc-Dap(chloroacetyl)-OH (3 equivalents relative to resin loading) with a coupling reagent such as HCTU (2.9 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow activation to proceed for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step should be repeated.

  • Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

  • Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin using a standard cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v) for 2-4 hours. The haloacetyl group is stable to these conditions.[9]

Protocol 2: Thiol-Alkylation (Bioconjugation)

This protocol describes the reaction of the haloacetylated peptide with a cysteine-containing molecule. This can be performed with the peptide still attached to the resin (on-resin) or after cleavage and purification (in-solution).

Reaction Diagram: Thiol-Alkylation Chemistry

cluster_reactants Reactants cluster_products Products Peptide Peptide-Dap-CH₂-C(=O)-X Conjugate Peptide-Dap-CH₂-C(=O)-S-R Peptide->Conjugate Nucleophilic Attack (pH > 7.5) HX H-X Peptide->HX Thiol R-SH Thiol->Conjugate X X = Br or Cl

Caption: SN2 reaction between a haloacetyl peptide and a thiol.

Step-by-Step Procedure (In-Solution):

  • Peptide Preparation: Dissolve the purified, lyophilized haloacetyl-peptide in a suitable buffer. A common choice is 100 mM sodium phosphate or sodium bicarbonate buffer. Degas the buffer thoroughly to prevent oxidation of the thiol.

  • Target Preparation: Dissolve the cysteine-containing target molecule (e.g., another peptide, a protein, or a small molecule) in the same degassed buffer.

  • Reaction Setup:

    • Combine the haloacetyl-peptide (typically 1.1-1.5 equivalents) with the thiol-containing molecule.

    • Adjust the pH of the reaction mixture.

      • For bromoacetylated peptides: Adjust to pH 7.5-8.5.

      • For chloroacetylated peptides: Adjust to pH 8.0-9.0.

  • Incubation:

    • Incubate the reaction at room temperature. Protect iodo- and bromoacetyl reactions from light to prevent the formation of free halogen, which can cause side reactions.[3]

    • For bromoacetylated peptides: Reaction times are typically 1-4 hours.

    • For chloroacetylated peptides: Reaction times are longer, typically 4-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via RP-HPLC or LC-MS to observe the consumption of starting materials and the formation of the desired product.

  • Quenching: Once the reaction is complete, quench any remaining haloacetyl groups by adding a small molecule thiol scavenger, such as β-mercaptoethanol or L-cysteine, and incubating for an additional 30 minutes.

  • Purification: Purify the final conjugate using RP-HPLC to remove unreacted starting materials, scavenger, and any side products.

Strategic Selection: Making the Right Choice

The decision between this compound and its chloroacetyl analog is not arbitrary; it is a strategic choice based on the experimental context.

  • Choose this compound when:

    • Speed is critical: The higher reactivity allows for faster conjugation, which can be crucial for time-sensitive experiments or high-throughput applications.

    • The target is simple and robust: If the target molecule contains a single, highly accessible cysteine and lacks other highly reactive nucleophiles, the risk of side reactions is diminished.

    • Intramolecular reactions are desired: For peptide cyclization via linkage to a cysteine residue, the faster kinetics of the bromoacetyl group can be highly advantageous.[11]

  • Choose Fmoc-Dap(chloroacetyl)-OH when:

    • Specificity is paramount: This is the most important reason to select the chloroacetyl derivative. When working with complex proteins that have multiple potential nucleophilic sites (histidine, lysine), the lower reactivity significantly reduces the risk of off-target modifications.[6]

    • The target molecule is sensitive: For delicate proteins or peptides that may be compromised by the side reactions possible with the more aggressive bromoacetylating agent.

    • Working in a complex biological milieu: If conjugation is attempted in a lysate or other complex mixture, the higher selectivity of the chloroacetyl group is a distinct advantage.

Conclusion

Both this compound and Fmoc-Dap(chloroacetyl)-OH are powerful and effective tools for introducing a thiol-reactive handle into synthetic peptides. They are stable to standard SPPS conditions and enable the formation of robust, irreversible thioether linkages. The choice between them is a classic balancing act of reactivity versus selectivity. The bromoacetyl derivative offers the advantage of speed, while the chloroacetyl derivative provides a superior profile of precision and specificity. By understanding the fundamental chemical differences and carefully considering the nature of the target molecule and the experimental goals, researchers can confidently select the appropriate reagent to advance their work in drug discovery, diagnostics, and fundamental biological science.

References

  • P. M. S. D. Cal, et al. (2014). Haloacetyl-Based Protection of the Amino Function: Cleavage with 2-Aminothiophenol. PubMed. Available at: [Link]

  • H. P. Gunawardena, et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. PubMed. Available at: [Link]

  • D. E. Epps, et al. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. Google Patents.
  • A. F. Morel, et al. (2015). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Fmoc-Dap(bromoacetyl)-OH for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher engaged in peptide synthesis and drug development, the proper handling and disposal of specialized reagents like N-α-Fmoc-N-β-bromoacetyl-L-2,3-diaminopropionic acid, or Fmoc-Dap(bromoacetyl)-OH, is a matter of paramount importance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Before proceeding with any disposal protocol, a thorough understanding of the compound's chemical nature is essential. This compound is a trifunctional molecule, and its hazards are a composite of its constituent parts: the Fmoc protecting group, the diaminopropionic acid backbone, and the reactive bromoacetyl group.

The primary concern for disposal stems from the bromoacetyl group . This functional group is a potent electrophile and lachrymator, and related compounds like bromoacetic acid are known to be toxic, corrosive, and hazardous to the environment[1]. The presence of bromine classifies this compound as a halogenated organic compound , which necessitates a specific waste disposal stream[2][3].

The Fmoc (9-fluorenylmethyloxycarbonyl) group is a standard amine protecting group in peptide synthesis. It is notably stable under acidic conditions but is readily cleaved by bases, such as piperidine[4][5][6]. While the Fmoc group itself is not the primary hazard, its cleavage products and the reagents used for its removal must be considered in the overall waste management strategy.

Key Chemical and Hazard Data
PropertyValue / ClassificationSource(s)
Chemical Name N-α-Fmoc-N-β-bromoacetyl-L-2,3-diaminopropionic acid[7][8]
Molecular Formula C₂₀H₁₉BrN₂O₅[7][8][9]
Molecular Weight ~447.28 g/mol [7][9]
Appearance White to off-white powder[8]
Primary Hazard Class Halogenated Organic Compound[2][3]
Key Hazards Likely toxic, corrosive, and an environmental hazard due to the bromoacetyl moiety.[1]
Incompatible Materials Strong bases (e.g., sodium hydroxide), oxidizing agents, and some metals.[1]
Storage Conditions 0 - 8 °C[8]

Immediate Safety and Handling Precautions

Prior to handling this compound for any purpose, including disposal, the following personal protective equipment (PPE) and handling protocols are mandatory. The causality is clear: minimizing exposure pathways is the most effective way to prevent chemical-related incidents.

  • Engineering Controls : All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[2].

  • Eye Protection : Chemical splash goggles are required. For operations with a higher risk of splashing, the use of a face shield in addition to goggles is strongly recommended[10].

  • Hand Protection : Chemical-resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the compound[2][11].

  • Body Protection : A lab coat must be worn and kept fully buttoned.

  • Spill Management : A spill kit containing absorbent materials suitable for organic compounds should be readily accessible. In the event of a spill, contain the leak and absorb the material with an inert absorbent. The contaminated absorbent must then be treated as hazardous waste[10][12][13].

Step-by-Step Disposal Protocol for this compound

The guiding principle for the disposal of this compound is its classification as a halogenated organic waste. Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain[1][2].

Experimental Protocol: Waste Segregation and Collection
  • Designate a Waste Container : Obtain a dedicated hazardous waste container that is compatible with halogenated organic compounds. This container must be in good condition, have a tightly sealing screw cap, and be properly labeled before the first drop of waste is added[14][15].

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste"[3][12][16]. List all constituents of the waste stream, including this compound and any solvents used, with their approximate concentrations or volumes[3]. Do not use chemical formulas or abbreviations[14].

  • Waste Collection :

    • Solid Waste : Carefully transfer any residual solid this compound into the designated halogenated organic waste container.

    • Contaminated Materials : Any materials contaminated with this compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, must also be placed in this container.

    • Solutions : Solutions containing this compound should be added to the liquid halogenated organic waste container. Note that if a non-halogenated solvent is mixed with a halogenated compound, the entire mixture must be treated as halogenated waste[14].

  • Segregation : Store the halogenated waste container separately from other waste streams, particularly from acidic or alkaline waste[12][15]. This is crucial to prevent any unintended reactions within the waste containers.

  • Storage : The waste container must be kept closed at all times except when adding waste[14][15]. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be under the direct control of the laboratory personnel[15][16].

  • Final Disposal : Once the container is nearly full (a small headspace should be left to accommodate expansion), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service[1][10][13]. These services will ensure the waste is transported and disposed of in compliance with all relevant regulations, typically through high-temperature incineration[3][16].

Disposal of Associated Waste Streams

Often, the disposal of this compound is part of a larger waste stream from peptide synthesis. It is critical to manage these associated wastes correctly.

  • Fmoc-Deprotection Solutions : Solutions containing piperidine in DMF, used for Fmoc removal, should be collected as a separate non-halogenated organic waste stream, unless they are mixed with halogenated solvents. These solutions contain the dibenzofulvene-piperidine adduct[6].

  • Acidic Cleavage Solutions : If the peptide synthesis involves cleavage from the resin using acids like trifluoroacetic acid (TFA), this acidic waste stream must be collected separately in an acid-resistant container. Do not mix acidic waste with other organic waste streams[15].

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving this compound.

DisposalWorkflow cluster_0 Waste Generation Point cluster_1 Initial Assessment cluster_2 Segregation & Collection cluster_3 Final Disposal Waste Waste Containing This compound IsHalogenated Is the waste halogenated? Waste->IsHalogenated AqueousAcidWaste Collect in 'Aqueous Acid Waste' Container Waste->AqueousAcidWaste Is it an acidic solution (e.g., TFA)? SolidWaste Collect in 'Solid Halogenated Waste' Container Waste->SolidWaste Is it solid waste (e.g., contaminated gloves)? HalogenatedWaste Collect in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in 'Non-Halogenated Organic Waste' Container IsHalogenated->NonHalogenatedWaste No (e.g., piperidine/DMF) EHS_Pickup Arrange for EHS/ Licensed Vendor Pickup HalogenatedWaste->EHS_Pickup NonHalogenatedWaste->EHS_Pickup AqueousAcidWaste->EHS_Pickup SolidWaste->EHS_Pickup

Caption: Decision workflow for the segregation of this compound waste.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. The principles outlined here are not merely suggestions but are rooted in the best practices of chemical hygiene and hazardous waste management.

References

  • AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. In Methods in Molecular Biology. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-Dap(bromoacetyl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Immediate Safety Briefing

Fmoc-Dap(bromoacetyl)-OH is a specialized amino acid derivative that requires stringent safety protocols due to the high reactivity of its bromoacetyl group. This functional group classifies the compound as a potent alkylating agent, which can covalently modify biological macromolecules like DNA and proteins, posing significant health risks. This guide provides an essential framework for researchers, scientists, and drug development professionals to establish safe handling, storage, and disposal procedures. Adherence to these protocols is mandatory to mitigate risks of chemical burns, respiratory irritation, and potential long-term health effects. All operations must be conducted within a certified chemical fume hood by trained personnel.

Hazard Analysis: Understanding the Reactivity of this compound

The primary hazard associated with this compound stems from the bromoacetyl moiety. This group is a powerful electrophile, making the entire molecule a reactive alkylating agent.

  • Mechanism of Hazard: The carbon atom bonded to the bromine is highly susceptible to nucleophilic attack by amino, thiol, and hydroxyl groups found in biological molecules. This can lead to irreversible covalent modification, disrupting cellular function.

  • Health Effects:

    • Acute: Contact can cause severe irritation and chemical burns to the skin and eyes.[1][2] Inhalation of the dust can lead to severe irritation of the nose, throat, and respiratory tract, potentially causing pulmonary edema in cases of high exposure.[1]

    • Chronic: Repeated exposure to alkylating agents may pose long-term health risks. Therefore, minimizing exposure is critical.

  • Physical Form: As a solid, the primary exposure risk during handling is the generation and inhalation of fine dust particles.

Hazard ClassNature of Risk & RationalePrimary Exposure Route
Alkylating Agent The bromoacetyl group reacts with biological nucleophiles, posing a risk of cellular damage.Inhalation (dust), Dermal Contact
Corrosive/Irritant Can cause severe chemical burns and irritation upon contact with skin, eyes, and mucous membranes.[1][3]Dermal Contact, Eye Contact, Inhalation
Respiratory Sensitizer Inhalation of dust may lead to respiratory irritation and potential sensitization.[4]Inhalation

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense. The primary method for exposure control must be the use of robust engineering controls.

  • Chemical Fume Hood: All handling of this compound, especially weighing and preparing solutions, must be performed inside a certified chemical fume hood with a verified face velocity of 80-120 feet per minute. This contains dust and vapors, preventing inhalation.[5]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to establish a reliable barrier between the researcher and the chemical.[6] The following table outlines the mandatory PPE for handling this compound.

PPE ItemSpecificationRationale & Causality
Gloves Double Gloving: Inner nitrile glove, outer butyl rubber or thick, chemical-resistant nitrile gloves.The bromoacetyl group can permeate standard thin nitrile gloves. Double gloving provides an additional barrier and allows for safe removal of the contaminated outer glove without exposing the skin.[7] Gloves must be inspected for holes before use and changed immediately upon suspected contamination or every 30-60 minutes.[7][8]
Eye & Face Protection Tightly fitting chemical splash goggles and a full-face shield.[8]Goggles protect against dust particles entering the eyes.[9] The face shield provides an essential secondary barrier against splashes during solution preparation or accidental spills.
Body Protection A long-sleeved, knee-length laboratory coat made of a low-permeability material (e.g., polyethylene-coated). Cuffed sleeves are required.Prevents contact of chemical dust or splashes with skin and personal clothing.[3] A plastic or rubber apron can be worn over the lab coat for added protection during large-scale operations.
Respiratory Protection For weighing solids or when dust is likely: A NIOSH-approved N95 or P100 respirator is mandatory.[5]Prevents the inhalation of fine, hazardous dust particles, which is a primary route of exposure for this solid compound.[4] Ensure the respirator is properly fit-tested.
Footwear Closed-toe, non-perforated shoes made of a chemically resistant material.Protects feet from spills. Fabric or mesh shoes are strictly prohibited in the laboratory.

Safe Handling and Operational Workflow

This step-by-step protocol ensures that all safety measures are integrated directly into the handling process.

Preparation & Donning PPE:

  • Designate a specific area within the chemical fume hood for handling this compound.

  • Ensure a chemical spill kit and appropriate waste containers are readily accessible.

  • Don PPE in the following order: closed-toe shoes, lab coat, inner gloves, respirator, goggles, face shield, and finally, outer gloves pulled over the cuffs of the lab coat.

Weighing & Solution Preparation (inside fume hood):

  • Place a weigh boat on an analytical balance inside the fume hood.

  • Carefully open the reagent container. Avoid creating airborne dust by opening the container slowly.

  • Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat. Do not tap the spatula against the container, as this can generate dust.

  • Securely close the main reagent container.

  • Transfer the weighed solid into the reaction vessel.

  • Slowly add the solvent to the solid to dissolve it, minimizing the risk of splashing.

Post-Handling & Doffing PPE:

  • Decontaminate the spatula and any work surfaces with an appropriate solvent (e.g., isopropanol), collecting all wipes in a designated hazardous waste container.

  • Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove outer gloves first, followed by the face shield, goggles, lab coat, and inner gloves. The respirator should be removed last after leaving the immediate work area.

  • Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

Emergency Procedures & Decontamination

Emergency ScenarioImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[8] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 20-30 minutes, holding the eyelids open.[9] Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
Minor Spill (in fume hood) Alert others in the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[3] Carefully sweep the material into a labeled hazardous waste container. Decontaminate the area with a suitable solvent.
Major Spill Evacuate the immediate area and alert laboratory safety personnel. Do not attempt to clean up a large spill without specialized training and equipment.[1]

Waste Disposal

All materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and excess solid reagent should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][8]

Workflow Visualization: Safe Handling Process

The following diagram outlines the critical steps and decision points for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_exit Exit Protocol start Start: Verify Fume Hood Certification setup Prepare Workspace & Spill Kit start->setup ppe Don Full PPE (Tier 2) weigh Weigh Solid Reagent Carefully ppe->weigh setup->ppe dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decon Decontaminate Surfaces & Equipment react->decon waste Segregate & Seal Hazardous Waste decon->waste doff Doff PPE in Correct Order waste->doff wash Wash Hands Thoroughly doff->wash finish End wash->finish

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.